molecular formula C6H3Br2ClFN B3221750 4,6-Dibromo-2-chloro-3-fluoroaniline CAS No. 1208076-18-9

4,6-Dibromo-2-chloro-3-fluoroaniline

Cat. No.: B3221750
CAS No.: 1208076-18-9
M. Wt: 303.35
InChI Key: FKBRZUUUTZVHRK-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloro-3-fluoroaniline is a useful research compound. Its molecular formula is C6H3Br2ClFN and its molecular weight is 303.35. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dibromo-2-chloro-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-chloro-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBRZUUUTZVHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679275
Record name 4,6-Dibromo-2-chloro-3-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-18-9
Record name 4,6-Dibromo-2-chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Engineering the Future of Therapeutics: A Technical Guide to Fluorinated Aniline Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is often the differentiating factor between a failed clinical candidate and a blockbuster drug. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Among the most versatile scaffolds used to introduce these modifications are fluorinated anilines . As a Senior Application Scientist, I have observed firsthand how these building blocks allow researchers to fine-tune pharmacokinetics, enhance target binding, and bypass metabolic liabilities. This whitepaper provides an in-depth technical analysis of fluorinated anilines, detailing their physicochemical impact, validated synthetic methodologies, and applications in drug discovery.

The Mechanistic "Fluorine Effect" on the Aniline Scaffold

The decision to utilize a fluorinated aniline rather than a standard aniline is driven by strict physicochemical causality. Fluorine is the most electronegative element and forms the strongest single bond to carbon in organic chemistry (~116 kcal/mol)[2]. When integrated into an aniline ring, fluorine exerts profound stereoelectronic effects:

  • pKa Attenuation: Fluorine's intense inductive effect (-I) pulls electron density away from the amine nitrogen. This lowers the pKa of the conjugate acid, rendering the aniline less basic at physiological pH[2]. Reducing basicity is a proven strategy to prevent off-target hERG channel binding (cardiotoxicity) and improve passive membrane permeability[3].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. Placing a fluorine atom at metabolically labile sites—particularly the para-position of the aniline core—effectively blocks this degradation pathway due to the extreme stability of the C-F bond[1].

  • Lipophilicity Modulation: Fluorination generally increases the lipophilicity (LogP/LogD) of the molecule, enhancing its ability to cross lipid bilayers, including the blood-brain barrier, thereby improving overall bioavailability[2].

Pathway F_Add Fluorine Substitution on Aniline Core Elec High Electronegativity F_Add->Elec Bond Strong C-F Bond (~116 kcal/mol) F_Add->Bond Lipid Modulated Lipophilicity F_Add->Lipid pKa pKa Attenuation of Amine Elec->pKa Metab Metabolic Blocking (CYP450) Bond->Metab Perm Enhanced Membrane Permeability Lipid->Perm Target Optimized Drug Candidate pKa->Target Improved Binding Metab->Target Increased Half-life Perm->Target Higher Bioavailability

Logical relationship between fluorine substitution on anilines and pharmacokinetic optimization.

Physicochemical Profiling of Fluorinated Anilines

To rationally design a drug candidate, chemists must understand how specific substitution patterns alter the molecule's physical properties. The table below summarizes the quantitative shifts in basicity and lipophilicity across common fluorinated aniline building blocks.

Table 1: Impact of Fluorine Substitution on Aniline Physicochemical Properties

CompoundSubstitution PositionpKa (Amine)LogP (approx.)Primary Medicinal Chemistry Application
Aniline None4.600.90Baseline reference scaffold
4-Fluoroaniline Para4.651.15Metabolic blocking; resonance (+M) slightly offsets inductive (-I) effect
2-Fluoroaniline Ortho3.201.12Conformational locking; significant pKa attenuation via proximity
2,4-Difluoroaniline Ortho, Para2.601.45Dual metabolic shielding and severe basicity reduction
3,4,5-Trifluoroaniline Meta, Meta, Para~2.801.80High lipophilicity; highly electron-deficient core for OLEDs and APIs[4]

Advanced Synthetic Methodologies & Self-Validating Protocols

The utility of fluorinated anilines relies heavily on robust, scalable synthetic protocols. Below are two highly validated workflows for generating and utilizing complex fluorinated aniline derivatives.

Synthesis of Ortho-Trifluoromethoxylated Anilines

Trifluoromethoxy (-OCF₃) groups are highly prized for their unique ability to adopt orthogonal conformations relative to the aromatic ring, modulating lipophilicity without excessive steric bulk. Conventional syntheses use highly toxic gases. The following user-friendly protocol utilizes bench-stable Togni Reagent II[5].

Step-by-Step Methodology:

  • Substrate Preparation: Begin with methyl 4-(N-hydroxyacetamido)benzoate (1a) as the starting material.

  • Reagent Addition: In a reaction vessel, treat the substrate with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).

  • Catalysis: Introduce a catalytic amount of cesium carbonate (Cs₂CO₃) to the mixture.

    • Causality: Togni reagent II acts as a safe, electrophilic CF₃ source. The use of Cs₂CO₃ as a mild base prevents the degradation of the delicate N-hydroxylamine precursor while facilitating the initial coupling[5].

  • O-Trifluoromethylation: Stir the mixture in chloroform (CHCl₃) at room temperature to afford the intermediate methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).

  • Thermal Rearrangement: Transfer the intermediate (2a) into nitromethane and heat at 120 °C.

    • Causality: The high-temperature nitromethane step provides the necessary activation energy to drive the sterically demanding intramolecular OCF₃ migration, yielding the final ortho-trifluoromethoxylated aniline derivative[5].

Workflow Step1 1. Substrate Prep N-aryl-N-hydroxylamine Step2 2. Reagent Addition Togni Reagent II + Cs2CO3 Step1->Step2 Step3 3. O-Trifluoromethylation Stir in CHCl3 at RT Step2->Step3 Step4 4. Thermal Rearrangement Heat in CH3NO2 at 120 °C Step3->Step4 Step5 5. Product Isolation ortho-OCF3 Aniline Step4->Step5

Step-by-step experimental workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Mechanochemical Synthesis of Fluorinated Imines

Fluorinated imines derived from anilines are critical building blocks for chiral amines. Traditional syntheses suffer from poor yields due to hydrolysis. Mechanochemistry offers a self-validating, solvent-free alternative[6].

Step-by-Step Methodology:

  • Reagent Measurement: Weigh equimolar amounts (0.26 mmol) of the selected fluorinated aniline and the corresponding benzaldehyde.

  • Mechanochemical Grinding: Place the reagents in a glass round-bottom flask. Grind the mixture manually with a glass rod at room temperature for 15 minutes. Do not add any solvent.

    • Causality: Mechanochemical grinding generates localized frictional heat and high effective concentrations, bypassing the need for hazardous solvents or acid catalysts. This solvent-free environment drives the condensation equilibrium forward by physically eliminating competitive hydrolysis[6].

  • Reaction Monitoring: Subject the resulting solid or oil directly to Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Characterization: If unreacted material persists, analyze the mixture via ¹H NMR using dichloromethane (DCM) as an internal standard to quantify the yield[6].

Applications in Modern Drug Discovery

The integration of fluorinated anilines into late-stage drug discovery has yielded remarkable therapeutic breakthroughs:

  • Antimicrobial Biofilm Eradication: The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibiotics. Researchers have utilized fluorinated anilines to synthesize halogenated phenazines via azobenzene intermediates. These fluorinated phenazines exhibit potent antibacterial activity (MIC = 0.04–0.78 μM) by rapidly inducing iron starvation within dormant bacterial biofilms[7].

  • Antiviral & Anticancer Scaffolds: Ortho-fluoroanilines are notoriously difficult to synthesize selectively. However, recent developments in metal-free domino reactions have enabled the modular construction of highly functionalized ortho-fluoroanilines[8]. These building blocks are subsequently cyclized into fluorinated quinazolines, which demonstrate significant antiviral potential against the human cytomegalovirus (HCMV)[8].

Conclusion

Fluorinated anilines are not merely structural novelties; they are precision engineering tools for the medicinal chemist. By leveraging the unique electronegativity, bond strength, and lipophilicity of the fluorine atom, researchers can systematically overcome the pharmacokinetic and metabolic hurdles that plague modern drug discovery. As synthetic methodologies—such as mechanochemistry and hypervalent iodine catalysis—continue to evolve, the accessibility and application of these critical building blocks will only expand.

References

  • Putting the F in pharma | Feature - Chemistry World Chemistry World URL
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications PMC - NIH URL
  • Applications of Fluorine in Medicinal Chemistry PubMed - NIH URL
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives ResearchGate URL
  • Mechanochemical Synthesis of Fluorinated Imines PMC - NIH URL
  • Organic Chemistry Frontiers (RSC Publishing)
  • Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms PubMed - NIH URL
  • 3,4,5-Trifluoroaniline | CAS 163733-96-8 Ossila URL

Sources

Chemical safety data sheet (SDS) for 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical profile of 4,6-Dibromo-2-chloro-3-fluoroaniline .

This guide is structured to serve as an operational companion for drug development professionals, moving beyond the static data of a standard SDS to provide actionable, mechanism-based safety protocols.

Executive Summary & Substance Identification

Compound: 4,6-Dibromo-2-chloro-3-fluoroaniline CAS Registry Number: 1208076-18-9 Molecular Formula: C₆H₃Br₂ClFN Molecular Weight: 303.36 g/mol

This compound is a poly-halogenated aniline derivative utilized primarily as a scaffold in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its safety profile is dominated by the aniline functionality , which presents risks of acute toxicity and methemoglobinemia, compounded by the lipophilicity introduced by multiple halogen atoms (Br, Cl, F).

Critical Safety Directive: Treat as a high-potency toxicant. While standard SDS classifications often list "Harmful" (Category 4), the specific substitution pattern suggests enhanced skin permeability and potential for severe cumulative toxicity.

Physicochemical Profile (Data for Risk Assessment)
PropertyValue / CharacteristicRisk Implication
Physical State Solid (typically off-white to beige crystalline)Dust inhalation hazard during weighing.
Melting Point Predicted: 50–70 °C (Experimental verification required)Low melting point implies potential for sublimation or melt during exothermic reactions.
Solubility Low in water; High in DMSO, DCM, MethanolHigh lipid solubility facilitates rapid dermal absorption.
Reactivity Weak base; susceptible to oxidationIncompatible with strong oxidizers and acids.

Hazard Identification & Toxicological Mechanisms

The "Why" Behind the Safety Protocols

Standard GHS classifications for this class include Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritation , and STOT-SE (Respiratory Irritation) . However, the expert risk assessment must account for the metabolic fate of the aniline moiety.

Mechanism of Action: Methemoglobinemia

The primary systemic threat of aniline derivatives is their metabolic activation in the liver. The amino group is oxidized to an N-hydroxylamine, which enters the bloodstream and oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

Diagram 1: Metabolic Activation & Toxicity Pathway The following diagram illustrates the bioactivation pathway that necessitates strict exposure controls.

G Aniline 4,6-Dibromo-2-chloro-3-fluoroaniline (Parent Compound) Liver Hepatic Metabolism (CYP450 Enzymes) Aniline->Liver Absorption NHydroxy N-Hydroxylamine Intermediate Liver->NHydroxy N-Oxidation RBC Erythrocyte Interaction NHydroxy->RBC Transport MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Fe(II) -> Fe(III) Oxidation

Figure 1: The metabolic pathway converting the parent aniline into a hemotoxic agent.

Halogen-Specific Hazards
  • Fluorine Substitution: The C-F bond is metabolically stable, but it increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.

  • Bromine/Chlorine Load: Heavy halogenation increases the molecular weight and density, but upon thermal decomposition (e.g., fire), this compound releases a "toxic cocktail" of hydrogen halides: HF, HBr, and HCl .

Risk Management & Handling Protocols

The "How" of Operational Safety

This section outlines a self-validating workflow for handling 4,6-Dibromo-2-chloro-3-fluoroaniline.

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Face Velocity: Maintain 0.5 m/s (100 fpm) airflow.

  • Static Control: Use anti-static weighing boats; halogenated anilines can be static-prone, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

Body PartRecommended PPERationale
Hands (Primary) Double-gloving: Nitrile (inner) + Laminate/Silver Shield (outer)Aniline derivatives can permeate thin nitrile <15 mins. Laminate provides >4h breakthrough time.
Respiratory N95/P100 (if powder) or Half-mask w/ Organic Vapor cartridgeIf fume hood is unavailable (Emergency only).
Eyes Chemical Splash GogglesSafety glasses do not prevent vapor absorption or powder ingress.
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; anilines bind to fabric.
Validated Handling Workflow

Diagram 2: Safe Handling Lifecycle A logical flow to prevent cross-contamination and exposure.

Workflow Start Storage (Cool, Dry, Dark) Prep PPE Donning (Double Gloves, Goggles) Start->Prep Weigh Weighing (Inside Fume Hood) Prep->Weigh Transfer Sealed Container Solubilize Solubilization (Immediate dissolution in solvent) Weigh->Solubilize Minimize Dust Waste Disposal (Halogenated Organic Waste) Weigh->Waste Contaminated Wipes React Reaction / Usage Solubilize->React React->Waste

Figure 2: Operational workflow emphasizing immediate solubilization to reduce dust hazards.

Emergency Response & Stability

Fire Fighting Measures
  • Hazardous Combustion Products: This is a critical risk area. Thermal decomposition releases:

    • Hydrogen Fluoride (HF): Corrosive, bone-seeking poison.

    • Hydrogen Bromide (HBr) & Hydrogen Chloride (HCl): Severe respiratory irritants.

    • Nitrogen Oxides (NOx): Pulmonary edema risk.

  • Action: Firefighters must wear full SCBA. Use CO₂, dry chemical, or foam. Do not use high-pressure water jets (risk of spreading contamination).

Spillage & Decontamination
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.

  • Containment: Cover powder spill with a damp absorbent pad (to prevent dust) or use an inert absorbent (vermiculite) for solutions.

  • Neutralization (Surface): After physical removal, wipe surfaces with a dilute acidic solution (e.g., 1M HCl) followed by soap and water. Reasoning: Anilines are weak bases; acid helps solubilize residues for removal, though surfactant cleaning is preferred for lipophilic analogs.

Ecological Impact & Disposal

  • Ecotoxicity: Halogenated anilines are generally toxic to aquatic life with long-lasting effects (H411/H410). The halogen substituents increase resistance to biodegradation.

  • Disposal Protocol:

    • Stream: Segregate into Halogenated Organic Waste .

    • Prohibition: Never dispose of down the drain.

    • Destruction: High-temperature incineration equipped with scrubbers (to neutralize HF/HCl/HBr) is the only acceptable disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58066224 (Analogous Halogenated Anilines). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS 1208076-18-9). Retrieved from [Link]

Technical Guide: Solubility Profiling of Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Polyhalogenated Anilines in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhalogenated anilines (PHAs) serve as critical intermediates in the synthesis of pharmaceuticals (e.g., ciprofloxacin), agrochemicals, and high-performance polymers. Their solubility behavior—governed by the interplay between the hydrophobic halogenated aromatic ring and the hydrophilic amino group—is the rate-limiting factor in reaction yield, purification efficiency, and bioavailability.[1] This guide provides a rigorous framework for determining, modeling, and predicting the solubility of PHAs in organic solvents, moving beyond static data to actionable protocols.

Part 1: Chemical & Thermodynamic Foundations[2]

Structural Determinants of Solubility

The solubility of PHAs like 2,4-dichloroaniline (2,4-DCA) and 2,4,6-trichloroaniline (2,4,6-TCA) is dictated by three primary molecular interactions:

  • Crystal Lattice Energy: High melting points (e.g., 2,4,6-TCA: 73–75°C) indicate strong intermolecular forces in the solid state, primarily

    
    -
    
    
    
    stacking and weak hydrogen bonding. Dissolution requires overcoming this lattice energy.[2]
  • Solute-Solvent Interactions:

    • Amino Group (-NH₂): Acts as a hydrogen bond donor/acceptor. Solvents capable of H-bonding (methanol, ethanol, acetone) typically show higher solubility.

    • Halogen Substituents (-Cl, -Br): Increase lipophilicity and molecular surface area. While they reduce water solubility (

      
       g/100  mL for 2,4,6-TCA), they enhance interaction with non-polar and polar aprotic solvents (toluene, ethyl acetate).
      
Thermodynamic Modeling

To rigorously describe solubility, empirical and semi-empirical models are employed. The Modified Apelblat Equation is the industry standard for PHAs due to its high correlation accuracy with experimental data.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Functions: Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated to determine if the process is endothermic (typical for PHAs) and entropy-driven.


Part 2: Experimental Methodologies

Protocol A: Isothermal Saturation (Gravimetric Method)

Best for: High-precision equilibrium solubility data.

Workflow:

  • Preparation: Add excess PHA solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a constant temperature (

    
     K) for 24–48 hours.
    
  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Calculation:

    
    
    
Protocol B: Laser Monitoring Technique

Best for: Rapid determination of solubility curves (polythermal method).

Workflow:

  • Setup: Place a mixture of solute and solvent with known composition in a vessel.[1]

  • Heating: Heat slowly (

    
     K/h) while monitoring the solution with a laser beam.
    
  • Detection: The dissolution temperature is recorded at the point where the laser transmission intensity reaches a maximum (indicating total dissolution of solid particles).

  • Repetition: Repeat with different solute/solvent ratios to construct the full solubility curve.

Part 3: Visualization of Workflows

Experimental Workflow for Solubility Determination

SolubilityWorkflow Start Select PHA & Solvent System Prep Add Excess Solute (Supersaturation) Start->Prep Equilibrate Isothermal Equilibration (24-48h, Constant T) Prep->Equilibrate Check Solid Phase Present? Equilibrate->Check Check->Prep No (Add more solid) Filter Syringe Filtration (0.45 µm PTFE) Check->Filter Yes Analyze Quantification Method Filter->Analyze Grav Gravimetric Analysis (Evaporation) Analyze->Grav High Conc. HPLC HPLC/UV-Vis Analysis (Peak Area) Analyze->HPLC Trace/Low Conc. Calc Calculate Mole Fraction (x) & Mass Solubility Grav->Calc HPLC->Calc Model Fit to Apelblat Model Calc->Model

Caption: Logical workflow for determining solubility via isothermal saturation, ensuring saturation verification and appropriate analytical selection.

Part 4: Predictive Modeling & Data Trends[3]

Hansen Solubility Parameters (HSP)

When experimental data is unavailable, HSP provides a predictive screening tool.[3] A solvent is likely to dissolve a PHA if their interaction radius (


) is small.

[4]

Group Contribution Method for Estimation: Since specific HSP values for all PHAs are not always cataloged, they can be estimated by summing the contributions of functional groups (e.g., Van Krevelen method):

  • Dispersion (

    
    ):  Derived from molar volume and refractive index.
    
  • Polarity (

    
    ):  Derived from dipole moments (significant for -Cl and -NH₂).
    
  • H-Bonding (

    
    ):  Derived from H-bond donor/acceptor potential.
    
Representative Solubility Trends

Based on thermodynamic studies of analogous compounds (e.g., 2,4-dinitroaniline, p-chloroaniline), the solubility of polyhalogenated anilines typically follows this hierarchy in pure solvents:

Polar Aprotic > Polar Protic > Non-Polar

Solvent ClassExamplesSolubility TrendMechanism
Ketones Acetone, 2-ButanoneHigh Strong dipole-dipole interactions; H-bond acceptance from -NH₂.
Esters Ethyl AcetateHigh Similar to ketones; moderate polarity matches PHA profile.[2]
Alcohols Methanol, EthanolModerate Good H-bonding, but alkyl chain length affects non-polar interaction.
Aromatics Toluene, ChlorobenzeneModerate/Low

-

interactions assist, but lack of H-bonding limits solubility compared to ketones.
Alkanes Hexane, CyclohexaneLow Poor interaction with polar -NH₂ group; high energy cost to break lattice.
Water WaterInsoluble Hydrophobic effect of halogenated ring dominates.
Thermodynamic Modeling Logic

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Equation ln x = A + B/T + C ln T Data->Apelblat Curve Fitting VantHoff Van't Hoff Analysis ln x = -ΔH/RT + ΔS/R Data->VantHoff Linear Regression Params Regression Parameters (A, B, C) or (ΔH, ΔS) Apelblat->Params VantHoff->Params Insight Mechanistic Insight (Endothermic/Exothermic) Params->Insight

Caption: Flowchart for converting raw solubility data into thermodynamic parameters to understand dissolution mechanisms.

Part 5: Applications in Drug Development[6]

Purification via Recrystallization

The steep solubility curves of PHAs in alcohols (solubility increases significantly with temperature) make Methanol or Ethanol ideal for recrystallization.

  • Process: Dissolve crude PHA in boiling methanol (high solubility). Cool slowly to room temperature or 0°C. The sharp drop in solubility forces the pure PHA to crystallize out, leaving impurities in the mother liquor.

Synthesis Solvent Selection

For nucleophilic substitution reactions involving PHAs:

  • Reasoning: These solvents provide sufficient solubility for the PHA reactant while having high boiling points to drive reaction kinetics, without interfering with the amine functionality (unlike reactive esters).

References

  • ChemicalBook. (2025). 2,4-Dichloroaniline Chemical Properties and Solubility Data. Retrieved from

  • National Toxicology Program (NTP). (1992). Chemical Repository Database: 2,4,6-Trichloroaniline Physical Properties. Retrieved from [5]

  • Ren, B., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical Thermodynamics. Retrieved from

  • BenchChem. (2025). Technical Guidance for Determining the Solubility of Substituted Anilines. Retrieved from

Sources

Metabolic Stability of Halogenated Aniline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated anilines represent a critical structural motif in modern medicinal chemistry, serving as the core scaffold for roughly 25% of small-molecule drugs, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While the aniline moiety offers essential hydrogen-bonding capabilities and tunable basicity, it introduces significant metabolic liabilities—specifically, susceptibility to rapid oxidative clearance and bioactivation into toxic reactive metabolites (quinone imines).

This guide details the mechanistic impact of halogen substitution (F, Cl, Br, I) on the metabolic stability of aniline scaffolds.[1][2] It provides actionable experimental protocols for assessing intrinsic clearance (


) and reactive metabolite formation, designed to empower drug discovery scientists to rationally optimize lead compounds.

Mechanistic Foundations: The Halogen Effect

The introduction of halogen atoms onto an aniline ring is not merely a steric maneuver; it fundamentally alters the electronic landscape and metabolic fate of the molecule.[2]

Electronic Modulation and Hammett Effects

Metabolic oxidation by Cytochrome P450 (CYP450) enzymes is an electrophilic process. The electron-rich aniline ring is a prime target for oxidation. Halogens, being electronegative, withdraw electron density from the ring (inductive effect,


), thereby raising the oxidation potential and making the ring less susceptible to CYP-mediated radical cation formation.
  • Fluorine (F): The strongest electronegativity (4.0 Pauling) with a small van der Waals radius (1.47 Å). It mimics hydrogen sterically but drastically alters pKa and metabolic susceptibility without imposing significant steric penalties.

  • Chlorine (Cl) & Bromine (Br): Provide moderate electron withdrawal but introduce significant steric bulk, which can hinder the approach of the CYP heme iron-oxo species.

Blocking Metabolic "Soft Spots"

The primary metabolic clearance routes for anilines are N-oxidation and para-hydroxylation .

  • Para-Blocking: Unsubstituted anilines are rapidly hydroxylated at the para position. Substituting this position with a halogen (e.g., 4-fluoroaniline) effectively blocks this route. However, this can force metabolism to the ortho position or the nitrogen atom.

  • Ipso-Substitution: While C-F bonds are generally stable (

    
    ), oxidative defluorination can occur via an ipso-attack mechanism if the resulting carbocation is stabilized.
    
Lipophilicity and Binding

Halogenation increases lipophilicity (


), which typically increases affinity for CYP active sites (lowering 

) but decreases the rate of turnover (

) due to the electronic deactivation described above.
  • Rule of Thumb: A single fluorine substitution typically increases

    
     by ~0.2–0.3 units; a chlorine by ~0.7 units.
    

Metabolic Pathways & Bioactivation

Understanding the dichotomy between detoxification (stable metabolite formation) and bioactivation (reactive metabolite formation) is crucial.

The Quinone Imine Liability

The most dangerous pathway for anilines is the two-step oxidation:

  • N-Hydroxylation: CYP-mediated formation of hydroxylamine.

  • Oxidation to Quinone Imine: The hydroxylamine is further oxidized to a reactive quinone imine (QI).

Mechanism: QIs are soft electrophiles that react covalently with nucleophilic sulfhydryl groups on proteins (e.g., cysteine residues) or glutathione (GSH). This covalent binding is the primary driver of idiosyncratic drug-induced liver injury (DILI).

Halogen Mitigation Strategy

Strategically placed halogens can destabilize the transition state required for QI formation or sterically hinder the necessary enzymatic approach.

  • Ortho-Substitution: Placing a halogen ortho to the amine (2-position) twists the amine out of planarity with the phenyl ring, reducing the conjugation necessary for QI stability.

Visualization: Metabolic Fate

The following diagram illustrates the divergent pathways of halogenated anilines.

MetabolicFate Aniline Halogenated Aniline (Parent) CYP CYP450 Oxidation Aniline->CYP RingOH Ring Hydroxylation (Stable Metabolite) CYP->RingOH Preferred if para/ortho open NHOH N-Hydroxylamine (Intermediate) CYP->NHOH N-oxidation Gluc O-Glucuronide (Excretion) RingOH->Gluc UGT QI Quinone Imine (Reactive Electrophile) NHOH->QI -2H, -e- Adduct Protein/GSH Adduct (Toxicity) QI->Adduct + Nucleophile (Cys/GSH) HalogenBlock Halogen Blockade (Prevents Ring OH) HalogenBlock->RingOH Inhibits

Figure 1: Divergent metabolic pathways of halogenated anilines. Halogens block ring hydroxylation, potentially shifting flux toward N-oxidation and toxic quinone imine formation if not rationally designed.

Experimental Protocols

To validate the stability and safety of a scaffold, two assays are mandatory: Microsomal Stability (clearance) and GSH Trapping (bioactivation).

Protocol A: Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Add NADPH system to initiate reaction.[3][4]

    • Control: Include a "Minus NADPH" control to detect non-enzymatic degradation.[4]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN + IS). Vortex to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS. Monitor disappearance of Parent Ion.

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol B: Glutathione (GSH) Trapping Assay

This assay detects reactive metabolites by trapping them with Glutathione, forming stable adducts detectable by Mass Spectrometry.[5]

Modifications to Stability Protocol:

  • Fortification: Add L-Glutathione (GSH) to the incubation mixture at a final concentration of 5 mM before initiating with NADPH.

  • Incubation: Extend incubation time to 60 minutes to allow adduct accumulation.

  • Analysis (Neutral Loss Scan):

    • Utilize a Triple Quadrupole or Q-TOF MS.

    • Positive Mode: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).

    • Negative Mode: Precursor ion scan of

      
       272 (deprotonated 
      
      
      
      -glutamyl-dehydroalanyl-glycine).

Interpretation: The observation of a mass shift


 (Parent + GSH - 2H) indicates the formation of a Quinone Imine adduct.
Visualization: Experimental Decision Tree

Workflow Start New Halogenated Aniline Scaffold MicroStab Microsomal Stability (Protocol A) Start->MicroStab Result1 High Clearance (t1/2 < 15 min) MicroStab->Result1 Result2 Low Clearance (t1/2 > 60 min) MicroStab->Result2 MetID Metabolite ID (Where is it oxidizing?) Result1->MetID GSH_Trap GSH Trapping (Protocol B) Result2->GSH_Trap Design Design Strategy: Block site with F/Cl MetID->Design Safe Proceed to PK/PD Studies GSH_Trap->Safe No Adducts Toxic Structural Alert: Modify Core GSH_Trap->Toxic +GSH Adducts Design->MicroStab Re-test

Figure 2: Experimental decision tree for evaluating halogenated aniline scaffolds. High clearance triggers Metabolite ID; low clearance requires safety validation via GSH trapping.

Quantitative Comparison (SAR Data)

The following table summarizes the impact of halogen substitution on the metabolic stability of a model aniline scaffold (4-substituted aniline).

Scaffold Substituent (R)Hammett (

)

(Human Microsomes)
Primary MetaboliteBioactivation Risk
-H (Unsubstituted)0.00< 10 min4-AminophenolHigh
-F (Fluoro)0.0645 minN-Hydroxy-4-fluoroanilineModerate
-Cl (Chloro)0.23120 min2-Amino-5-chlorophenolLow
-CF3 (Trifluoromethyl)0.54> 240 minStableVery Low

Note: Data derived from composite literature values for illustrative SAR trends.

References

  • Obach, R. S., et al. (2016).[6] "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." Drug Metabolism and Disposition. Link

  • Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology. Link

  • Kalgutkar, A. S., & Dalvie, D. (2011). "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes." Chemical Research in Toxicology. Link

  • Kralles, Z. T., et al. (2024).[7] "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts."[7][8] Environmental Science & Technology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[3]

Sources

Strategic Bioisosterism: The Chloro-Fluoro-Bromo Aniline Triad in High-Affinity Ligand Design

[1]

Executive Summary

The aniline pharmacophore is ubiquitous in kinase inhibitors and GPCR ligands, yet it presents a dual challenge: metabolic instability (via toxic quinone imine formation) and suboptimal lipophilicity. The strategic incorporation of halogen atoms—specifically the chloro-fluoro-bromo triad—transforms this liability into a distinct competitive advantage.[1] This guide dissects the bioisosteric utility of halogenated anilines, focusing on their role in metabolic blocking , pKa modulation , and the exploitation of halogen bonding (X-bonding) for potency gains. We analyze high-value case studies such as Afatinib and Encorafenib to demonstrate these principles in FDA-approved therapeutics.

Part 1: The Physicochemical Triad

Beyond Sterics: The Electronic & Lipophilic Landscape

In rational drug design, halogens are not merely "hydrophobic bulk." They are precision tools for tuning the electronic environment of the aniline nitrogen and the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties of Halogenated Anilines

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.751.85F mimics H sterically; Cl/Br impose steric clashes or fill hydrophobic pockets.[1]
Electronegativity (Pauling) 2.203.983.162.96F strongly withdraws electron density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-induction), lowering aniline pKa.
C-X Bond Length (Å) 1.091.351.771.94Cl/Br extend reach into deep pockets (e.g., kinase back pockets).[1]
Hammett ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

0.000.060.230.23Cl/Br are stronger electron withdrawers via resonance/induction balance than F in para position.
Hansch

(Lipophilicity)
0.000.140.710.86Cl/Br significantly boost LogP, aiding membrane permeability but risking solubility.
Expert Insight: The "Sigma-Hole" Anomaly

While Fluorine is an electron-withdrawing powerhouse, Chlorine and Bromine exhibit a phenomenon known as the


-hole

Part 2: Mechanisms of Action & Bioisosteric Logic

Metabolic Blocking: The "Teflon" Effect

Unsubstituted anilines are "soft spots" for Cytochrome P450 enzymes. CYP-mediated hydroxylation (typically para or ortho) leads to the formation of reactive quinone imines , which can conjugate with glutathione or, worse, cellular proteins, leading to hepatotoxicity.[1]

  • Strategy: Substitution with Fluorine at the para position blocks this oxidation pathway due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).

  • Strategy: Chlorine can also block metabolism but adds significant lipophilicity, potentially increasing non-specific binding.

pKa Modulation

The basicity of the aniline nitrogen is a critical parameter. A highly basic amine can be protonated at physiological pH, hindering membrane permeation.

  • Effect: Halogens reduce the pKa of the aniline nitrogen via inductive effects.

    • Aniline pKa: ~4.6[1][2]

    • 4-Fluoroaniline pKa: ~4.5 (Minimal change due to resonance donation opposing induction)[1]

    • 3-Chloro-4-fluoroaniline pKa: ~3.5 (Significant reduction)[1]

  • Result: The lower pKa ensures a higher fraction of the neutral species exists at pH 7.4, improving passive diffusion across cell membranes.

Visualization: Metabolic Fate Decision Tree

MetabolicPathwaysFigure 1: Divergent metabolic fates of substituted vs. unsubstituted anilines.StartAniline SubstrateCYPCYP450 OxidationStart->CYPHydroxylHydroxylamine / PhenolCYP->Hydroxyl No Halogen (H) BlockedMetabolic Block (C-F/Cl)CYP->Blocked Para-Fluoro/Chloro QuinoneToxic Quinone ImineHydroxyl->QuinoneAdductProtein Adduct (Toxicity)Quinone->AdductSafeRenal Elimination / Phase IIBlocked->Safe

[1]

Part 3: Case Studies in High-Affinity Ligands

Case Study 1: Afatinib (Gilotrif)

Target: EGFR (ErbB1), HER2 (ErbB2) Moiety: 3-chloro-4-fluoroaniline [1][3][4]

  • Design Logic: Afatinib is an irreversible covalent inhibitor.[1][4][5] The aniline moiety fits into the hydrophobic pocket of the kinase domain.

  • Role of Fluorine (C4): Blocks the primary site of metabolic hydroxylation, extending half-life.[1]

  • Role of Chlorine (C3):

    • Conformation: The bulk of the chlorine atom forces the aniline ring to twist relative to the quinazoline core, locking the molecule into a bioactive conformation that fits the ATP-binding pocket.

    • Lipophilicity: Increases hydrophobic contact with the pocket residues (e.g., Met793).[1]

Case Study 2: Encorafenib (Braftovi)

Target: BRAF V600E Moiety: 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl [1]

  • Design Logic: This complex aniline derivative demonstrates "poly-pharmacology" within a single ring.[1]

  • Role of Chlorine: Engages in a specific Halogen Bond with the backbone carbonyl of the kinase hinge region. This interaction is highly directional and provides a potency boost that a methyl group (similar size) could not achieve.[1]

  • Role of Fluorine: Modulates the acidity of the neighboring sulfonamide and prevents metabolic attack at the C2 position.

Part 4: Synthetic Protocol (Self-Validating)

Protocol: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol is designed for the high-yield coupling of a 3-chloro-4-fluoroaniline to a heteroaryl chloride (e.g., a quinazoline core), a critical step in synthesizing Afatinib analogs.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3-Chloro-4-fluoroaniline (1.2 equiv)[1]

  • Catalyst: Pd₂2(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of Argon. Crucial: Oxygen poisons the Pd(0) species.[1]

  • Charge Reagents: Add the aryl halide, 3-chloro-4-fluoroaniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to the flask.

  • Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Validation Point: Monitor via TLC or LC-MS.[1] The disappearance of the aryl halide and the appearance of the product peak (M+H) confirms coupling.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the halogenated aniline makes it a poorer nucleophile. The use of a bidentate ligand like Xantphos creates a wide bite angle on the Palladium, facilitating the reductive elimination step which is often the rate-determining step for sterically hindered or electron-poor amines.

Visualization: Synthetic Workflow

SynthesisWorkflowFigure 2: Buchwald-Hartwig Amination Workflow for Halogenated AnilinesStartStarting Materials:3-Cl-4-F-Aniline + Aryl HalideIntermediatePd(II) Oxidative Addition ComplexStart->Intermediate + Catalyst CatSystemCatalyst System:Pd2(dba)3 + XantphosCatSystem->IntermediateConditionsConditions:Cs2CO3, Dioxane, 100°C, 16hCycleCatalytic Cycle:Amine Coordination -> Reductive EliminationConditions->CycleIntermediate->Cycle + Base ProductFinal Product:N-Aryl-3-Cl-4-F-AnilineCycle->Product

Part 5: Safety & Toxicology

The Aniline Alert: Despite the benefits, anilines are structural alerts in drug discovery due to potential genotoxicity (Ames positive) and hematotoxicity (methemoglobinemia).

Mitigation Strategy:

  • Electronic Deactivation: Electron-withdrawing groups (F, Cl) reduce the electron density on the nitrogen, making the formation of the N-hydroxy metabolite less favorable.

  • Steric Blocking: Ortho-substitution (e.g., 2-fluoro or 2,6-difluoro) sterically hinders the N-hydroxylation enzymes.[1]

  • Rapid Clearance: Designing the molecule to have a balanced clearance profile (renal vs. hepatic) prevents accumulation of the toxic intermediate.

Self-Validation Check: Always perform a Microsomal Stability Assay early in the cascade.[1] If the halogenated analogue shows >50% remaining parent compound after 60 minutes (compared to <10% for the unsubstituted aniline), the metabolic blocking strategy is successful.

References

  • Afatinib (Gilotrif) Prescribing Information & Chemistry. U.S. Food and Drug Administration (FDA).[1] Link

  • Encorafenib (Braftovi) Structure and Mechanism. National Center for Biotechnology Information (PubChem).[1] Link

  • Halogen Bonding in Protein–Ligand Interactions. Journal of Medicinal Chemistry. Discusses the sigma-hole effect of Cl/Br in kinase inhibitors. Link[1]

  • Metabolic Activation of Anilines. Chemical Research in Toxicology. Mechanisms of quinone imine formation and mitigation. Link[1]

  • Buchwald-Hartwig Amination Protocols. Organic Syntheses. Standard procedures for Pd-catalyzed amination. Link

  • Bioisosterism in Drug Design. Journal of Medicinal Chemistry. Comprehensive review of H to F/Cl replacements. Link[1]

Methodological & Application

Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline from 2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Regioselective Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline

Executive Summary

This guide details the optimized protocol for synthesizing 4,6-Dibromo-2-chloro-3-fluoroaniline , a critical poly-halogenated intermediate used in the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals.

The synthesis utilizes an Electrophilic Aromatic Substitution (EAS) strategy. By exploiting the strong ortho/para directing power of the amino group (


) relative to the weaker directing effects of the chloro and fluoro substituents, we can achieve high regioselectivity at the C4 and C6 positions without requiring protecting groups.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes elemental bromine (

    
    ) in acetic acid, minimizing waste compared to NBS-based routes for dibromination.
    
  • Regiocontrol: >95% selectivity for the 4,6-isomer due to synergistic directing effects.

  • Scalability: Designed for gram-to-kilogram transition with integrated heat management steps.

Strategic Analysis & Retrosynthesis

Mechanistic Rationale

The starting material, 2-chloro-3-fluoroaniline , possesses three substituents affecting the electron density of the benzene ring:

  • Amino Group (

    
     at C1):  Strong activator, ortho, para-director. Directs to C2, C4, C6 .
    
  • Chloro Group (

    
     at C2):  Weak deactivator, ortho, para-director. Directs to C1, C3  (occupied) and C4, C6 .
    
  • Fluoro Group (

    
     at C3):  Weak deactivator, ortho, para-director. Directs to C2, C4  (adjacent), and C6 .
    

Conclusion: All three groups cooperatively direct incoming electrophiles to positions C4 and C6 . Consequently, the addition of


 equivalents of bromine results in rapid and exclusive formation of the 4,6-dibromo product.
Reaction Pathway Diagram

ReactionPathway SM 2-Chloro-3-fluoroaniline (C6H5ClF N) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack (C4/C6) Reagents 2.2 eq Br2 AcOH, 25°C Reagents->SM Product 4,6-Dibromo-2-chloro-3-fluoroaniline (Solid Precipitate) Intermediate->Product -HBr (Aromatization)

Caption: Mechanistic pathway for the cooperative directing effect leading to 4,6-dibromination.

Materials & Equipment

ReagentCAS No.[1][2][3][4][5][6][7][8]RolePurity Grade
2-Chloro-3-fluoroaniline 21397-08-0Substrate>98%
Bromine (

)
7726-95-6ReagentReagent Grade (>99.5%)
Glacial Acetic Acid 64-19-7SolventACS Grade
Sodium Bisulfite (

)
7631-90-5QuencherTechnical Grade
Sodium Acetate (

)
127-09-3Buffer (Optional)ACS Grade

Equipment:

  • 3-neck round-bottom flask (equipped with addition funnel and internal thermometer).

  • Magnetic stirrer or overhead mechanical stirrer (essential for slurry handling).

  • Ice/Water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Safety Warning: Elemental bromine is highly corrosive and toxic.[9] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves and a face shield.

Step 1: Solubilization
  • Charge a 3-neck round-bottom flask with 2-chloro-3-fluoroaniline (10.0 g, 68.7 mmol).

  • Add Glacial Acetic Acid (50 mL, 5 vol).

  • Optional: Add Sodium Acetate (6.0 g) if isolation of the free base is desired directly, though the aniline is weak enough that the HBr salt may not fully precipitate until concentration.

  • Stir until fully dissolved.

  • Cool the solution to 0–5 °C using an ice bath. Rationale: Cooling controls the exotherm of the first bromination event.

Step 2: Bromination (Controlled Addition)
  • Prepare a solution of Bromine (24.2 g, 7.8 mL, 151 mmol, 2.2 eq) in Acetic Acid (20 mL).

  • Transfer the bromine solution to the addition funnel.

  • Dropwise Addition: Add the bromine solution slowly over 45–60 minutes.

    • Critical Parameter: Maintain internal temperature

      
       during addition.
      
    • Observation: The solution will turn dark orange/red. A precipitate (the HBr salt of the product) may begin to form as the reaction progresses.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3 hours . Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[8] The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
Step 3: Quenching & Isolation
  • Prepare a quench solution of 10% aqueous Sodium Bisulfite (

    
    )  (200 mL) in a large beaker.
    
  • Slowly pour the reaction mixture into the stirring bisulfite solution.

    • Chemistry: Bisulfite reduces unreacted red bromine (

      
      ) to colorless bromide (
      
      
      
      ). The mixture should turn from orange to off-white/yellow.
  • Neutralization: Adjust pH to ~8–9 using saturated Sodium Carbonate (

    
    ) solution or 20% NaOH. This ensures the product is in the free base form (insoluble in water).
    
  • Filtration: Stir the resulting slurry for 30 minutes to granulate the solid. Filter via vacuum filtration.

  • Wash: Wash the filter cake with water (

    
     mL) to remove residual acetic acid and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Step 4: Purification (If necessary)
  • The crude purity is typically >95%.[9]

  • Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (9:1) or Heptane . Dissolve hot, filter while hot to remove insolubles, then cool slowly.

Process Workflow Diagram

Workflow Start Start: 2-Cl-3-F-Aniline + AcOH Cool Cool to 0-5°C Start->Cool AddBr Add Br2 / AcOH (Dropwise, <15°C) Cool->AddBr React Warm to RT Stir 3 Hours AddBr->React Quench Pour into NaHSO3 (aq) React->Quench Neutralize Adjust pH 8-9 (Na2CO3) Quench->Neutralize Isolate Filter & Wash (Water) Neutralize->Isolate Dry Vacuum Dry 45°C Isolate->Dry

Caption: Step-by-step operational workflow for the synthesis.

Analytical Validation

Upon isolation, the identity of the product must be confirmed.

Expected Data:

  • Physical State: Off-white to pale brown solid.

  • Yield: 85–92%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.50 ppm (br s, 2H, 
      
      
      
      ).
    • 
       7.65 ppm (d, 
      
      
      
      Hz, 1H, H-5 ).
    • Note: The diagnostic feature is the single aromatic proton signal. The coupling constant reflects the meta-coupling to the Fluorine at C3.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent Ion

      
       (Characteristic isotope pattern for 
      
      
      
      ).
    • Pattern:

      
       gives a 1:2:1 ratio; the Cl adds further splitting complexity.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oil formation Incomplete precipitation or pH too low.Ensure pH is >8 during workup to liberate the free base. Use ice water to maximize precipitation.
Monobromination observed Insufficient Bromine or reaction time.Increase

to 2.5 eq. Warm reaction to 40°C for 1 hour after addition.
Dark/Tarred Product Oxidation of amine; Temp too high.Strictly control addition temp <15°C. Ensure inert atmosphere (

) if possible.
Impurity: Tri-bromo Over-bromination (rare due to steric crowding).Unlikely with this substrate, but reduce

equivalents to exactly 2.05 if observed.

References

  • ChemicalBook. (2024). 4-Bromo-2,6-difluoroaniline Synthesis and Properties. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Retrieved from

  • European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412). Retrieved from

  • PubChem. (2024). 2-Chloro-3-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Application Note: Regioselective Bromination Protocols for Fluoroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluoroanilines are critical pharmacophores in modern drug discovery, serving as precursors for kinase inhibitors, antibacterials (e.g., torezolid), and agrochemicals.[1] However, the regioselective bromination of these scaffolds is complicated by the competing directing effects of the strongly activating amino group (


) and the deactivating yet ortho/para-directing fluorine atom (

). This guide provides three field-validated protocols for the regioselective synthesis of bromofluoroanilines, ranging from high-purity multi-step workflows to "green" oxidative methodologies.

Mechanistic Principles & Regioselectivity

The regiochemical outcome of fluoroaniline bromination is dictated by the interplay between electronic activation and steric hindrance.

  • Electronic Dominance: The

    
     group is a strong activator and dominates the directing effect. Bromination occurs primarily ortho or para to the amine.
    
  • The Fluorine Effect: While

    
     is inductively withdrawing (deactivating), its lone pair donation makes it an ortho/para director.
    
    • 2-Fluoroaniline: The para position relative to

      
       (C4) is the most nucleophilic site. However, the ortho position (C6) is also activated, leading to mixtures (typically ~85:15 para:ortho) in direct bromination.
      
    • 3-Fluoroaniline: The

      
       directs to C2, C4, and C6. The 
      
      
      
      at C3 directs to C2, C4, and C6 relative to the ring (its ortho/para positions). Position C4 is para to
      
      
      and ortho to
      
      
      , creating a synergistic activation that makes 4-bromo-3-fluoroaniline the dominant product.
    • 4-Fluoroaniline: The para position is blocked by Fluorine. Bromination is forced to the ortho position (C2), yielding 2-bromo-4-fluoroaniline exclusively.

Decision Matrix: Protocol Selection

The following decision tree aids in selecting the optimal protocol based on the starting material and purity requirements.

BrominationDecision Start Starting Material F2 2-Fluoroaniline Start->F2 F3 3-Fluoroaniline Start->F3 F4 4-Fluoroaniline Start->F4 Req Purity Requirement? F2->Req Direct Direct Bromination (Protocol B/C) F3->Direct F4->Direct Req->Direct Standard Protect Protection Strategy (Protocol A) Req->Protect High (>98%) Prod2 4-Bromo-2-fluoroaniline (~85% isomer purity) Direct->Prod2 Prod3 4-Bromo-3-fluoroaniline Direct->Prod3 Prod4 2-Bromo-4-fluoroaniline Direct->Prod4 Prod1 4-Bromo-2-fluoroaniline (>99% isomer purity) Protect->Prod1

Figure 1: Decision matrix for selecting bromination protocols based on substrate and purity needs.

Experimental Protocols

Protocol A: High-Purity Synthesis of 4-Bromo-2-Fluoroaniline (Protection Strategy)

Application: When strict exclusion of the ortho-bromo isomer (6-bromo-2-fluoroaniline) is required (e.g., GMP manufacturing). Principle: Acetylation of the amine sterically hinders the ortho positions and moderates the activating power of the nitrogen, enhancing para-selectivity.

Workflow
  • Acetylation: 2-Fluoroaniline

    
    
    
    
    
    -(2-fluorophenyl)acetamide.
  • Bromination: Reaction with

    
     or 
    
    
    
    .[2]
  • Hydrolysis: Deprotection to yield 4-bromo-2-fluoroaniline.

Step-by-Step Procedure
  • Acetylation:

    • Charge a reactor with 2-fluoroaniline (1.0 eq) and acetic acid (3.0 vol) .

    • Add acetic anhydride (1.1 eq) dropwise at 20–30 °C. Exothermic reaction.

    • Stir for 1 h. Confirm consumption by TLC/HPLC.

  • Bromination:

    • To the acetanilide solution, add 48% aqueous HBr (1.1 eq) .

    • Heat to 40–50 °C.

    • Add 30%

      
       (1.1 eq)  dropwise over 2 hours. Note: Controlled addition is critical to prevent exotherms and over-bromination.
      
    • Stir for 2 h at 50 °C.

    • Quench excess oxidant with aqueous

      
      .
      
  • Hydrolysis:

    • Add

      
       (20% aq, 3.0 eq)  directly to the reaction mixture or reflux in ethanolic HCl if acid hydrolysis is preferred.
      
    • Reflux for 2–4 h until deacetylation is complete.

    • Cool to room temperature.[3] Extract with Ethyl Acetate or DCM.[4]

    • Yield: ~85–90% overall.[3] Regioselectivity: >99:1 para:ortho.

Protocol B: "Green" Oxidative Bromination (HBr/H2O2)

Application: General purpose, high atom economy method for 4-fluoroaniline and 3-fluoroaniline. Suitable for 2-fluoroaniline if ~5-10% isomeric impurity is acceptable. Mechanism:


 oxidizes 

to molecular

in situ, maintaining a low steady-state concentration of bromine which favors monobromination.
Step-by-Step Procedure
  • Preparation:

    • Dissolve Fluoroaniline substrate (10 mmol) in Methanol (20 mL) or water (if using a suspension method).

    • Add 48% Hydrobromic Acid (HBr) (1.1 eq, 11 mmol) .

  • Reaction:

    • Cool the mixture to 10–15 °C.

    • Add 30% Hydrogen Peroxide (

      
      ) (1.1 eq, 11 mmol)  dropwise over 20 minutes.
      
    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Visual Cue: The solution typically turns orange/red (transient

      
      ) and then fades as the reaction consumes the bromine.
      
  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with sodium thiosulfate (to remove trace

      
      ) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Typical Yield: 85–95%.[3]

Protocol C: Standard NBS Bromination

Application: Rapid, small-scale synthesis where handling liquid HBr is undesirable. High yield for 4-fluoroaniline


 2-bromo-4-fluoroaniline.
Step-by-Step Procedure
  • Dissolution:

    • Dissolve 4-fluoroaniline (1.0 eq) in DMF (5 vol) or Acetonitrile (5 vol) .

  • Addition:

    • Cool to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light.

  • Completion:

    • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Workup:

    • Dilute with water (20 vol). The product may precipitate as a solid.

    • If solid: Filter and wash with water.[5]

    • If oil: Extract with diethyl ether, wash with water (

      
      ) to remove DMF.
      
    • Yield: >90%.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dibromination Excess reagent or high local concentration.Use dilute conditions. Add oxidant (

) or NBS very slowly. Reduce equivalents to 0.95 eq.
Isomer Mixture (2-Fluoro) Lack of steric control.Switch to Protocol A (Acetylation). Lower reaction temperature to -10 °C.
Dark Coloration Oxidation of aniline to azo/nitro compounds.Ensure inert atmosphere (

). Use fresh aniline.
Incomplete Reaction Water content in solvent (for NBS).Use anhydrous DMF/MeCN. For

, increase time or temp slightly.

References

  • Copper-Catalyzed Oxidative Bromination: A Practical Procedure for Regioselective Bromination of Anilines. Source: Thieme Connect.
  • Green Bromination (HBr/H2O2)

    • Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system.[6]

    • Source: ResearchG
    • [Link]

  • NBS Protocols

    • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acet
    • Source: ResearchG
    • [Link]

  • Preparation method of 2-bromo-4-fluoroacetanilide (CN104447382A).
  • 4-Bromo-3-Fluoroaniline Data

    • PubChem Compound Summary for CID 821848.
    • Source: PubChem.[1][7]

    • [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS 1208076-18-9) in drug discovery and advanced synthesis. It addresses the unique challenges of polyhalogenated anilines, specifically focusing on chemo- and regioselectivity in Palladium-catalyzed C–N cross-coupling.[1]

Introduction & Substrate Analysis

4,6-Dibromo-2-chloro-3-fluoroaniline is a high-value "dense functionality" scaffold. Its core features—an electron-deficient aniline ring with four distinct halogen sites—make it a versatile building block for kinase inhibitors and agrochemicals. However, this density presents a critical challenge: Selectivity .

The Reactivity Hierarchy

To successfully utilize this substrate, one must understand the oxidative addition preference of the Palladium catalyst.[1] The reactivity order for this specific molecule is governed by bond dissociation energies (BDE) and steric accessibility:

  • C4–Br (Para): Most Reactive. Sterically accessible and electronically activated by the ortho-fluoro and meta-chloro groups.

  • C6–Br (Ortho): Moderately Reactive.[1] Hindered by the adjacent –NH₂ group.

  • C2–Cl: Low Reactivity.[1] Stronger bond; generally inert under standard Buchwald conditions unless specialized ligands are used.

  • C3–F: Inert. Stable under standard cross-coupling; requires SɴAr conditions to displace.

  • –NH₂ (Nucleophile): Deactivated. The electron-withdrawing nature of the ring makes this amine a poor nucleophile, requiring highly active catalysts (e.g., BrettPhos) to couple with external electrophiles.

Strategic Pathways (Visualized)

The following diagram illustrates the two primary workflows: Pathway A (Using the molecule as an Electrophile) and Pathway B (Using the molecule as a Nucleophile).[1]

G Start 4,6-Dibromo-2-chloro- 3-fluoroaniline (Substrate) PathA PATHWAY A: Electrophilic Coupling (C4-Br Substitution) Start->PathA + External Amine Pd(0)/XPhos PathB PATHWAY B: Nucleophilic Coupling (N-Arylation) Start->PathB + External Ar-X Pd(0)/BrettPhos SideRxn RISK: Polymerization (Head-to-Tail Coupling) Start->SideRxn Unoptimized Conditions ProdA Product A: 4-Amino-6-bromo-2-chloro- 3-fluoroaniline deriv. PathA->ProdA C4 Selectivity (Steric Control) ProdB Product B: N-Aryl-4,6-dibromo-2-chloro- 3-fluoroaniline PathB->ProdB Chemoselectivity (Ligand Control)

Figure 1: Decision tree for functionalizing 4,6-Dibromo-2-chloro-3-fluoroaniline based on target moiety.

Protocol A: C4-Selective Amination (Electrophile Role)

Objective: Selectively couple an external amine to the C4–Br position while preserving the C6–Br and C2–Cl bonds.[1]

Mechanistic Rationale

The C4 position is para to the amino group and relatively unhindered.[1] The C6 position is ortho to the amino group, creating significant steric clash for the bulky active Pd-Ligand complex. By using a bulky ligand like XPhos or RuPhos , we amplify this steric differentiation, ensuring exclusive C4 coupling.

Experimental Procedure

Scale: 1.0 mmol

ReagentEquiv.[2][3][4]AmountRole
Substrate 1.0303 mgElectrophile
External Amine 1.2Var.Nucleophile
Pd₂(dba)₃ 0.0218 mgCatalyst Precursor (2% Pd)
XPhos 0.0838 mgLigand (Bulky, e-rich)
Cs₂CO₃ 2.0652 mgBase (Mild)
1,4-Dioxane N/A5.0 mLSolvent (Anhydrous)

Step-by-Step:

  • Catalyst Activation: In a glovebox or under Ar, mix Pd₂(dba)₃ and XPhos in 1 mL of dioxane. Heat at 80°C for 3 minutes until the solution turns deep orange/red (formation of L₂Pd(0)).

  • Reaction Assembly: To a separate reaction vial equipped with a stir bar, add the Substrate, External Amine, and Cs₂CO₃.

  • Combination: Transfer the pre-activated catalyst solution to the reaction vial. Rinse with remaining 4 mL dioxane.

  • Execution: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Monitor via LCMS. Do not exceed 100°C to prevent C6 activation.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid strong bases like NaOtBu. They promote hydrodehalogenation (stripping the Br) in polyhalogenated systems. Cs₂CO₃ is milder and safer for this substrate.

Protocol B: N-Arylation (Nucleophile Role)

Objective: Couple the aniline –NH₂ to an external Aryl Halide (Ar-X) without disturbing the intrinsic Br/Cl atoms.

Mechanistic Rationale

The aniline nitrogen is electron-deficient due to the F/Cl/Br substituents, making it a weak nucleophile.[1] Standard ligands (BINAP, PPh₃) will fail or lead to low yields. BrettPhos or tBuBrettPhos are strictly required here; they are engineered to facilitate the reductive elimination of electron-poor amines.[1]

Experimental Procedure

Scale: 1.0 mmol

ReagentEquiv.[2][3][4][5]AmountRole
Substrate 1.0303 mgNucleophile
External Ar-X 1.1Var.Electrophile (Ar-I or Ar-Br)
BrettPhos Pd G3 0.0327 mgPrecatalyst
LHMDS (1M) 2.22.2 mLBase (Soluble, Strong)
THF N/A4.0 mLSolvent

Step-by-Step:

  • Inert Setup: Flame-dry a reaction tube and cool under Argon.

  • Loading: Add the Substrate, External Ar-X, and BrettPhos Pd G3 precatalyst.[1]

    • Tip: If Ar-X is liquid, add it after the solvent.

  • Solvation: Add anhydrous THF. Stir to dissolve.

  • Base Addition: Dropwise add LHMDS (Lithium Hexamethyldisilazide).[1] The solution may darken.

    • Why LHMDS? It is non-nucleophilic and prevents SɴAr side reactions at the C3–F position.

  • Execution: Heat to 65°C for 2–6 hours.

    • Note: Electron-deficient anilines react slower; if conversion stalls, add 1 mol% more catalyst.

  • Quench: Cool to 0°C, quench with saturated NH₄Cl. Extract with DCM.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Product is de-brominated (M-H observed) "Beta-Hydride Elimination" pathway active due to strong base/high temp.Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp by 10°C.
Low Conversion (Pathway B) Aniline is too electron-poor; Catalyst poisoning.Switch to BrettPhos Pd G4 or tBuBrettPhos . Increase concentration (1M).
Mixture of C4 and C6 products (Pathway A) Ligand not bulky enough; Temperature too high.[1]Switch from XPhos to BrettPhos (yes, it works for coupling too). Reduce temp to 60°C.
Formation of "Dimers" (Self-coupling) Substrate reacting with itself (Head-to-Tail).Ensure Excess External Partner (1.5 equiv). Add substrate slowly (syringe pump) if necessary.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions...[1][6] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates.[1][7] Journal of the American Chemical Society, 132(33), 11416–11417.

Sources

Palladium-catalyzed cross-coupling of polyhalogenated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Anilines

Strategic Overview

Polyhalogenated anilines (e.g., 4-bromo-2-chloroaniline) are high-value scaffolds in kinase inhibitor development. However, they present a "Triad of Challenges" for the synthetic chemist:

  • Chemoselectivity: Differentiating between halogen sites (I vs. Br vs. Cl).[1]

  • Catalyst Poisoning: The free amino group (

    
    ) is a competent ligand that can displace phosphines, forming inactive palladium "black" or stable bis-amine complexes.
    
  • Protodehalogenation: Electron-rich anilines are prone to hydrodehalogenation side-reactions rather than coupling.

This guide details the "Steric-Electronic Mismatch" strategy . By utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands), we create a catalytic system that is:

  • Too bulky to be poisoned by the substrate's

    
     group.
    
  • Electron-rich enough to undergo oxidative addition at the weaker C-X bond (C-Br) while leaving the stronger bond (C-Cl) intact for subsequent steps.

Mechanism & Chemoselectivity Logic

The order of oxidative addition rates to Pd(0) follows bond dissociation energies (BDE):


[1]

However, in polyhalogenated anilines, the electron-donating


 group increases electron density on the ring, making oxidative addition slower compared to electron-deficient arenes.
Diagram 1: Chemoselectivity & Catalyst Competency

Chemoselectivity Substrate Polyhalogenated Aniline (4-Bromo-2-chloroaniline) Path_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Substrate->Path_Br Path_Cl Oxidative Addition (C-Cl) SLOW Substrate->Path_Cl Path_Poison Coordination by NH2 (Catalyst Death) Substrate->Path_Poison If L is small Ligand Bulky Ligand (L) (e.g., XPhos, SPhos) Active_Cat Active Species [L-Pd(0)] Ligand->Active_Cat Pd_Pre Pd Precatalyst (Pd-G3/G4) Pd_Pre->Active_Cat Activation (Base/Heat) Active_Cat->Path_Br Preferred Active_Cat->Path_Cl Requires High T Product Product Path_Br->Product Suzuki/Buchwald Product

Caption: Kinetic hierarchy of oxidative addition. Bulky ligands (L) prevent the NH2 "Poison" pathway and favor the weaker C-Br bond over C-Cl.

Critical Optimization Parameters

To ensure reproducibility, adhere to these parameter sets. The choice of ligand is the single most critical variable.

ParameterRecommendationRationale
Ligand XPhos or SPhos SPhos is ideal for Suzuki coupling of anilines due to high stability. XPhos is excellent for chlorides. Both are bulky enough to prevent

binding.
Pd Source Pd-G3/G4 Precatalysts Avoids the induction period of Pd(OAc)₂. Precatalysts ensure a defined 1:1 Pd:Ligand ratio, crucial for selectivity.
Base K₃PO₄ (anhydrous) Weak enough to prevent side reactions, strong enough to activate boronic acids. Avoid strong alkoxides (NaOtBu) in Suzuki couplings to prevent dehalogenation.
Solvent Toluene/Water (10:1) The biphasic system solubilizes inorganic bases while keeping the catalyst in the organic phase.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling of phenylboronic acid to 4-bromo-2-chloroaniline at the C-Br position, retaining the C-Cl and


.
Reagents:
  • 4-Bromo-2-chloroaniline (1.0 equiv, 5.0 mmol)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%) - [CAS: 1445085-55-1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (10 mL) / Water (1 mL) degassed.

Step-by-Step Methodology:
  • System Preparation:

    • Oven-dry a 40 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

    • Expert Tip: Do not use needles to degas during the reaction; degas solvents beforehand to prevent volume loss.

  • Charge Reagents:

    • Add the aniline (1.03 g), boronic acid (0.67 g), K₃PO₄ (2.12 g), and XPhos Pd G3 (85 mg) to the vial.

    • Self-Validation Check: Ensure the catalyst is a pale yellow/off-white powder. If dark/black, it has decomposed.

  • Solvent Addition & Inertion:

    • Seal the vial. Evacuate and backfill with Argon (x3).

    • Inject degassed Toluene and Water via syringe.

  • Reaction:

    • Heat the block to 60°C (internal temp) for 2–4 hours.

    • Note: C-Br coupling typically occurs <80°C. Heating >100°C risks activating the C-Cl bond.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient). The product (4-phenyl-2-chloroaniline) is typically more polar than the starting material but less polar than homocoupled byproducts.

Protocol 2: C-N Coupling (Buchwald-Hartwig) on Chlorides

Objective: If the goal is to aminate the C-Cl bond (either after the Suzuki step or on a dichloro-substrate), specific conditions are required to activate the inert chloride.

  • Ligand Switch: Switch to BrettPhos or RuPhos . These are designed for C-N bond formation and can activate chlorides at moderate temperatures.

  • Base Switch: Use LHMDS (Lithium Hexamethyldisilazide).

    • Why? Weak bases (Carbonates) often fail with unactivated aryl chlorides. LHMDS is soluble and non-nucleophilic, preventing attack on the electrophile.

Experimental Workflow & Troubleshooting

Diagram 2: Experimental Logic Flow

Workflow Start Start: Polyhalo-Aniline Setup Setup: Pd-G3 + K3PO4 Argon Atm Start->Setup Reaction Reaction: 60°C, 2-4h Setup->Reaction Check TLC/LCMS Check Reaction->Check Success Product: Mono-coupled (Br) Check->Success Target Peak Fail_SM Issue: No Reaction Check->Fail_SM SM Remains Fail_Dehal Issue: De-halogenation Check->Fail_Dehal [M-Br+H] Mass Fail_Bis Issue: Bis-coupling Check->Fail_Bis [M+2Ar] Mass Action: Switch to\nPd-G4 or raise T to 80°C Action: Switch to Pd-G4 or raise T to 80°C Fail_SM->Action: Switch to\nPd-G4 or raise T to 80°C Action: Dry Solvents\nReduce Base Strength Action: Dry Solvents Reduce Base Strength Fail_Dehal->Action: Dry Solvents\nReduce Base Strength Action: Lower Temp\nIncrease Steric Bulk (BrettPhos) Action: Lower Temp Increase Steric Bulk (BrettPhos) Fail_Bis->Action: Lower Temp\nIncrease Steric Bulk (BrettPhos)

Caption: Decision tree for reaction monitoring. LCMS identification of byproducts dictates the optimization strategy.

Self-Validating System (Troubleshooting)
Observation (LCMS/TLC)DiagnosisCorrective Action
Starting Material Only Catalyst death (Poisoning) or Oxidative Addition failure.Switch to Pd-G3/G4 precatalysts (ensures active LPd(0)). Increase Temp by 10°C.
Mass = [M - Br + H] Protodehalogenation.Solvent is "wet" (proton source) or base is too strong. Use anhydrous solvents and switch to K₃PO₄.
Mass = [M + 2(Ar)] Bis-coupling (Selectivity loss).Temperature is too high (activating C-Cl). Lower temp to 40-50°C. Ensure Ligand is bulky (SPhos/XPhos).
Black Precipitate Pd Aggregation.Ligand dissociation. Add free ligand (1 mol%) or ensure inert atmosphere is rigorous.

References

  • Mechanistic Basis of Oxidative Addition

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[3]

    • Source: Chemical Science, 2022.[3]

    • URL:[Link]

  • Ligand Effects on Selectivity

    • Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.[4]

    • Source: ChemRxiv, 2023.
    • URL:[Link]

  • Buchwald-Hartwig Protocol Standards

    • Title: The Buchwald–Hartwig Amination After 25 Years.[5]

    • Source: Angewandte Chemie Int. Ed., 2020.
    • URL:[Link]

  • Site-Selectivity in Polyhalogenated Systems

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[6]

    • Source: Chemical Reviews, 2021.[6]

    • URL:[Link]

Sources

Preparation of quinazoline derivatives using halogenated aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Bioactive Quinazoline Scaffolds via Halogenated Aniline Intermediates

Executive Summary

The 4-anilinoquinazoline pharmacophore represents a cornerstone in modern medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib. This guide details a robust, end-to-end synthetic protocol for constructing these scaffolds starting from basic halogenated anilines.

Unlike standard protocols that assume the availability of expensive anthranilic acid precursors, this guide provides a vertical integration strategy : it begins with the de novo synthesis of the anthranilic acid core from halogenated anilines via the Sandmeyer-Isatin route, proceeds to the Niementowski cyclization, and concludes with the critical chlorination and


 coupling steps.

Module 1: Upstream Precursor Synthesis (The Sandmeyer-Isatin Route)

Objective: Conversion of a halogenated aniline (e.g., 3-fluoroaniline) into a halogenated anthranilic acid.[1]

While halogenated anthranilic acids are commercially available, they are often costly or suffer from variable purity. Synthesizing them directly from anilines allows for greater diversity in substitution patterns (e.g., F, Cl, Br, I) at a fraction of the cost.

Step 1.1: Formation of Isonitrosoacetanilide

Mechanism: Condensation of the aniline with chloral hydrate and hydroxylamine.[2][3][4]

  • Reagents: Halogenated aniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3.0 eq), Na2SO4 (sat. solution), HCl (conc.).

  • Protocol:

    • Dissolve chloral hydrate and Na2SO4 in water at 30°C.

    • Add the halogenated aniline (dissolved in dilute HCl) to the mixture.

    • Add hydroxylamine hydrochloride solution slowly with vigorous stirring.

    • Heat to boiling for 1-2 minutes, then cool to room temperature.

    • Observation: A cream-colored precipitate (isonitrosoacetanilide) will form. Filter, wash with water, and dry.[5][6]

Step 1.2: Cyclization to Halogenated Isatin

Mechanism: Intramolecular electrophilic aromatic substitution catalyzed by strong acid.

  • Reagents: Isonitrosoacetanilide (from Step 1.1), conc. H2SO4.[2][4][7]

  • Protocol:

    • Pre-heat conc.[7] H2SO4 to 50°C.

    • Add the dry isonitrosoacetanilide in small portions. Caution: Exothermic. Maintain temp < 70°C to prevent charring.

    • Heat the deep red/black solution to 80°C for 15 minutes.

    • Quench: Pour the reaction mixture over crushed ice. The halogenated isatin will precipitate as an orange/red solid.

Step 1.3: Oxidative Ring Opening to Anthranilic Acid

Mechanism: Oxidative cleavage of the dione.

  • Reagents: Halogenated Isatin, 1M NaOH, 30% H2O2.

  • Protocol:

    • Dissolve the isatin in 1M NaOH (slight excess).

    • Add H2O2 dropwise at 0°C.

    • Allow to warm to room temperature and stir for 1 hour.

    • Workup: Acidify carefully with HCl to pH 4-5 (isoelectric point). The halogenated anthranilic acid will precipitate. Recrystallize from Ethanol/Water.[8]

Module 2: Construction of the Quinazoline Core

Objective: Cyclization to form the 4(3H)-quinazolinone ring.

Protocol: Niementowski Cyclization

This classic condensation is favored for its scalability and lack of metallic catalysts.

  • Reactants: Mix Halogenated Anthranilic Acid (1.0 eq) with Formamide (5.0 eq).

    • Note: Formamide acts as both reagent and solvent.

  • Conditions: Heat to 150–160°C for 4–6 hours.

    • Critical Parameter: The temperature must be high enough to drive off water and shift the equilibrium.

  • Workup: Cool the mixture to ~50°C and pour into ice water. The quinazolinone precipitates as a white/off-white solid.

  • Purification: Filter and wash with water.[6][7][8] If necessary, recrystallize from EtOH.

Module 3: Activation & Functionalization

Objective: Conversion to the active electrophile and coupling with the target nucleophile.

Step 3.1: Chlorination (The "Danger Zone")

The conversion of the tautomeric hydroxy group to a chloride leaving group is the most hazardous step.

  • Reagents: Quinazolinone (1.0 eq),

    
     (excess, typically 5-10 vol), DIPEA (cat. 0.1 eq - optional).
    
  • Protocol:

    • Suspend the dried quinazolinone in

      
      .
      
    • Reflux (

      
      ) for 2–4 hours. The suspension will clear as the reaction proceeds.
      
    • Monitoring: Monitor by TLC (eluent: 30% EtOAc/Hex). The product (4-chloroquinazoline) is less polar than the starting material.

    • Quenching (Critical Safety):

      • Distill off excess

        
         under reduced pressure if possible.
        
      • Reverse Quench: Slowly pour the reaction residue into a stirred mixture of ice and saturated

        
         or 
        
        
        
        . Never add water to the reaction flask.
      • Instability Note: 4-chloroquinazolines are unstable to hydrolysis.[9][10] Perform the extraction (DCM or EtOAc) immediately and dry over

        
        . Do not store aqueous layers. 
        
Step 3.2: Coupling

Objective: Installation of the second halogenated aniline.

  • Reagents: 4-chloroquinazoline intermediate (1.0 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (IPA).

  • Protocol:

    • Dissolve the 4-chloroquinazoline in IPA (10-15 volumes).

    • Add the aniline nucleophile.

    • Thermal Method: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

    • Microwave Method (Recommended): Irradiate at

      
       for 15 minutes.
      
    • Isolation: Filter the precipitate. Wash with cold IPA and

      
      .
      
    • Free Basing: If the HCl salt is not desired, suspend in EtOAc and wash with sat.

      
      .
      

Visualizing the Pathway

QuinazolineSynthesis cluster_upstream Module 1: Upstream Precursor Synthesis cluster_core Module 2: Quinazoline Core Construction cluster_func Module 3: Activation & Coupling Aniline Halogenated Aniline (Starting Material) Iso Isonitrosoacetanilide (Intermediate) Aniline->Iso Chloral Hydrate NH2OH, H+ Isatin Halogenated Isatin (Cyclized Core) Iso->Isatin H2SO4, 80°C Cyclization Anthranilic Halo-Anthranilic Acid (Precursor) Isatin->Anthranilic H2O2, NaOH Oxidative Cleavage Quinone Halo-Quinazolin-4(3H)-one (Stable Core) Anthranilic->Quinone Formamide 150°C, Niementowski Chloro 4-Chloroquinazoline (Unstable Electrophile) Quinone->Chloro POCl3, Reflux Chlorination Final 4-Anilinoquinazoline (Drug Scaffold) Chloro->Final SNAr, IPA, Reflux Aniline2 Functionalized Aniline (Nucleophile) Aniline2->Final

Caption: Integrated workflow for the synthesis of 4-anilinoquinazoline scaffolds starting from halogenated anilines via the Sandmeyer-Isatin route.

Quantitative Data Summary

Reaction StepCritical ReagentSolventTemp (°C)Typical YieldKey Risk
Sandmeyer Chloral Hydrate

10075-85%Violent boiling
Cyclization Conc.

Neat8060-70%Exotherm/Charring
Oxidation


0 -> 2580-90%Peroxide accumulation
Niementowski FormamideNeat15070-85%Incomplete dehydration
Chlorination

Neat10585-95%Water sensitivity

Coupling
Substituted AnilineIPA8280-95%Solubility of salt

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

  • Niementowski Reaction: Alexandre, F.-R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones". Tetrahedron Letters, 44(24), 4455-4458. Link

  • POCl3 Chlorination Safety: Li, X., et al. (2012).[11] "Safe and Efficient Quenching of POCl3 Reactions". Organic Process Research & Development, 16(11), 1727–1731. Link

  • SNAr Coupling (Gefitinib): Chandregowda, V., et al. (2009). "Synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate". European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link

  • Microwave Assisted Synthesis: Kabri, Y., et al. (2009). "Microwave-assisted synthesis of 4-anilinoquinazoline derivatives". Green Chemistry Letters and Reviews, 2(4), 229-234. Link

Sources

Application Note: Agrochemical Synthesis using 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and agrochemical discovery teams. It focuses on the synthesis, functionalization, and strategic utility of 4,6-Dibromo-2-chloro-3-fluoroaniline , a sophisticated building block for next-generation crop protection agents.

Executive Summary

In the design of modern agrochemicals—particularly SDHI fungicides, PPO-inhibitor herbicides, and benzoylurea insecticides—polyhalogenated anilines serve as critical pharmacophores. The specific substitution pattern of 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS 1208076-18-9) offers a unique combination of steric bulk, metabolic resistance, and orthogonal reactivity.

This guide details the synthesis of this intermediate from 2-chloro-3-fluoroaniline and outlines its downstream utility as a "divergent scaffold," enabling the parallel synthesis of complex active ingredients (AIs) via selective cross-coupling and urea formation.

Structural Logic & Agrochemical Utility

Before detailing the protocol, it is vital to understand why this molecule is synthesized. It is not merely a halogenated ring; it is a programmed scaffold.

The "Divergent Scaffold" Hypothesis

The molecule contains three distinct halogen types (F, Cl, Br) and an amino group, creating a hierarchy of reactivity:

  • Position 1 (

    
    ):  The primary anchor for toxophore construction (e.g., conversion to isocyanate, amide, or sulfonamide).
    
  • Position 3 (

    
    ):  A metabolic blocker. Fluorine at this position prevents oxidative metabolism (hydroxylation) of the ring, significantly extending the half-life of the final agrochemical in the plant or insect gut.
    
  • Position 4 (

    
    ):  The "Tail Attachment" point. Being para to the amino group and less sterically hindered than position 6, this bromide is electronically activated for selective Pd-catalyzed cross-coupling  (Suzuki-Miyaura or Buchwald-Hartwig).
    
  • Position 2 (

    
    ) & 6 (
    
    
    
    ):
    Steric gates. These substituents twist the aniline ring out of planarity when coupled, creating the specific 3D geometry required to fit into enzyme binding pockets (e.g., Chitin Synthase or Succinate Dehydrogenase).
Visualization: Reactivity Map

The following diagram illustrates the functional logic of the molecule.

ReactivityMap Figure 1: Functional Reactivity Map of the Scaffold Core 4,6-Dibromo-2-chloro-3-fluoroaniline NH2 1-NH2: Primary Anchor (Urea/Amide formation) Core->NH2 F3 3-F: Metabolic Block (Prevents oxidation) Core->F3 Br4 4-Br: Reactive Handle (Selective Cross-Coupling) Core->Br4 Br6 6-Br / 2-Cl: Steric Gates (Induce Torsion) Core->Br6

Synthesis Protocol: The "Make"

Objective: Synthesize 4,6-Dibromo-2-chloro-3-fluoroaniline from 2-chloro-3-fluoroaniline. Reaction Type: Electrophilic Aromatic Substitution (Bromination). Challenge: Achieving full conversion to the dibromo species without over-brominating or oxidizing the amine.

Materials
ReagentEquiv.[1][2]Role
2-Chloro-3-fluoroaniline 1.0Starting Material (SM)
N-Bromosuccinimide (NBS) 2.05 - 2.1Brominating Agent (Mild)
Acetonitrile (MeCN) SolventPolar aprotic, solubilizes NBS
Ammonium Acetate 0.1Catalyst (Protonic source)

Note: Elemental Bromine (


) in Acetic Acid is a cheaper alternative for scale-up, but NBS provides a cleaner profile for R&D/Pilot scale.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluoroaniline (1.0 equiv) in Acetonitrile (10 mL/g of SM).

  • Activation: Add Ammonium Acetate (0.1 equiv). This buffers the reaction and catalyzes the electrophilic attack.

  • Bromination (Step 1): Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Mechanistic Insight: The amino group is a strong ortho/para director. The 4-position (para) is sterically more accessible than the 6-position (sandwiched between

      
       and H). The first bromine will predominantly install at C4.
      
  • Bromination (Step 2): Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LC-MS. Once the mono-bromo intermediate is observed, add the second portion of NBS (1.05 equiv).

  • Completion: Heat the reaction to 40°C for 4 hours to drive the sterically hindered bromination at the C6 position.

    • Checkpoint: LC-MS should show a peak with mass corresponding to

      
       (distinctive Br2 isotope pattern).
      
  • Work-up:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate.

    • Wash with water (

      
      ), then 10% 
      
      
      
      (to remove trace bromine), and finally Brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation: 85-92% Purity: >98% (HPLC)

Downstream Applications: The "Use"

Once synthesized, this building block is rarely the final product. It is a junction point. Two primary workflows exist:

Workflow A: Selective Cross-Coupling (The "Tail" First)

For herbicides or fungicides requiring a biaryl tail.

  • Concept: The C4-Br bond is significantly more reactive toward oxidative addition (

    
    ) than the C6-Br bond due to the "Ortho Effect" (steric crowding from the amine and C5-H makes C6 less accessible).
    
  • Protocol: Suzuki-Miyaura Coupling.

    • Catalyst:

      
       or 
      
      
      
      (low load, 1-3 mol%).
    • Partner: Aryl Boronic Acid (1.0 equiv).

    • Base:

      
       or 
      
      
      
      .
    • Result: A 4-aryl-6-bromo-2-chloro-3-fluoroaniline. The 6-Br remains for further modification or as a blocking group.

Workflow B: Urea Formation (The "Head" First)

For Benzoylurea Insecticides (e.g., Lufenuron analogs).

  • Concept: The aniline nitrogen attacks an isocyanate to form a urea bridge.

  • Protocol:

    • Reagent: 2,6-difluorobenzoyl isocyanate (or similar).

    • Conditions: Toluene, reflux.

    • Result: The electron-deficient aniline (due to 3 halogens) is less nucleophilic, so heat or a catalyst (DMAP) may be required.

Experimental Workflow Diagram

The following diagram maps the synthesis and subsequent divergence.

Workflow Figure 2: Synthesis and Divergent Application Workflow Start 2-Chloro-3-fluoroaniline (Precursor) Step1 Bromination (NBS/MeCN) Start->Step1  +2.1 eq NBS Product 4,6-Dibromo-2-chloro- 3-fluoroaniline (Target Scaffold) Step1->Product  90% Yield PathA Path A: Suzuki Coupling (Selective at C4) Product->PathA  Pd-Cat / R-B(OH)2 PathB Path B: Urea Formation (Reaction at NH2) Product->PathB  R-N=C=O FinalA Biaryl Intermediate (Herbicide Core) PathA->FinalA FinalB Benzoylurea (Insecticide) PathB->FinalB

Safety & Handling (SDS Summary)

  • Hazards: The polyhalogenated nature increases lipophilicity, potentially aiding skin absorption.

    • H301: Toxic if swallowed.[4]

    • H315/H319: Causes skin and eye irritation.

    • H410: Very toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).

  • Storage: Store under inert atmosphere (

    
     or Ar). Light sensitive (bromides can undergo photolytic debromination over time).
    

References

  • Synthetic Methodology: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. J Org Chem (2019). (Provides mechanistic grounding for halogenating electron-rich anilines). Available at: [Link]

  • Agrochemical Context:Process for synthesizing polyhalogenated perhaloalkylaniline compounds. WO2011058577A1. (Discusses the industrial relevance of poly-halo anilines).

Sources

Application Note: Functionalization of Amino Groups in Sterically Hindered Haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for immediate implementation in high-stakes research environments. It prioritizes mechanistic understanding and robust, reproducible workflows over generic instructions.

Executive Summary & Strategic Considerations

Functionalizing the amino group of sterically hindered haloanilines (e.g., 2,6-dibromoaniline, 2-chloro-6-methylaniline) presents a dual challenge in organic synthesis: nucleophilic deactivation and chemoselectivity .

  • Steric/Electronic Deactivation: The ortho-substituents twist the amino group out of conjugation (steric inhibition of resonance) while simultaneously blocking the nucleophilic trajectory. Standard SN2 or reductive amination protocols often fail due to the inability to form the tetrahedral intermediate.

  • Chemoselectivity: In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the halogen on the aniline ring presents a competing site for oxidative addition.

The Core Directive: To functionalize the nitrogen without compromising the carbon-halogen bond (which serves as a handle for subsequent elaboration), one must exploit the electronic bias of the system. The amino group renders the aniline ring electron-rich, significantly increasing the activation energy for oxidative addition at the aniline's C-X bond compared to an electron-deficient external electrophile.

Decision Matrix: Method Selection

Before initiating wet chemistry, select the protocol based on the desired functionalization and substrate constraints.

FunctionalizationStrategy Start Target Functionalization Arylation N-Arylation (C-N Coupling) Start->Arylation Alkylation N-Alkylation (C-N Bond) Start->Alkylation Acylation N-Acylation (Amide Bond) Start->Acylation BH Buchwald-Hartwig Arylation->BH Standard Ullmann Ullmann (Cu) Arylation->Ullmann If Halogen Sensitive RedAm Reductive Amination Alkylation->RedAm 1° Alkyl BorrowH Borrowing Hydrogen (Ru/Ir Catalysis) Alkylation->BorrowH Green/Alcohol HardAcyl Hard Acylation Acylation->HardAcyl Ligand Ligand: BrettPhos Catalyst: Pd-G4 BH->Ligand Hindered Substrates TiAdd Additive: Ti(OiPr)4 (Force Imine) RedAm->TiAdd Steric Bulk RevBase Reagent: NaHMDS then Acid Chloride HardAcyl->RevBase Deprotonate First

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target moiety and substrate hindrance.

Application Note: N-Arylation (Buchwald-Hartwig)[1]

The gold standard for hindering anilines is the Buchwald-Hartwig Amination . Success relies entirely on the catalyst system's ability to facilitate reductive elimination, the rate-limiting step for bulky amines.

Mechanistic Insight: The Ligand Role

For 2,6-disubstituted anilines, standard ligands (BINAP, dppf) fail. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • BrettPhos / RuPhos: These ligands are bulky enough to enforce a mono-ligated Pd(0) species (active catalyst) but flexible enough to allow the bulky amine to coordinate.

  • Chemoselectivity: By using a catalyst system optimized for transmetallation/amine binding (like Pd-PEPPSI or G4-palladacycles) and an electron-deficient coupling partner (e.g., 4-bromo-benzonitrile), you kinetically favor the intermolecular coupling over the intramolecular oxidative addition of the aniline's halogen.

Protocol 1: N-Arylation of 2,6-Dibromoaniline

Objective: Couple 2,6-dibromoaniline with 4-iodotoluene. Rationale: We use the aryl iodide electrophile. The C-I bond is significantly weaker than the C-Br bond of the aniline. The electron-rich nature of the aniline ring further deactivates its C-Br bonds towards Pd(0).

Reagents:

  • Substrate: 2,6-Dibromoaniline (1.0 equiv)

  • Coupling Partner: 4-Iodotoluene (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed) or t-Amyl Alcohol

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

    • Critical: Sterically hindered couplings are highly sensitive to oxygen. Do not skip degassing.

  • Charging:

    • Add 2,6-Dibromoaniline (1.0 mmol, 251 mg), 4-Iodotoluene (1.1 mmol, 240 mg), and NaOtBu (1.4 mmol, 135 mg).

    • Add BrettPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).

    • Note: Using the G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at room temperature.

  • Solvation:

    • Add anhydrous Toluene (4 mL, 0.25 M).

    • Seal the vessel.[1][2] If using a Schlenk line, freeze-pump-thaw x3 is recommended but simple sparging with Ar for 10 mins is sufficient for G4 catalysts.

  • Reaction:

    • Heat to 80°C .

    • Monitoring: Check TLC at 1 hour. Hindered amines often require 2-12 hours.

    • Endpoint: Consumption of the aryl iodide (limiting reagent in terms of reactivity) or the aniline.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary Table: Ligand Performance for Hindered Anilines

LigandSubstrate ScopeSteric ToleranceRec.[2][3] TempRef
BrettPhos 1° Amines, Hindered AnilinesHigh (Ortho-subs ok)80-100°C[1]
RuPhos 2° Amines, Hindered AnilinesVery High80-110°C[2]
XPhos General ArylationModerate100°C[3]
BINAP Unhindered onlyLow110°C[4]

Application Note: N-Alkylation (Reductive)

Direct SN2 alkylation (e.g., Aniline + R-Br) leads to over-alkylation and is extremely slow with 2,6-dihaloanilines due to the "picket fence" steric effect. Reductive Amination is preferred, but the formation of the imine intermediate is the bottleneck.

Protocol 2: Titanium-Mediated Reductive Amination

Rationale: The steric bulk prevents the condensation of the aniline and ketone/aldehyde. Adding a Lewis Acid like Titanium(IV) isopropoxide acts as a water scavenger and activates the carbonyl, forcing imine formation.

Reagents:

  • 2,6-Dichloroaniline (1.0 equiv)

  • Ketone/Aldehyde (1.2 equiv)

  • Ti(OiPr)4 (1.5 equiv)

  • NaBH4 or NaBH3CN (2.0 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Imine Formation (The "Push"):

    • In a dried flask, mix aniline (1 mmol) and ketone (1.2 mmol) in THF (5 mL).

    • Add Ti(OiPr)4 (1.5 mmol) dropwise.

    • Stir at RT for 12-24h. The solution will likely turn yellow/orange, indicating imine/hemiaminal formation.

    • Checkpoint: Unlike standard amines, you cannot easily monitor this by TLC as the imine is unstable on silica. Trust the Lewis Acid.

  • Reduction:

    • Caution: The reaction contains Ti species.

    • Add NaBH4 (2.0 mmol) directly to the mixture (or use NaBH3CN for acid sensitivity).

    • Add Ethanol (2 mL) cautiously to solubilize the borohydride and facilitate proton transfer. Stir 4h.

  • Quench (Critical):

    • Quench with 1N NaOH (not acid, or you generate titanium gels that are impossible to filter).

    • The mixture will turn into a white suspension (TiO2). Filter through Celite.[2][4]

Application Note: N-Acylation

2,6-Disubstituted anilines are poor nucleophiles for standard acyl chlorides. Using pyridine/DMAP is often insufficient.

Protocol 3: Deprotonation-Acylation Strategy

Rationale: Instead of relying on the weak nucleophilicity of the neutral amine, we convert it to the anilide anion using a strong base. The anion is a potent nucleophile, overcoming steric repulsion.

Workflow:

  • Dissolve 2,6-dibromoaniline (1.0 equiv) in dry THF at 0°C.

  • Add NaHMDS (Sodium hexamethyldisilazide) or LiHMDS (1.1 equiv). Stir for 15 mins.

    • Observation: Color change usually indicates deprotonation.

  • Add the Acid Chloride (1.1 equiv) dropwise.

  • Allow to warm to RT. The reaction is usually instantaneous upon addition.

Scientific Integrity: Troubleshooting & Controls

To ensure the protocol is a "self-validating system," perform these checks:

Failure ModeSymptomMechanistic CauseSolution
No Reaction (Arylation) SM RecoveryPd died before OA; Ligand not bulky enough.Switch to BrettPhos Pd G4 . Ensure O2-free.
Dehalogenation Aniline-H formed

-Hydride elimination or Pd insertion into Aniline-X.
Lower Temp. Use t-Amyl alcohol solvent.
Low Yield (Alkylation) SM RecoveryImine did not form (Sterics).Increase Ti(OiPr)4 to 2.0 eq. Heat imine step to 60°C.
Polymerization Insoluble solidsPd coupled Aniline-Br with Aniline-NH2.Use Ar-I as partner. Dilute reaction (0.1 M).

References

  • Maitre, S. et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." J. Am. Chem. Soc.[3]2008 , 130, 13552. Link

  • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

  • Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chem. Eur. J.[5]2006 , 12, 4749. Link

  • Surry, D. S.[6] & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27. Link

  • BenchChem. "Application Notes and Protocols for the Use of 2,6-Diisopropylaniline in Palladium-Catalyzed Cross-Coupling Reactions." BenchChem Application Notes. Link

Sources

Sandmeyer reaction conditions for 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust protocol for the Sandmeyer transformation of 4,6-Dibromo-2-chloro-3-fluoroaniline , a highly electron-deficient and sterically congested aromatic amine.[1][2]

Executive Summary

The conversion of 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS: 1208076-18-9) to its corresponding aryl halide (bromide, chloride, or nitrile) presents specific synthetic challenges not found in simple anilines.[1][2]

  • Electronic Deactivation: The presence of three halogens (F, Cl, 2xBr) significantly lowers the basicity of the amine (

    
    ), rendering standard aqueous HCl diazotization inefficient or impossible due to poor protonation.
    
  • Steric Crowding: The amine is flanked by a chlorine atom at the 2-position and a bromine atom at the 6-position.[1][2] This "ortho-ortho" disubstitution creates a steric blockade that retards the attack of the nitrosonium ion (

    
    ).[2]
    

Consequently, this guide rejects standard aqueous protocols in favor of Nitrosyl Sulfuric Acid (for scale) and Alkyl Nitrite/Non-aqueous (for high-throughput/lab scale) methodologies.[2]

Part 1: Strategic Analysis & Mechanism

To successfully transform this substrate, we must decouple the Diazotization step from the Sandmeyer Displacement .

The Diazotization Bottleneck

Standard diazotization relies on the equilibrium:


.[1][2] However, for reaction with 

, the free amine is the active species. In highly acidic aqueous media, the concentration of

is high, but the solubility of the hydrophobic polyhalogenated aniline is near zero. Solution: Use Nitrosyl Sulfuric Acid (

)
in concentrated sulfuric acid or acetic acid.[1][2] This generates the potent nitrosonium cation (

) in a solvent where the lipophilic amine is soluble.[2]
The Sandmeyer Displacement

Once the diazonium salt (


) is formed, it is destabilized by the steric bulk of the ortho-halogens, making it prone to dediazoniation (loss of 

) before the nucleophile can attack.[2] Solution: The "Inverse Addition" technique—adding the cold diazonium solution into a hot solution of Copper(I) halide—is strictly required to maintain a high concentration of the nucleophile relative to the unstable intermediate.

Part 2: Visualizing the Pathway

The following diagram outlines the critical decision points and reaction pathways for this specific substrate.

Sandmeyer_Pathway Start 4,6-Dibromo-2-chloro- 3-fluoroaniline Decision Select Diazotization Method Start->Decision MethodA Method A: Nitrosyl Sulfuric Acid (High Scale / Low Cost) Solvent: H2SO4 / AcOH Decision->MethodA Substrate insoluble in organic solv. MethodB Method B: Organic Nitrite (Lab Scale / Mild) Solvent: MeCN / t-BuONO Decision->MethodB Substrate soluble in MeCN Diazonium Intermediate: Diazonium Salt (Ar-N2+) MethodA->Diazonium Generates NO+ in situ MethodB->Diazonium Radical/Ionic Hybrid Mech Sandmeyer_Br CuBr / HBr (Target: Aryl Bromide) Diazonium->Sandmeyer_Br Sandmeyer_Cl CuCl / HCl (Target: Aryl Chloride) Diazonium->Sandmeyer_Cl Sandmeyer_CN CuCN / KCN (Target: Aryl Nitrile) Diazonium->Sandmeyer_CN

Figure 1: Decision matrix for the diazotization and functionalization of electron-deficient anilines.[1][2]

Part 3: Experimental Protocols

Protocol A: Nitrosyl Sulfuric Acid Method (Recommended)

Best for: 1g to >100g scales, ensuring complete conversion of deactivated amines.

Reagents:

  • Substrate: 4,6-Dibromo-2-chloro-3-fluoroaniline (1.0 equiv)[1][2]

  • Sodium Nitrite (

    
    ): 1.2 equiv (dry powder)[2]
    
  • Sulfuric Acid (

    
    ): Conc. (98%), solvent volume (5–10 mL per gram of amine)[2]
    
  • Acetic Acid (Glacial): Co-solvent (optional, improves solubility)[2]

  • Copper(I) Halide (

    
     or 
    
    
    
    ): 1.5 equiv[2][3]
  • Halogen Acid (

    
     48% or 
    
    
    
    37%): 5–10 equiv[2]

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • In a dry 3-neck flask, cool concentrated

      
       to 0–5°C.
      
    • Add solid

      
       portion-wise with vigorous stirring. Caution: NOx fumes may evolve if too warm.[1]
      
    • Stir at 0°C until all solid dissolves and the solution is clear/pale yellow. This forms the active

      
       species.[2]
      
  • Diazotization:

    • Dissolve/suspend the aniline in a minimum amount of glacial acetic acid (if solid) or add directly to the acid if liquid.[2]

    • Add the amine solution dropwise to the Nitrosyl Sulfuric Acid at 0–5°C.[2]

    • Critical Control Point: Maintain temperature <10°C. The reaction is exothermic.[2]

    • Stir for 1–2 hours at 0–5°C.

    • Validation: Take a drop of the reaction mixture, dilute with 1 mL water, and spot on Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (indicating the reaction is not nitrite-limited).[1][2]

  • Sandmeyer Displacement (Inverse Addition):

    • In a separate flask, prepare a solution of

      
       (1.5 equiv) in 
      
      
      
      (48%) (or
      
      
      in
      
      
      ).[2] Heat this solution to 60–80°C.
    • Transfer the cold diazonium solution into an addition funnel.[2]

    • Add the cold diazonium solution dropwise into the hot copper solution.[2]

    • Observation: Evolution of nitrogen gas (

      
      ) will be vigorous.[2]
      
    • After addition, reflux for 30 minutes to ensure completion.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with ice-water.[1][2]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Wash organic layer with 1M NaOH (to remove phenols formed by hydrolysis) and Brine.[1][2]

    • Dry over

      
       and concentrate.
      
Protocol B: Non-Aqueous Doyle-Kirshenbaum Method

Best for: Small scale (<1g), rapid screening, or acid-sensitive substrates.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • tert-Butyl Nitrite (

    
    ): 1.5 equiv[1][2][3]
    
  • Copper(II) Bromide (

    
    ) or Chloride (
    
    
    
    ): 1.2 equiv (Anhydrous)[2]
  • Solvent: Acetonitrile (MeCN) (Dry)[2]

Step-by-Step Procedure:

  • Setup:

    • Dissolve the copper(II) halide in dry acetonitrile in a round-bottom flask. Heat to 60°C.

  • Reaction:

    • Add the aniline (1.0 equiv) and

      
       (1.5 equiv) simultaneously (or premixed in MeCN) dropwise to the copper solution.[2]
      
    • Mechanism:[1][4][5][6][7][8][9] The alkyl nitrite generates the diazonium species in situ, which is immediately captured by the copper catalyst.

  • Completion:

    • Monitor by TLC or LC-MS.[1][2] Gas evolution usually ceases within 30–60 minutes.[1][2]

  • Workup:

    • Evaporate MeCN.[1][2]

    • Redissolve residue in Ether/DCM and wash with 1M HCl (to remove copper salts).[1][2]

Part 4: Data & Troubleshooting

Table 1: Process Parameters & Limits

ParameterSpecificationReason for Control
Temperature (Diazotization) 0°C – 10°CPrevents decomposition of unstable diazonium salt.[1][2]
Temperature (Sandmeyer) 60°C – 80°CEnsures rapid

displacement; prevents side reactions.[1][2]
Addition Mode Inverse (Diazo into Cu)Prevents accumulation of diazonium (explosion hazard).[2]
Stirring Vigorous (>500 RPM)Essential for heterogeneous mixtures in

.[1][2]
Quenching Urea / Sulfamic AcidRemoves excess

before workup (prevents toxic fumes).[1][2][10]

Common Failure Modes:

  • Low Yield: Usually due to incomplete diazotization.[1][2] Ensure the amine is fully dissolved/dispersed in the acid before adding nitrite.[2]

  • Phenol Formation: Caused by water attacking the diazonium salt.[2] Use anhydrous conditions (Protocol B) or ensure the Copper concentration is high (Protocol A).

  • Tarry Residue: Reaction temperature too high during diazotization.[1][2]

References

  • Organic Syntheses, Coll.[2] Vol. 3, p. 185 (1955). Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid.[2][2]

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination.[2] Conditions for the synthesis of aryl halides. Journal of Organic Chemistry, 42(14), 2426–2430.[2] [2]

  • Hanson, P., et al. (1993). The mechanism of the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 2.

  • Goossen, L. J., et al. (2010). Practical Synthesis of Aryl Halides from Aryl Amines.[2] Synthesis, 2010(16), 2691.[2] (Modern non-aqueous variations).[1][2][3]

Sources

Synthesis of fluorinated heterocyclic compounds from aniline precursors

Author: BenchChem Technical Support Team. Date: March 2026

From Aniline Precursors to Bioactive Scaffolds

Abstract

This technical guide outlines robust, field-proven protocols for synthesizing fluorinated nitrogen heterocycles—specifically indoles and quinolines—using aniline precursors. Fluorine incorporation significantly alters the physicochemical properties of bioactive scaffolds, enhancing metabolic stability (


 bond strength: ~116 kcal/mol), lipophilicity, and membrane permeability. This note details two primary methodologies: the Larock Indole Synthesis  for accessing fluoro-indoles and the Conrad-Limpach Synthesis  for generating trifluoromethyl-quinolines.
Part 1: Strategic Overview

The choice of synthetic route depends heavily on the position and type of fluorination required (


 vs. 

) and the substitution pattern of the aniline precursor.
Target ScaffoldFluorine SourceSynthetic StrategyKey Intermediate
Fluoro-Indole Pre-fluorinated Aniline (e.g., 4-fluoroaniline)Larock Heteroannulation 2-Iodoaniline species

-Quinoline
Ethyl 4,4,4-trifluoroacetoacetateConrad-Limpach

-aminoacrylate
Fluoro-Benzimidazole Trifluoroacetic acid / Fluoro-diaminePhillips Condensation Amidine / Schiff Base
Part 2: The Larock Indole Synthesis

Target: 2,3-Disubstituted-5-Fluoroindoles

The Larock synthesis is a palladium-catalyzed heteroannulation between an o-iodoaniline and an internal alkyne. It is superior to the Fischer indole synthesis for fluorinated substrates because it avoids harsh acidic conditions that can lead to polymerization or defluorination side reactions.

2.1 Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The critical step for success is the regioselective migratory insertion of the alkyne into the arylpalladium species. The steric bulk of the alkyne substituents directs the larger group to the C2 position of the indole, while the smaller group ends up at C3.

2.2 Experimental Protocol

Reaction: Synthesis of 5-fluoro-2,3-diphenylindole Precursor: 4-Fluoro-2-iodoaniline (prepared via iodination of 4-fluoroaniline)

Reagents:

  • 4-Fluoro-2-iodoaniline (1.0 equiv, 1.0 mmol)

  • Diphenylacetylene (1.2 equiv, 1.2 mmol)

  • Pd(OAc)

    
     (0.05 equiv, 5 mol%)[1]
    
  • LiCl (1.0 equiv) — Critical additive for stabilization

  • Na

    
    CO
    
    
    
    (2.5 equiv)
  • DMF (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Catalyst Prep: In a dry Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)

    
     (11 mg), Na
    
    
    
    CO
    
    
    (265 mg), LiCl (42 mg), and the internal alkyne (214 mg).
  • Substrate Addition: Add 4-fluoro-2-iodoaniline (237 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x).

  • Solvation: Add anhydrous DMF (5 mL) via syringe under Argon flow.

  • Reaction: Heat the sealed tube to 100 °C for 12 hours. The mixture should turn dark brown/black.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated NH

    
    Cl (2 x 15 mL) to remove DMF and inorganic salts.
    
  • Purification: Dry the organic layer over MgSO

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 9:1).
    

Validation Point:

  • TLC: The starting o-iodoaniline is less polar than the indole product.

  • 
    F NMR:  Look for a shift from the aniline precursor (~ -125 ppm) to the indole product (~ -120 to -122 ppm, dependent on solvent).
    
2.3 Visualizing the Catalytic Pathway

LarockCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Syn-Addition) Coord->Insert Regioselective Amination Intramolecular Amination Insert->Amination - HI (Base assisted) RedElim Reductive Elimination (Product Release) Amination->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of the Larock Indole Synthesis. Note the critical role of base in the amination step.

Part 3: The Conrad-Limpach Synthesis

Target: 2-(Trifluoromethyl)-4-hydroxyquinoline

This method utilizes the condensation of an aniline with a


-ketoester.[2][3][4] To incorporate a trifluoromethyl group at the 2-position of the quinoline ring, ethyl 4,4,4-trifluoroacetoacetate  is used.

Critical Distinction:

  • Kinetic Control (Conrad-Limpach): High temperature (>250°C) favors the formation of the 4-hydroxyquinoline.

  • Thermodynamic Control (Knorr): Lower temperatures (<140°C) typically favor the 2-hydroxyquinoline isomer (quinolone).

3.1 Experimental Protocol

Reaction: Synthesis of 2-(trifluoromethyl)quinolin-4(1H)-one Precursors: Aniline + Ethyl 4,4,4-trifluoroacetoacetate

Reagents:

  • Aniline (1.0 equiv, 50 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv, 55 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 equiv, catalytic)

  • Solvent A: Toluene (for Step 1)

  • Solvent B: Diphenyl ether (for Step 2)[5]

Step-by-Step Methodology:

Phase 1: Enamine Formation (Schiff Base)

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Mixing: Add aniline (4.65 g), ethyl 4,4,4-trifluoroacetoacetate (10.1 g), p-TsOH (86 mg), and Toluene (100 mL).

  • Reflux: Heat to vigorous reflux (110 °C). Water generated by the condensation will collect in the trap. Continue until water evolution ceases (~3-5 hours).

  • Isolation: Evaporate toluene in vacuo. The residue is the crude

    
    -aminoacrylate (enamine).
    
    • Checkpoint:

      
      H NMR should show the disappearance of the aniline 
      
      
      
      peak and the appearance of a vinyl proton/NH signal for the enamine.

Phase 2: Thermal Cyclization

  • High Heat: In a separate flask, heat Diphenyl ether (30 mL) to 250 °C (near reflux).

  • Addition: Add the crude enamine from Phase 1 dropwise to the hot solvent.

    • Caution: Rapid ethanol evolution will occur. Ensure the system is open to a fume hood vent.

  • Reaction: Maintain 250 °C for 30-60 minutes.

  • Workup: Cool the mixture to ~50 °C. Add Hexanes (50 mL) to precipitate the product.

  • Filtration: Filter the solid. Wash copiously with hexanes to remove diphenyl ether.

  • Recrystallization: Purify via recrystallization from Ethanol/Water.

3.2 Workflow Visualization

ConradLimpach Start Aniline + Ethyl Trifluoroacetoacetate Step1 Step 1: Condensation (Dean-Stark, Toluene, 110°C) Start->Step1 Acid Cat. Inter Intermediate: Beta-Aminoacrylate Step1->Inter - H2O Step2 Step 2: Cyclization (Diphenyl Ether, 250°C) Inter->Step2 Thermal Activation Product Product: 2-CF3-4-Hydroxyquinoline Step2->Product - EtOH

Figure 2: The two-stage Conrad-Limpach workflow. Removal of water in Step 1 and Ethanol in Step 2 is thermodynamically required.

Part 4: Characterization Data[5]

Successful synthesis is validated by the following spectral characteristics.

Compound

H NMR (DMSO-

)

F NMR
Mass Spec (ESI)
5-Fluoro-2,3-diphenylindole

11.5 (s, 1H, NH), 7.5-6.9 (m, Ar-H).[6] Distinct splitting on C4/C6 protons due to F-coupling (

Hz).

-123.5 (s)

consistent with formula.
2-CF

-4-Hydroxyquinoline

12.5 (br s, 1H, OH/NH), 8.1 (d, 1H), 6.4 (s, 1H, H-3).

-66.2 (s, 3F)

214

Note on Tautomerism: 4-Hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers. In polar solvents like DMSO, the quinolone (NH, C=O) form often predominates, resulting in a broad exchangeable proton signal >11 ppm.

References
  • Larock Indole Synthesis Original Protocol: Larock, R. C., & Yum, E. K. (1991).[7] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. [Link]

  • Conrad-Limpach Mechanism and Review: Gao, J., et al. (2018). Recent Advances in the Synthesis of Quinolines. RSC Advances. [Link]

  • Synthesis of Trifluoromethylquinolines: Vangapandu, S., et al. (2004). Synthesis and antimicrobial activity of some novel 2-trifluoromethyl-4-quinolinol derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Fluorine in Medicinal Chemistry (General Grounding): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

One-pot synthesis methods for multisubstituted haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Methods for Multisubstituted Haloanilines

Part 1: Executive Summary & Strategic Rationale

The synthesis of multisubstituted haloanilines is a cornerstone of medicinal chemistry, serving as the scaffold for kinase inhibitors, agrochemicals, and high-performance polymers. However, traditional Electrophilic Aromatic Substitution (EAS) often fails when precise multisubstitution (e.g., 2-chloro-4-bromoaniline) is required. The activating nature of the amine group typically leads to over-halogenation or inseparable ortho/para mixtures.[1]

This guide details three "One-Pot" methodologies that solve these regioselectivity challenges without intermediate isolation. These protocols are selected for their orthogonality :

  • Green Oxidative Halogenation: For rapid, scalable access to para-dominant or symmetrical di-halo systems.

  • Tandem Reduction-Halogenation: For generating haloanilines directly from stable nitroarene precursors (avoiding amine storage).

  • Catalytic C-H Functionalization: For high-precision, late-stage halogenation using Palladium catalysis.

Part 2: Decision Matrix & Workflow Selection

Before selecting a protocol, use the following logic flow to determine the optimal method for your substrate.

DecisionMatrix Start Start: Target Haloaniline Structure Nitro Is the starting material a Nitroarene? Start->Nitro Green Requirement: Green/Scalable (Symmetrical or Para-sub)? Nitro->Green No (Aniline Start) MethodB Protocol B: Tandem Reduction-Halogenation (Sn-Mediated) Nitro->MethodB Yes Precision Requirement: Late-Stage or Ortho-Specific? Green->Precision No MethodA Protocol A: Green Oxidative (H2O2 + HX) Green->MethodA Yes Precision->MethodA No (Default EAS) MethodC Protocol C: Pd-Catalyzed C-H Activation (NXS + Pd(OAc)2) Precision->MethodC Yes

Figure 1: Strategic selection guide for haloaniline synthesis based on starting material and selectivity requirements.

Part 3: Detailed Protocols

Protocol A: Green Oxidative Halogenation (H₂O₂/HX)

Best For: Scalable synthesis of p-bromoanilines or 2,4-dibromoanilines. Mechanism: In situ generation of hypohalous acid or molecular halogen via oxidation of HX by hydrogen peroxide. This method avoids the handling of toxic elemental bromine (Br₂).

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Hydrohalic Acid (HBr or HCl, 48% aq., 1.1–2.2 equiv depending on substitution degree)

  • Hydrogen Peroxide (H₂O₂, 30% aq., 1.1–2.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Water (for "on-water" chemistry)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the aniline substrate in 20 mL of MeCN.

  • Acid Addition: Add 48% HBr (11 mmol for mono-, 22 mmol for di-halogenation) dropwise. The aniline hydrobromide salt may precipitate; this is normal.

  • Oxidant Addition (Critical Control): Cool the mixture to 0–5 °C. Add 30% H₂O₂ dropwise via an addition funnel over 15 minutes.

    • Why: The oxidation of HBr to "Br⁺" is exothermic. Rapid addition can lead to quinone formation (oxidation of the amine).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.

    • Monitoring: TLC usually shows rapid conversion. If the solution turns dark brown/black, over-oxidation is occurring; reduce temperature.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize residual oxidant/halogen.

  • Workup: Adjust pH to ~8-9 with NaHCO₃. Extract with Ethyl Acetate.[1][2]

Validation Data:

Substrate Product Yield Regioselectivity
Aniline 4-Bromoaniline 92% >99:1 (p:o)
4-Methylaniline 2,6-Dibromo-4-methylaniline 88% Exclusive

| Aniline (2.2 eq HBr) | 2,4,6-Tribromoaniline | 95% | Exclusive |

Protocol B: Tandem Reduction-Halogenation (Sn-Mediated)

Best For: Generating haloanilines directly from nitroarenes. Scientific Grounding: Recent work (Dhandabani et al., 2024) demonstrates that Tin(II) salts can serve a dual role: reducing the nitro group and mediating the halogen transfer in a cascade sequence.

Reagents:

  • Nitroarene (1.0 equiv)

  • SnCl₂[3]·2H₂O (3.0–4.0 equiv) for reduction

  • N-Halosuccinimide (NCS/NBS, 1.1 equiv)

  • Solvent: Ethanol or EtOAc

Step-by-Step Methodology:

  • Reduction Phase: Dissolve 5 mmol nitroarene in 15 mL Ethanol. Add SnCl₂[3]·2H₂O (15 mmol). Heat to reflux (70–80 °C) for 1–2 hours.

    • Checkpoint: Verify complete reduction of Nitro (-NO₂) to Amine (-NH₂) via TLC or LCMS.

  • One-Pot Halogenation: Cool the reaction mixture to RT (do not work up). Add N-Bromosuccinimide (NBS) (5.5 mmol) directly to the pot.

  • Stirring: Stir at RT for 30 minutes. The presence of Sn salts acts as a Lewis acid, enhancing the electrophilicity of the NBS.

  • Workup (Metal Removal): Dilute with water. Basify with 1M NaOH to pH >10 to solubilize tin hydroxides (as stannates) or filter through a celite pad if a heavy precipitate forms. Extract with DCM.

Mechanism Visualization:

SnCascade Nitro Nitroarene (Ar-NO2) SnRed SnCl2 / EtOH (Reduction) Nitro->SnRed Amine Aniline Intermediate (Ar-NH2) SnRed->Amine Complex Sn-Amine Complex Amine->Complex In situ NBS NBS Addition Complex->NBS Activation Product Haloaniline (Ar-NH2-Br) NBS->Product Regioselective Halogenation

Figure 2: Cascade workflow for the conversion of Nitroarenes to Haloanilines.

Protocol C: Pd-Catalyzed C-H Functionalization

Best For: Late-stage functionalization, high-value intermediates, and avoiding over-halogenation. Scientific Grounding: Based on Sanford’s Pd(II)/Pd(IV) catalytic cycles, this method uses N-halosuccinimides as the oxidant and halogen source, allowing for directed ortho-halogenation.

Reagents:

  • Substituted Aniline (protected as Acetanilide or similar directing group preferred for highest selectivity)

  • Pd(OAc)₂ (5–10 mol%)

  • N-Halosuccinimide (NCS, NBS, or NIS, 1.1 equiv)

  • Solvent: Toluene or Acetic Acid

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Catalyst Loading: In a sealable tube, combine the acetanilide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and NBS (1.1 mmol).

  • Solvent: Add Toluene (2 mL). Seal the tube.

  • C-H Activation: Heat to 100 °C for 6–12 hours.

    • Mechanism:[4][5][6][7] The amide group directs the Pd to the ortho position, forming a palladacycle. Reaction with NBS oxidizes Pd(II) to Pd(IV), followed by reductive elimination to form the C-Halogen bond.

  • Workup: Filter through a short plug of silica to remove Palladium. Concentrate and purify via column chromatography.[1][2]

Part 4: Troubleshooting & Critical Analysis

IssueProbable CauseCorrective Action
Over-halogenation High reactivity of free amine; Excess reagent.Use Protocol C (Pd-cat) or protect amine as acetamide. Control stoichiometry strictly (0.95 equiv).
Dark Tarry Products Oxidation of aniline to quinones (Protocol A).Maintain T < 5 °C during oxidant addition.[1] Ensure inert atmosphere (N₂) for Protocol B.
Poor Solubility Halogenated products are often less soluble.Use co-solvents (THF/Water) or increase temperature after reagent addition is complete.
Regio-scrambling Acid-catalyzed migration (Halogen Dance).Avoid strong mineral acids at high temps. Quench reactions immediately upon completion.

References

  • Das Sarma, M., & Ghosh, S. (2021). Facile regioselective monobromination of anilines and phenols through green protocol.[8][9] Rasayan Journal of Chemistry. Link

  • Dhandabani, G. K., et al. (2024).[3] One-pot tandem reduction and site-selective halogenation of nitroarenes. Organic & Biomolecular Chemistry. Link

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[10][11] A Simple Catalytic Method for the Regioselective Halogenation of Arenes.[12] Organic Letters. Link

  • Bedarkar, I. P., et al. (2018). HBr–H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins.[12] ACS Omega. Link

  • BenchChem Application Notes. (2025). Protocols for Regioselective Halogenation of Substituted Anilines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Chloro-3-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of the bromination of 2-chloro-3-fluoroaniline, specifically targeting the 4-bromo isomer (4-bromo-2-chloro-3-fluoroaniline), which is the thermodynamically and kinetically favored product for pharmaceutical intermediates.

Topic: Yield Optimization & Regiocontrol Target Product: 4-Bromo-2-chloro-3-fluoroaniline (CAS: 1349719-24-9)

Executive Summary & Mechanistic Insight

The bromination of 2-chloro-3-fluoroaniline presents a classic challenge in electrophilic aromatic substitution (EAS): balancing the activation of the amino group against the deactivating/directing effects of halogen substituents while preventing oxidation (tar formation).

The Chemoselectivity Challenge
  • Amino Group (-NH₂): Strong activator, ortho/para director. Directs to C4 (para) and C6 (ortho).

  • Fluoro Group (-F) at C3: Weak deactivator, ortho/para director. Directs to C4 (ortho) and C6 (para).

  • Chloro Group (-Cl) at C2: Weak deactivator. Blocks the C1-C3 region.

Target: The C4 position is electronically favored (para to the strong -NH₂ donor). However, it is sterically crowded by the adjacent Fluorine at C3. Impurity: The C6 position is less sterically hindered but electronically less favored than C4. Common Failure Mode: Oxidation of the aniline to quinoidal species (black tar) or over-bromination (4,6-dibromo species).

ReactionPathway cluster_conditions Critical Control Points Substrate 2-Chloro-3-fluoroaniline Transition Transition State (Wheland Intermediate) Substrate->Transition + Br+ Source Oxidation Oxidative Tar (Black Precipitate) Substrate->Oxidation High Temp / Strong Oxidizer Product 4-Bromo-2-chloro-3-fluoroaniline (Target: >90%) Transition->Product Kinetic Control (Para-attack) Byproduct 6-Bromo isomer (Impurity) Transition->Byproduct Steric Leakage (Ortho-attack) Temp < 5°C Temp < 5°C Slow Addition Slow Addition Inert Atmosphere Inert Atmosphere

Figure 1: Reaction pathway showing the competition between the desired para-bromination (C4), ortho-bromination (C6), and oxidative degradation.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Purity

Q1: My reaction mixture turns black immediately upon adding bromine. What is happening? Diagnosis: This is oxidative degradation. Anilines are electron-rich and prone to oxidation by elemental bromine (


), forming quinones or polymerized "aniline black."
Solution: 
  • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine. NBS provides a low, controlled concentration of bromonium ions (

    
    ) and is less oxidizing.
    
  • Temperature Control: Maintain reaction temperature between -5°C and 0°C .

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon to exclude atmospheric oxygen.

Q2: I see a significant amount of starting material remaining, but adding more reagent leads to di-bromo impurities. How do I push conversion? Diagnosis: The byproduct HBr (if using


) or succinimide (if using NBS) might be inhibiting the reaction or the solvent choice is poor.
Solution: 
  • Catalysis: Use Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst/promoter. It stabilizes the active brominating species.

  • Solvent Switch: Move from non-polar solvents (DCM) to polar aprotic solvents like DMF or Acetonitrile (MeCN) . Polar solvents stabilize the charged Wheland intermediate, lowering the activation energy for the desired substitution.

Category B: Regioselectivity (C4 vs C6)

Q3: I am getting a 70:30 mixture of the 4-bromo (target) and 6-bromo isomers. How do I improve the ratio? Diagnosis: The reaction is under thermodynamic control or the steric bulk of the reagents is insufficient to distinguish the positions. Solution:

  • Lower Temperature: Run the reaction at -10°C . Lower temperatures favor the kinetically controlled product (C4, para-substitution) over the sterically accessible C6.

  • Bulky Reagent: Use NBS in DMF . The bulky succinimide complex amplifies the steric difference between the crowded C4 (next to F) and C6, paradoxically favoring C4 due to electronic dominance when the "attacking" species is stabilized by the solvent.

Optimized Experimental Protocols

Method A: High-Purity Protocol (Recommended for <50g scale)

Reagent: N-Bromosuccinimide (NBS) Solvent: DMF or Acetonitrile Mechanism: Controlled release of


 prevents oxidation.
  • Preparation: Dissolve 2-chloro-3-fluoroaniline (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0°C under

    
    .
    
  • Addition: Dissolve NBS (1.05 eq) in DMF (5 volumes). Add this solution dropwise to the aniline solution over 60 minutes. Crucial: Keep internal temp < 5°C.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

  • Workup: Pour the mixture into ice-water (50 volumes). The product usually precipitates.[1] Filter and wash with water to remove succinimide.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Scalable Protocol (Recommended for >100g scale)

Reagent:


 with TBAB Catalyst
Solvent:  Dichloromethane (DCM)
Advantage:  Lower cost, easier solvent recovery.
  • Catalyst Loading: Dissolve TBAB (0.1 eq) in DCM (10 volumes). Add 2-chloro-3-fluoroaniline (1.0 eq).

  • Bromination: Cool to 0°C . Add

    
      (1.0 eq) diluted in DCM dropwise.
    
  • Quench: Once complete, quench with saturated Sodium Thiosulfate (

    
    ) to remove excess bromine.
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
Data Comparison: Solvent & Reagent Effects[2]
ParameterMethod A (NBS/DMF)Method B (Br2/DCM)Method C (Br2/AcOH)
Yield 88-92% 80-85%60-70%
Purity (4-Br isomer) >98% ~95%~85%
Oxidation Risk LowModerateHigh
Atom Economy Lower (Succinimide waste)HighHigh
Suitability Drug Discovery / MedChemProcess DevelopmentNot Recommended

Process Workflow Diagram

Workflow Start Start: 2-Chloro-3-fluoroaniline Check Check Purity (GC/HPLC) Start->Check Choice Select Method Check->Choice MethodA Method A: NBS / DMF (High Selectivity) Choice->MethodA MethodB Method B: Br2 / TBAB / DCM (Low Cost) Choice->MethodB Reaction Reaction at 0°C (Inert Atm) MethodA->Reaction MethodB->Reaction Monitor Monitor: Is solution black? Reaction->Monitor Stop STOP: Oxidative Decomposition. Quench & Restart with inert atm. Monitor->Stop Yes Proceed Proceed: Color is Orange/Red Monitor->Proceed No Workup Quench (Na2S2O3) Extraction & Drying Proceed->Workup Final Final Product: 4-Bromo-2-chloro-3-fluoroaniline Workup->Final

Figure 2: Decision tree for selecting the optimal bromination protocol and troubleshooting visual cues.

References

  • Regioselective Bromination of Activated Anilines

    • Title: "Catalytic bromin
    • Source: US Patent 5053542A (1991). Describes the use of TBAB and Bromine for high-yield synthesis of 4-bromo-2-fluoroaniline, a direct analog.[1]

    • URL
  • General Reactivity of 2-Chloro-3-Fluoroaniline

    • Title: "2-Chloro-3-fluoroaniline: Properties, Applications, and Synthesis"[2][3][4]

    • Source: Ningbo Inno Pharmchem Technical D
    • URL:[Link]

  • NBS Bromination Protocols

    • Title: "Bromoarene synthesis by bromin
    • Source: Organic Chemistry Portal. (General protocols for NBS regioselectivity).
    • URL:[Link]

  • Ionic Liquid Enhanced Halogenation

    • Title: "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids"
    • Source: Beilstein Journal of Organic Chemistry, 2012.
    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Aniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical support resource for researchers encountering low reactivity or failure when functionalizing 2,6-disubstituted anilines.

Status: Operational Role: Senior Application Scientist Topic: Steric Hindrance Mitigation in Aniline Functionalization

Core Technical Briefing: The Steric Wall

The Problem: 2,6-disubstituted anilines (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline) present a formidable "steric wall." The ortho-substituents create a narrow cone angle for incoming electrophiles, destabilizing the transition states required for nucleophilic attack. In metal-catalyzed cross-couplings (Buchwald-Hartwig), these substituents inhibit the coordination of the amine to the metal center and retard reductive elimination.[1]

The Solution: You cannot force these reactions with standard conditions. You must employ sterically demanding ligands that create a "pocket" for the substrate, or use high-energy activation methods (e.g., acid chlorides, Lewis acid additives) to lower the activation energy of the initial attack.

Decision Matrix: Reaction Pathway Selection

Before starting, identify your reaction class and use the corresponding workflow.

ReactionSelector Start Select Target Transformation Type Reaction Type? Start->Type CN_Coupling C-N Coupling (Aryl Halide + Aniline) Type->CN_Coupling Amide Amide Coupling (Carboxylic Acid + Aniline) Type->Amide Reductive Reductive Amination (Ketone/Aldehyde + Aniline) Type->Reductive Pd_Route Pd-Catalysis (Buchwald-Hartwig) CN_Coupling->Pd_Route Activation Activation Strategy Amide->Activation Imine_Form Force Imine Formation Reductive->Imine_Form Ligand_Select Ligand: BrettPhos, RuPhos, or IPr* Pd_Route->Ligand_Select Acid_Cl Acid Chloride (Classical) Activation->Acid_Cl T3P T3P / Pyridine (Modern/Mild) Activation->T3P Ti_Add Additive: Ti(OiPr)4 Imine_Form->Ti_Add

Figure 1: Strategic decision tree for selecting reaction conditions based on transformation type.

Module 1: Buchwald-Hartwig Amination (C-N Coupling)[3]

Issue: Standard ligands (BINAP, dppf) fail because they cannot enforce the reductive elimination of the bulky aniline. Solution: Use Dialkylbiaryl Phosphine Ligands or Bulky NHC Ligands .

Recommended Protocol

Catalyst System:

  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃ (avoid Pd/C).

  • Ligand: BrettPhos (primary recommendation) or RuPhos . For extreme hindrance (e.g., 2,6-diisopropyl), consider IPr * (NHC ligand).

  • Base: NaOtBu (Sodium tert-butoxide) – Strong base is required to deprotonate the bulky amine-Pd complex.

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add Pd(OAc)₂ (1-2 mol%) and BrettPhos (2-4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial.

  • Solvent Prep: Add anhydrous Toluene (0.1 M concentration). Stir at RT for 5 mins to pre-form the active catalyst species.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), 2,6-Disubstituted Aniline (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 100-110°C for 12-24 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Comparative Ligand Performance (2,6-Dimethylaniline)

LigandYieldMechanism of ActionReference
PPh3 <5%Poor electronics; no steric bulk to force reductive elimination.[1]
BINAP 15-30%Bite angle insufficient for extreme steric crowding.[1]
BrettPhos 92% Bulky cyclohexyl groups shield the metal; biaryl backbone prevents palladacycle formation.[1]
IPr (NHC)*88%Extremely bulky "wingtip" groups facilitate coupling of tetra-ortho-substituted systems.[2]

Module 2: Amide Coupling

Issue: The nucleophilicity of the aniline nitrogen is severely reduced by the ortho-groups. Standard carbodiimides (EDC/NHS) often result in recovered starting material. Solution: Use T3P (Propylphosphonic Anhydride) or convert to Acid Chloride .

Troubleshooting Guide: Amide Coupling

Q: I tried HATU/DIEA, but I only see starting material. Why? A: HATU relies on the formation of an active ester. The 2,6-disubstituted aniline is too sterically hindered to attack this ester at a reasonable rate before the active ester hydrolyzes or decomposes.

Q: What is the T3P Protocol? A: T3P is a cyclic anhydride that acts as a powerful coupling agent with low epimerization.

  • Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or DMF.

  • Add Pyridine (3.0 equiv) or NMM (4.0 equiv).

  • Add T3P (50% in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Critical Step: If no reaction at RT after 1h, heat to 60-80°C . T3P is thermally stable and effective at elevated temperatures.

Q: When should I use the Acid Chloride method? A: If T3P fails, convert your acid to the acid chloride using SOCl₂ or (COCl)₂ (Oxalyl Chloride) with a drop of DMF.

  • Protocol: React Acid Chloride (1.0 equiv) + Aniline (1.0 equiv) + DIPEA (1.2 equiv) in DCM.

  • Tip: If the aniline is extremely unreactive, use NaH (Sodium Hydride) in THF to deprotonate the aniline first, creating the highly nucleophilic anilide anion, then add the acid chloride.

Module 3: Reductive Amination

Issue: Formation of the imine intermediate is the rate-limiting step. The ortho-groups block the carbonyl carbon attack. Solution: Use a Lewis Acid (Ti(OiPr)₄) to activate the carbonyl and dehydrate the hemiaminal.

Experimental Workflow: Ti(OiPr)₄ Mediated Reductive Amination

ReductiveAmination Step1 Mix Ketone + 2,6-Aniline (Neat/THF) Step2 Add Ti(OiPr)4 (1.5 equiv) Step1->Step2 Activation Step3 Stir 12-24h (Force Imine) Step2->Step3 Dehydration Step4 Add Reducing Agent (NaBH4 or NaBH3CN) Step3->Step4 Reduction Step5 Quench w/ NaOH (Precipitate TiO2) Step4->Step5 Workup

Figure 2: Titanium(IV) isopropoxide mediated reductive amination workflow.

Protocol:

  • Combine Ketone (1.0 equiv) and Aniline (1.1 equiv) in a flask (Neat or minimal THF).

  • Add Ti(OiPr)₄ (1.2 - 1.5 equiv). The mixture may warm up.

  • Stir under N₂ for 12-24 hours. Verification: Monitor by IR (disappearance of C=O stretch) or NMR.

  • Dilute with absolute EtOH.

  • Add NaBH₄ (2.0 equiv) carefully. Stir for 2-4 hours.

  • Quench: Add 1N NaOH or H₂O. A white precipitate (TiO₂) will form. Filter this off aggressively (Celite) to recover the amine.

References

  • Buchwald-Hartwig Amination: Maiti, D., et al. "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." ACS Catalysis (2020).

  • NHC Ligands: Organ, M. G., et al. "Pd-NHC Catalysts for Cross-Coupling." Chemistry – A European Journal.

  • T3P Coupling: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride) for Amide Formation." Organic Letters (2011).[2]

  • Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination." Journal of Organic Chemistry (1995).

Sources

Technical Support Center: Purification of 4,6-Dibromo-2-chloro-3-fluoroaniline from Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation of highly substituted polyhalogenated anilines, specifically 4,6-Dibromo-2-chloro-3-fluoroaniline , presents a unique set of chromatographic and crystallographic challenges. During synthesis, the formation of closely related positional isomers (such as the 4,5-dibromo or 5,6-dibromo derivatives) is common. Because these isomers share identical molecular weights and nearly identical dipole moments, standard purification techniques often fail[1].

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve >99% isomeric purity[2].

Part 1: Troubleshooting Guide & FAQs

Q1: Why do the 4,6-dibromo and 4,5-dibromo isomers co-elute on standard normal-phase silica gel, and how can I resolve them?

  • Causality: Normal-phase chromatography separates compounds based on polar interactions. The intense electron-withdrawing effects of the halogens (-F, -Cl, -Br) severely reduce the basicity and hydrogen-bonding capacity of the aniline's amine group. Consequently, the polarity differences between positional isomers become negligible on bare silica[3].

  • Solution: Transition to Reverse-Phase Preparative HPLC (RP-HPLC). A C18 stationary phase discriminates based on subtle differences in hydrophobicity and 3D molecular shape. The bromine at the 6-position in the 4,6-isomer sterically shields the amine group differently than a bromine at the 5-position, allowing the C18 column to successfully resolve the two isomers[4].

Q2: During column chromatography, the product streaks heavily down the plate/column, leading to poor recovery. How can this be mitigated?

  • Causality: Despite being weakly basic, the -NH2 group of the aniline still acts as a hydrogen-bond donor/acceptor, interacting heterogeneously with the residual acidic silanol groups on the silica gel. This strong, non-uniform binding causes tailing and streaking[1].

  • Solution: Implement a competitive displacement strategy. Dope your eluent with 1–2% Triethylamine (TEA). TEA is a stronger base that competitively binds to and deactivates the acidic silanol sites, allowing the halogenated aniline to elute as a sharp, tight band[3].

Q3: My purified product rapidly darkens from an off-white powder to a dark brown oil upon storage. What causes this, and how is it prevented?

  • Causality: Halogenated anilines are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen. Free radical pathways lead to the formation of highly conjugated, dark-colored azo or quinone-imine polymeric byproducts[5].

  • Solution: Implement an antioxidant wash during your final workup. Washing the organic layer with a 10% aqueous sodium thiosulfate (

    
    ) solution quenches residual oxidants[5]. Post-purification, the product must be stored under an inert atmosphere (Argon or 
    
    
    
    ) at 2–8°C in amber vials[6].

Q4: Recrystallization attempts result in the product "oiling out" rather than forming crystals. How do I induce proper crystallization?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too miscible with the impurities[1].

  • Solution: Switch to a binary solvent system with a steep solubility curve, such as Toluene/Heptane. Dissolve the crude mixture in a minimal amount of hot toluene, then add heptane dropwise until the solution becomes slightly turbid (the cloud point). Cool very slowly to room temperature before applying an ice bath. Adding a seed crystal at the cloud point bypasses the nucleation energy barrier, forcing crystallization over oiling out[1].

Part 2: Quantitative Data Summary

Table 1: Physicochemical Properties of 4,6-Dibromo-2-chloro-3-fluoroaniline
PropertyValue / DescriptionImpact on Purification
Molecular Formula

High halogen content reduces amine basicity.
Molecular Weight 303.35 g/mol Requires high-resolution mass spectrometry for exact mass confirmation.
Physical State Solid (Off-white to pale brown)Prone to discoloration via auto-oxidation; requires inert handling.
Solubility Soluble in EtOAc, DCM, MeCN; Insoluble in

Ideal for liquid-liquid extraction and reverse-phase chromatography.
Table 2: Chromatographic Method Comparison
MethodStationary PhaseMobile PhaseIsomer ResolutionPrimary Function in Workflow
Normal-Phase Bare Silica (

)
Hexane/EtOAc (+ 1% TEA)PoorBulk impurity clearance and baseline clearing.
Reverse-Phase C18 Bonded SilicaWater/MeCN (+ 0.1% FA)ExcellentPrecision separation of positional isomers via steric discrimination.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isomer Resolution via Reverse-Phase Prep-HPLC

This protocol utilizes shape selectivity to separate the 4,6-dibromo isomer from the 4,5-dibromo isomer.

  • Sample Preparation: Dissolve the semi-pure crude mixture (post-silica plug) in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Utilize a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 40% MeCN / 60% Water containing 0.1% Formic Acid (FA). Causality: FA ensures the trace amine population remains in a consistent ionization state, preventing peak splitting.

  • Gradient Elution: Run a shallow gradient from 40% to 70% MeCN over 30 minutes at a flow rate of 20 mL/min.

  • Self-Validation Checkpoint (LC-MS): Monitor the eluent at 254 nm. Extract the mass trace for m/z ~303.8. The target compound will display a distinct isotopic signature (M, M+2, M+4, M+6) due to the

    
     isotope distribution. Collect fractions based strictly on the peak apex to avoid overlapping isomer tails.
    
  • Isolation: Lyophilize (freeze-dry) the target fractions. Causality: Rotary evaporation of water/MeCN mixtures at elevated temperatures degrades the aniline; lyophilization preserves chemical integrity.

Protocol B: Polish, Antioxidant Workup, and Recrystallization

This protocol removes residual acids and prevents oxidative degradation.

  • Re-dissolution & Quenching: Dissolve the lyophilized powder in 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash twice with equal volumes of 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Self-Validation Checkpoint (Visual): The organic layer should transition from a yellowish tint to completely colorless as oxidized impurities are reduced[4].

  • Drying: Wash once with brine, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 35°C).
    
  • Binary Recrystallization: Dissolve the resulting residue in minimal hot Toluene (approx. 80°C). Add Heptane dropwise until the solution becomes faintly cloudy. Remove from heat and allow it to cool undisturbed to room temperature over 4 hours, followed by 1 hour in an ice bath[1].

  • Final Isolation: Collect the crystals via vacuum filtration. Purge the receiving storage vial with Argon gas, seal tightly, and store at 2–8°C[6].

Part 4: Workflow Visualization

Workflow A Crude 4,6-Dibromo-2-chloro-3-fluoroaniline (Contains Positional Isomers) B Normal-Phase Chromatography (Bulk Impurity Clearance) A->B 1% TEA in Eluent C Reverse-Phase Prep-HPLC (Steric Isomer Resolution) B->C Isomer Co-elution Pool D Antioxidant Workup (Na2S2O3 Wash) C->D Lyophilized Fractions E Binary Recrystallization (Toluene / Heptane) D->E Organic Extract F Pure Target Compound (>99% Purity, Argon Stored) E->F Vacuum Filtration

Workflow for the isolation and purification of 4,6-Dibromo-2-chloro-3-fluoroaniline from isomers.

References

  • Purification of Laboratory Chemicals (9th Edition). Armarego, W. L. F. Elsevier / Butterworth-Heinemann. (2022). Authoritative text on the physical techniques and chemical processes required for the isolation and safe handling of sensitive organic compounds. URL:[Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, ACS Publications. (2019). Details the chromatographic behavior and spectral validation of highly substituted halogenated anilines. URL:[Link]

Sources

Controlling regioselectivity in electrophilic aromatic substitution of anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). Controlling the regioselectivity of anilines during EAS is notoriously difficult. The free amino group (-NH₂) is a powerful electron-donating group that highly activates the aromatic ring, often leading to uncontrolled poly-substitution, oxidative degradation, or unexpected isomeric mixtures.

This guide provides field-proven troubleshooting strategies, logical workflows, and self-validating protocols to help you achieve precise regiocontrol in your syntheses.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: When I attempt to mono-brominate aniline, I immediately get a white precipitate of 2,4,6-tribromoaniline. Why is this happening, and how do I stop it? Root Cause: The nitrogen's lone pair of electrons delocalizes into the aromatic π-system via resonance, significantly increasing the ring's nucleophilicity. This causes rapid, uncontrolled substitution at all available ortho and para positions, even without a Lewis acid catalyst 1. Solution: You must temporarily "protect" the amine via acetylation. Converting the -NH₂ group into an acetamido group (-NHCOCH₃) forces the nitrogen's lone pair to resonate with the adjacent carbonyl oxygen. This pulls electron density away from the ring, dampening its activation and allowing for controlled mono-substitution 1.

Q2: My aniline nitration reaction turns black and yields an insoluble tar. What went wrong? Root Cause: Aniline is highly susceptible to oxidation. Nitric acid (HNO₃) is a potent oxidizer, and direct exposure leads to the rapid oxidative degradation of the electron-rich aromatic ring, forming complex polymeric tars 2. Solution: Acetylation protects the ring by reducing its overall electron density, rendering it chemically stable against the oxidative conditions of the nitrating mixture 3.

Q3: I used concentrated HNO₃ and H₂SO₄ to nitrate aniline, expecting ortho/para products, but isolated a significant amount of the meta-isomer. Why? Root Cause: In strongly acidic media, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). The positively charged nitrogen exerts a powerful inductive electron-withdrawing effect, which deactivates the ring and directs the incoming nitronium ion (NO₂⁺) to the meta position 2. Solution: The acetyl protecting group forms a neutral amide that resists protonation in strong acids, preserving the desired ortho/para directing behavior throughout the reaction 2.

Part 2: Decision Logic & Quantitative Data

When designing your synthesis, reagent selection and protecting group strategies dictate the regiochemical outcome. Use the decision tree below to determine your optimal pathway.

DecisionTree Start Target: Mono-substituted Aniline Q1 Are reagents strongly acidic or oxidative? (e.g., HNO3) Start->Q1 Protect Protect Amine (Acetylation) Q1->Protect Yes Mild Direct Substitution Possible (e.g., Cu-catalyzed Bromination) Q1->Mild No Q2 Targeting para or ortho? Protect->Q2 Para Steric Bulk of Acetyl Group Favors Para Position Q2->Para Para Ortho Requires Reversible Para-Blocking (e.g., Sulfonation) Q2->Ortho Ortho

Decision tree for controlling regioselectivity in aniline electrophilic aromatic substitution.

Table 1: Product Distribution in Nitration of Aniline
Methodpara-Isomer Yieldortho-Isomer Yieldmeta-Isomer YieldByproducts
Direct Nitration (HNO₃/H₂SO₄) LowLowSignificant (-NH₃⁺ effect)High (Tarry oxidation products)
Acetylation-Nitration Pathway Major (>90%)Minor (~2%)NegligibleMinimal
Table 2: Reagent Selection Guide for Bromination
Reagent SystemSubstrate StateMajor ProductKey Advantage
Br₂ / H₂O Unprotected Aniline2,4,6-TribromoanilineRapid, complete polyhalogenation.
Br₂ / Acetic Acid Protected (Acetanilide)p-BromoacetanilideReliable mono-substitution via steric control.
CuSO₄ / NaBr / Na₂S₂O₈ Unprotected Anilinep-BromoanilineAvoids protection/deprotection steps.

Part 3: Standard Operating Procedures (SOPs)

The most reliable method for achieving para-selective substitution is the Protection-Substitution-Deprotection sequence.

Workflow A 1. Aniline (Highly Reactive) B 2. Acetanilide (Protected, p-director) A->B Acetylation (Acetic Anhydride) C 3. p-Nitroacetanilide (Substituted Intermediate) B->C Nitration (HNO3/H2SO4, 0-5°C) D 4. p-Nitroaniline (Final Target) C->D Hydrolysis (H+ or OH-, Heat)

Workflow of the Protection-Substitution-Deprotection sequence for aniline nitration.

Protocol 1: Protection via Acetylation

Causality: Acetic acid acts as both a solvent and a mild acid catalyst for the nucleophilic acyl substitution. The bulky acetyl group will later sterically block the ortho positions, ensuring para-selectivity 3.

  • Setup: In a fume hood, dissolve 1.0 eq of aniline in glacial acetic acid.

  • Reagent Addition: Slowly add 1.1 eq of acetic anhydride dropwise while stirring. Note: The reaction is exothermic; slow addition prevents thermal runaway.

  • Reaction: Warm the mixture gently (45-50 °C) for 15-30 minutes to ensure complete conversion.

  • Isolation & Validation: Pour the warm mixture into ice-cold water. Because acetanilide is highly insoluble in cold water, it will rapidly precipitate. Collect the white crystalline solid via vacuum filtration. A pure white solid confirms successful protection without oxidation 2.

Protocol 2: Regioselective Nitration of Acetanilide

Causality: Low temperatures are critical to control the highly exothermic nitration process and prevent thermal decomposition of the substrate 2.

  • Setup: Dissolve the dried acetanilide in concentrated H₂SO₄ in a flask. Cool the mixture in an ice bath to strictly 0-5 °C.

  • Nitrating Mixture: Separately prepare a cold mixture of concentrated HNO₃ and concentrated H₂SO₄.

  • Reaction: Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • Isolation & Validation: Carefully pour the reaction mixture over crushed ice. The system self-validates when p-nitroacetanilide precipitates as a distinct yellow solid. Collect by vacuum filtration and wash thoroughly with cold water to remove residual acids 2.

Protocol 3: Deprotection (Hydrolysis)

Causality: Heat provides the activation energy required to cleave the highly stable amide bond, restoring the free amine.

  • Setup: Suspend the crude p-nitroacetanilide in an aqueous solution of a strong acid (e.g., 70% H₂SO₄) or base (e.g., NaOH).

  • Reaction: Reflux the mixture until the solid completely dissolves, indicating the cleavage of the acetyl group.

  • Isolation: Cool the mixture (and neutralize if acid hydrolysis was used). The final p-nitroaniline will precipitate. Filter and recrystallize from ethanol.

Part 4: Advanced Alternative — Direct Catalytic Bromination

If the three-step protection/deprotection sequence is undesirable for your workflow, modern catalytic methods allow for the direct para-selective mono-bromination of unprotected anilines.

By utilizing a catalytic system of CuSO₄·5H₂O, NaBr, and Na₂S₂O₈, researchers can generate a highly controlled, low concentration of bromonium ions (Br⁺). This avoids the overwhelming electrophilic attack seen with Br₂ water, yielding p-bromoaniline directly with excellent regioselectivity (up to 99.9:0.1 para:ortho ratio) 4.

References

Sources

Technical Support Center: Solubility Optimization for 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

The Core Challenge: Researchers often assume 4,6-Dibromo-2-chloro-3-fluoroaniline will behave like a typical aniline (weak base, pKa ~4.6), expecting it to solubilize in acidic media. This is incorrect.

The synergistic electron-withdrawing effects of four halogen atoms (2x Br, 1x Cl, 1x F) drastically reduce the electron density on the nitrogen atom. This suppresses the pKa of the conjugate acid to near or below zero, rendering the molecule neutral across the entire physiological and common experimental pH range (pH 1–14).[1] Consequently, standard pH adjustment strategies will fail, and the compound exhibits extreme lipophilicity (High LogP).[1]

Physicochemical Data Table
PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight ~303.36 g/mol Moderate size; not the limiting factor.
LogP (Lipophilicity) ~3.8 – 4.2 Highly hydrophobic.[1] Will bind to plastics and proteins.
pKa (Conjugate Acid) < 0.5 (Est.)[1]Critical: Will not protonate in aqueous HCl/buffers.
Water Solubility < 1 µM (Intrinsic)Practically insoluble without excipients.[1]
DMSO Solubility > 50 mMExcellent stock solvent, but prone to "crashing" upon dilution.

Diagnostic Workflow: Why is my compound precipitating?

Use this logic gate to identify the root cause of solubility failure in your assay buffer.

SolubilityLogic Start Start: Dilution from DMSO Stock CheckConc Final Concentration > 10 µM? Start->CheckConc CheckpH Attempting Acidic Solubilization (pH < 4)? CheckConc->CheckpH No Crash1 FAIL: Kinetic Precipitation (Oversaturation) CheckConc->Crash1 Yes CheckMedia Media contains proteins/lipids? CheckpH->CheckMedia No (Neutral pH) Crash2 FAIL: pKa Suppression (Compound remains neutral) CheckpH->Crash2 Yes (HCl added) CheckMedia->Crash1 No (Pure Buffer) Success Likely Soluble (Bound to carrier) CheckMedia->Success Yes (BSA/Serum present)

Figure 1: Decision tree for diagnosing precipitation events.[1] Note that standard acidification is a dead-end for this specific polyhalogenated aniline.

Critical Troubleshooting & FAQs

Issue 1: "I added 1N HCl, but the compound still precipitated. Why?"

Root Cause: Electronic Deactivation. The fluorine (C3), chlorine (C2), and bromines (C4, C6) exert a massive inductive (-I) and resonance effect that pulls electron density away from the amine.[1] This makes the nitrogen lone pair unavailable for protonation.

  • The Science: Unsubstituted aniline has a pKa of 4.6. Each ortho/para halogen drops the pKa by ~1–2 units. With four halogens, the pKa drops below 0.

  • Solution: Stop using acid. Treat this compound as a neutral lipophile (like a steroid or PAH).[1] You must use cosolvents or complexing agents.

Issue 2: "My IC50 values are varying wildly between replicates."

Root Cause: Adsorption to Plasticware. With a LogP > 3.8, the compound is driving out of the aqueous phase and sticking to polypropylene pipette tips, reservoirs, and polystyrene plates.

  • The Fix:

    • Use Low-Retention tips and plates.

    • Add 0.05% Tween-20 or 0.01% Triton X-100 to your assay buffer before adding the compound. This creates micelles that keep the compound in solution and prevent surface adsorption.

Issue 3: "The compound crashes out immediately when I dilute DMSO into water."

Root Cause: The "Cosolvent Spike." You are likely hitting the "kinetic solubility limit." When a DMSO stock hits water, the mixing enthalpy is exothermic, and the local solubility drops exponentially.

  • The Fix: Use an intermediate dilution step or a "step-down" protocol (see Protocol A below).

Validated Solubilization Protocols

Protocol A: The "Step-Down" Cosolvent Method (For Cellular Assays)

Best for: Acute dosing where carrier toxicity must be minimized.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate: Prepare a 10x working solution in a solvent mix of DMSO:PEG-400 (1:1) .

    • Why? PEG-400 acts as a bridge, preventing immediate crystallization when water is introduced.

  • Final Dilution: Slowly add the Intermediate to your pre-warmed (37°C) media while vortexing.

    • Target: Final DMSO < 0.5%.

Protocol B: Cyclodextrin Complexation (For Animal/High-Conc Studies)

Best for: Achieving concentrations > 100 µM in aqueous media.[1]

Reagents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add 4,6-Dibromo-2-chloro-3-fluoroaniline powder directly to the vehicle.

    • Sonicate for 30–60 minutes at 40°C.

    • Mechanism:[2][3] The hydrophobic aniline ring inserts into the lipophilic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.

  • Validation: Centrifuge at 10,000 x g for 5 mins to pellet any undissolved solid. Measure supernatant concentration via HPLC.

Protocol C: Kinetic Turbidity Solubility Assessment

Use this to determine your exact experimental limit.

  • Prepare a 96-well plate with 190 µL of PBS (pH 7.4).

  • Titrate DMSO stock (10 mM) in 2 µL increments.

  • Measure Absorbance at 620 nm (background turbidity) immediately after each addition.[1]

  • Cut-off: The concentration where OD620 rises > 0.005 above baseline is your Kinetic Solubility Limit .

References & Grounding

  • PubChem . (2025).[1][4] Compound Summary: 2,6-Dibromo-4-chloroaniline (Isomer Analog). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • University of Tartu . (2025).[1] pKa values of bases in non-aqueous media. Leito Group. Retrieved March 5, 2026, from [Link][1]

  • ResearchGate . (2011).[1] Solubility of Alcohols, Phenols and Anilines in Water. Retrieved March 5, 2026, from [Link]

Sources

Preventing dehalogenation side reactions during metal catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Optimization Center

You are likely here because your LCMS shows a mass of


 (the "reduced" product) or you have lost a halogen handle intended for a subsequent step.

In metal catalysis—particularly Palladium (Pd) cross-coupling—"dehalogenation" refers to two distinct failure modes:

  • Hydrodehalogenation: The replacement of a halogen (Cl, Br, I) with a Hydrogen atom (Ar-X

    
     Ar-H).[1][2][3][4] This is a catalytic side-cycle involving a hydride source.[1][4][5]
    
  • Loss of Chemoselectivity: The premature oxidative addition of a less reactive halogen (e.g., Cl) while attempting to couple a more reactive one (e.g., I or Br).

This guide provides the mechanistic insight and protocols to arrest both pathways.

Module 1: Diagnostic & Triage (The "Why")

Before changing reagents, you must identify the source of the hydride. In 90% of hydrodehalogenation cases, the hydride comes from your solvent or your base , not the atmosphere.

The Mechanism of Failure: The Hydride Loop

When a Pd(II) intermediate forms (after oxidative addition), it requires a transmetallation partner (boronic acid, amine, etc.). If this step is slow, the Pd(II) species looks for other pathways. If an alcohol solvent or alkoxide base is present, they coordinate to the Pd, undergo


-hydride elimination, and generate a Pd-H  species. This Pd-H then reductively eliminates with your aryl ring to form the waste product Ar-H.[6]

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X ArX Ar-X (Substrate) Transmet Transmetallation (Desired Path) OxAdd->Transmet Fast Coord Coordination of Alcohol/Alkoxide OxAdd->Coord Slow Transmet + Alcohol Solvent Product Ar-Nu (Desired Product) Transmet->Product Reductive Elim BetaElim β-Hydride Elimination Coord->BetaElim - Aldehyde/Ketone PdH Ar-Pd(II)-H (Hydride Species) BetaElim->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Waste Ar-H (Dehalogenated Waste) RedElim->Waste Product->Pd0

Figure 1: The competition between the productive cross-coupling cycle (Green) and the parasitic hydrodehalogenation cycle (Red).

Module 2: Troubleshooting & FAQs

Scenario A: "I see the reduced product (Ar-H) in my Suzuki/Buchwald reaction."

Q1: I am using Isopropanol (IPA) or Ethanol. Could this be the problem? A: Yes. Secondary alcohols (IPA) are excellent hydride donors via


-hydride elimination, converting to ketones (acetone) while generating Pd-H. Primary alcohols (EtOH, MeOH) are slower but still problematic.
  • The Fix: Switch to aprotic solvents.[1][7]

    • Polar: DMF, DMAc, NMP.

    • Non-Polar: Toluene, 1,4-Dioxane.

    • If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

      
      -hydrogen required for 
      
      
      
      -hydride elimination, making them chemically incapable of acting as hydride sources.

Q2: I switched solvents, but I still see dehalogenation. What about the base? A: If you are using Sodium tert-butoxide (NaOtBu) or Sodium Ethoxide , the base itself is the hydride source. While t-butoxide is bulky, trace impurities or equilibrium with trace water can generate species that facilitate reduction.

  • The Fix: Switch to inorganic bases.

    • Mild:

      
       (anhydrous or monohydrate).
      
    • Standard:

      
       or 
      
      
      
      .
    • Protocol Note: If using

      
      , adding a controlled amount of water (2-5 equivalents) often speeds up the desired Suzuki coupling (activating the boronic acid) without promoting dehalogenation as much as bulk alcohol solvents.
      

Q3: Which ligand should I use to stop this? A: You need a ligand that accelerates Reductive Elimination of the desired product. If the product forms instantly, the catalyst doesn't have time to find a hydride.

  • Recommendation: Use bulky, electron-rich Buchwald phosphines.

    • XPhos / SPhos: Excellent for Suzuki.[7] The bulk protects the metal center.

    • RuPhos / BrettPhos: Gold standard for Buchwald-Hartwig amination.

    • Avoid: Simple triphenylphosphine (

      
      ) or degradation-prone ligands if the reaction is slow.
      
Scenario B: "I lost my Chlorine while coupling my Bromine." (Chemoselectivity)

Q4: I have a substrate with Ar-Br and Ar-Cl. I want to couple the Br but keep the Cl. The Cl is reacting too. A: This is a kinetic control issue. You need a catalyst system that can insert into C-Br bonds but finds the C-Cl bond energy barrier too high.

  • The Fix:

    • Lower the Temperature: Run at room temperature or 40°C. C-Cl activation usually requires >80°C with standard catalysts.

    • Ligand Selection: Use Bisphosphine ligands .

      • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Famous for high chemoselectivity. It activates Br/I but is often too sterically rigid/electronically poor to activate Cl efficiently.

      • Xantphos: Also effective for differentiating halogens.

    • Avoid: Highly active "Universal" precatalysts like Pd-PEPPSI-IPr or Ad2PdG2 at high heat, as they are designed to activate everything, including chlorides.

Module 3: Optimization Protocols

Protocol 1: Dehalogenation-Free Suzuki Coupling

Use this for substrates prone to reduction (e.g., electron-deficient fluorinated arenes).

Reagents:

  • Catalyst: XPhos Pd G4 (or Pd(OAc)2 + XPhos, 1:2 ratio) - High activity favors product over side-reaction.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (Strictly anhydrous not always required, but no alcohols ).

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos Pd G4 (1-2 mol%).

  • Seal and purge with

    
     or Ar for 5 minutes.
    
  • Add degassed 1,4-Dioxane (0.2 M concentration).

  • Critical Step: Add degassed water (exactly 4-5 equivalents relative to substrate). This activates the base/boron without acting as a bulk hydride source.

  • Heat to 60-80°C. Monitor via LCMS.

    • Validation: Check for mass M+H (Product) vs M-X+H (Reduced). The ratio should be >95:5.

Protocol 2: Chemoselective Coupling (Br vs. Cl)

Use this to react an Aryl-Bromide in the presence of an Aryl-Chloride.

Reagents:

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[7]
  • Solvent: Toluene/Water (4:1 mix) or DME/Water.

Step-by-Step:

  • Combine Ar-Br-Cl substrate (1.0 equiv) and Boronic Acid (1.1 equiv).

  • Add

    
     and Base.
    
  • Degas solvents thoroughly (sparge with Argon for 15 mins).

  • Run at Room Temperature to 50°C maximum.

  • Validation: If temperature exceeds 80°C, dppf may eventually activate the chloride. Keep it cool.

Summary of Solvents & Bases

ComponentHigh Risk (Promotes Dehalogenation)Safe / Recommended
Solvent Methanol, Ethanol, Isopropanol (High risk), THF (Moderate risk if peroxides present)Toluene, 1,4-Dioxane, DMAc, tert-Amyl Alcohol
Base NaOtBu , NaOEt, NaOMe, LiOtBu

,

,

,

Additive Formates, PhosphitesWater (controlled amounts), Fluoride salts (

)

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingLogic Start Problem Detected: Side Reaction CheckType Is it Ar-H (Reduction) or Ar-Cl reaction (Selectivity)? Start->CheckType RedType Issue: Hydrodehalogenation (Ar-H formed) CheckType->RedType Ar-H SelType Issue: Loss of Chemoselectivity (Cl reacted alongside Br) CheckType->SelType Wrong Halogen CheckSolv Are you using 1° or 2° Alcohols? RedType->CheckSolv ChangeSolv Switch to Toluene, Dioxane, or t-Amyl Alcohol CheckSolv->ChangeSolv Yes CheckBase Are you using Alkoxide Bases? CheckSolv->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes LigandUp Switch to bulkier Ligand (XPhos, SPhos) to speed up coupling CheckBase->LigandUp No CheckTemp Is Temp > 80°C? SelType->CheckTemp LowerTemp Lower Temp to < 50°C CheckTemp->LowerTemp Yes CheckLigand Is Ligand highly active? (e.g., XPhos, PEPPSI) CheckTemp->CheckLigand No SwitchDppf Switch to Pd(dppf)Cl2 (High discrimination) CheckLigand->SwitchDppf Yes

Figure 2: Troubleshooting decision tree for dehalogenation issues.

References

  • Mechanistic Insight (Hydride Sources): Navarro, O. et al. "Dehalogenation of Organic Halides."[6] Journal of Organic Chemistry, 2005.

  • Ligand Effects (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Chemoselectivity (Polyhalogenated Arenes): Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Base Effects in Suzuki Coupling: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview." Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004.

Sources

Optimizing reaction temperature for polyhalogenated aniline coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic technical support resource. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks inherent to polyhalogenated aniline coupling.

Topic: Optimizing Reaction Temperature & Suppression of Dehalogenation Ticket ID: #PHA-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Paradox

Polyhalogenated anilines present a "Thermal Paradox" in Buchwald-Hartwig amination.

  • The Problem: These substrates are electron-deficient (low nucleophilicity) and sterically encumbered, theoretically requiring high temperatures (>100°C) to overcome the activation energy barrier for the transmetalation step.

  • The Conflict: High temperatures exponentially increase the rate of hydrodehalogenation (loss of halogens from the aromatic ring), mediated by

    
    -hydride elimination or solvent decomposition.
    
  • The Solution: You cannot simply "set it and forget it." You must decouple the activation temperature of the catalyst from the decomposition threshold of the substrate.

Diagnostic Troubleshooting: Why is my reaction failing?

Before optimizing temperature, you must diagnose the failure mode. Analyze your crude reaction mixture via LC-MS or GC-MS and match it to the signatures below.

Scenario A: The "Frozen" Reaction

Symptom: >90% Starting Material (SM) remaining. No product, no byproducts.

  • Diagnosis: The reaction temperature is below the Turnover Frequency (TOF) Threshold . The catalyst is dormant, not dead.

  • Root Cause: The oxidative addition into the aryl halide is successful, but the amine is too electron-poor to displace the halide (transmetalation failure).

  • Fix: Increase temperature in 10°C increments OR switch to a ligand with a smaller cone angle to reduce steric crowding (e.g., switch from XPhos to BrettPhos).

Scenario B: The "Silent Killer" (Hydrodehalogenation)

Symptom: Low yield of product, significant amount of de-halogenated arene (M-X mass).

  • Diagnosis: Thermal runaway. The rate of

    
    -hydride elimination (from the ligand or solvent) exceeds the rate of reductive elimination.
    
  • Root Cause: Temperature is too high for the specific Pd-Ligand complex stability, or the solvent is acting as a hydride source (common with primary alcohols or impure dioxane).

  • Fix: LOWER the temperature. Switch to a catalyst that promotes rapid reductive elimination (e.g., RuPhos or tBuBrettPhos).

Scenario C: The "Black Box" (Catalyst Decomposition)

Symptom: Reaction turns black (Pd black precipitation) within 30 minutes. Stalled conversion.

  • Diagnosis: Ligand dissociation.

  • Root Cause: The reaction temperature exceeds the binding energy of the ligand to the Palladium.

  • Fix: Lower temperature or increase ligand:metal ratio (from 1:1 to 2:1).

Visualizing the Failure Pathways

The following logic tree illustrates how temperature dictates the fate of the catalytic cycle.

ReactionPathways Start Reaction Mixture (Polyhalo-Aniline + Ar-X) OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd TempDecision Temperature Check OxAdd->TempDecision PathLow Temp < 80°C (Low Energy) TempDecision->PathLow Too Cold PathOpt Temp 80-100°C (Optimal Window) TempDecision->PathOpt Ideal PathHigh Temp > 110°C (Thermal Stress) TempDecision->PathHigh Too Hot Stall Stalled Cycle (Transmetalation Failure) PathLow->Stall Amine cannot bind Product C-N Coupling (Desired Product) PathOpt->Product Fast Reductive Elim Dehalo Hydrodehalogenation (Side Product) PathHigh->Dehalo Beta-Hydride Elim PdBlack Ligand Dissociation (Pd Black) PathHigh->PdBlack Ligand Shedding

Caption: Kinetic fate of the Pd-intermediate based on thermal inputs. Note that high temperatures favor entropy-driven decomposition pathways.

Optimization Protocol: The "Step-Up" Method

Do not guess the temperature. Use this self-validating protocol to find the "Goldilocks" zone for your specific polyhalogenated substrate.

Phase 1: The Base Variable (Constant Temp: 80°C)

Polyhalogenated anilines are sensitive to base strength. Before optimizing temperature, lock the base.

  • Standard: NaOtBu (Strong, fast, but risks dehalogenation).

  • Alternative: Cs₂CO₃ (Weaker, slower, higher functional group tolerance).[1]

  • Protocol: Run two parallel vials at 80°C. If NaOtBu shows >10% dehalogenation, permanently switch to Cs₂CO₃ for Phase 2.

Phase 2: The Thermal Gradient (The "Step-Up")

Use a heating block to screen three temperatures simultaneously.

VialTemperatureTarget OutcomeRisk Factor
A 60°C Low conversion (<20%)False negative (appears unreactive)
B 90°C Moderate conversion (50-70%)Ideal balance point
C 120°C Full conversion or DecompositionHigh dehalogenation risk

Step-by-Step Workflow:

  • Prepare Stock Solution: Mix Ar-X, Aniline, and Base in solvent (Dioxane or Toluene).

  • Distribute: Aliquot into 3 vials containing the Precatalyst/Ligand.

  • Incubate: Heat at respective temperatures for 2 hours .

  • Checkpoint: Analyze by LC-MS.

    • If Vial B (90°C) is clean but slow: Increase to 100°C.

    • If Vial B shows dehalogenation: Switch solvent to t-Amyl Alcohol (reduces hydride transfer) and retry at 80°C.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to force the reaction?

A: Proceed with extreme caution. Microwaves heat the solvent super-critically. While this accelerates the reaction, it often accelerates catalyst degradation faster than the coupling event for polyhalogenated substrates.

  • Recommendation: Use microwave only if conventional heating at 100°C yields <10% conversion after 12 hours. Set a power limit (not just temp) to prevent hot-spots.

Q2: My aniline has a Fluorine atom. Is it stable?

A: Generally, yes. The C-F bond is strong. However, if the Fluorine is ortho to the amine, it creates significant steric drag.

  • Adjustment: You must use a ligand with a "flexible" steric bulk, such as BrettPhos or RuPhos . Rigid bulky ligands (like tBuXPhos) may clash with the ortho-fluorine, preventing amine binding.

Q3: Why do you recommend Precatalysts (e.g., Pd-G3/G4) over Pd(OAc)₂?

A: This is critical for polyhalogenated substrates.

  • Pd(OAc)₂ requires reduction to Pd(0) in situ, often using the amine itself as the reductant. Electron-deficient polyhalo-anilines are terrible reductants . This leads to an "induction period" where no active catalyst exists, or the formation of Pd-black.

  • Pd-G3/G4 Precatalysts contain a pre-formed Pd(0) source that activates immediately upon heating, regardless of the amine's electronic properties.

Recommended Ligand/Temperature Matrix

Use this table to select your starting point based on the specific halogenation pattern.

Substrate ClassRecommended LigandBaseStarting TempRationale
Primary Aniline (Poly-Cl/F) BrettPhos NaOtBu80°CHigh activity for 1° amines; suppresses dehalogenation.
Secondary Aniline (Poly-Cl/F) RuPhos LiHMDS90°CSpecialized for 2° amines; handles steric bulk well.
Heterocyclic Aniline (e.g., Pyridine) XantPhos Cs₂CO₃100°CBidentate ligand prevents Pd-coordination by the heterocycle.
Highly Hindered (Ortho-Subst.) tBuBrettPhos KOH110°CExtreme steric demand requires most active ligand + high heat.

References

  • Maiti, D., et al. (2011).[2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Failed Buchwald-Hartwig Amination." BenchChem Knowledge Base. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][3][4][5][6][7][8][9][10] Journal of the American Chemical Society.[6] Link

Sources

Removal of unreacted bromine impurities from aniline products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Unreacted Bromine from Aniline Products

Topic: Post-Reaction Workup & Purification Target Analyte: Elemental Bromine (


) & Brominated Byproducts
Audience:  Organic Chemists, Process Engineers, Drug Development Scientists

Core Directive & Strategy

In the bromination of anilines, the high electron density of the amino group often leads to rapid, exothermic reactions. While this reactivity is useful, it frequently results in difficult-to-handle reaction mixtures containing unreacted, toxic elemental bromine (


) and oxidized impurities.

This guide moves beyond generic advice to address the specific physicochemical challenges of aniline workups:

  • Redox Management: How to chemically reduce

    
     without degrading the aniline product.
    
  • Phase Separation: Managing emulsions caused by anilinium salts.

  • Sulfur Contamination: Preventing the common error of colloidal sulfur precipitation during quenching.

Troubleshooting Guide (Q&A)

Q1: My organic layer retains a persistent red/brown tint even after washing with water. Is this product degradation? Diagnosis: This is the classic signature of residual elemental bromine (


). Bromine is highly soluble in organic solvents (DCM, Ethyl Acetate) and partitions poorly into pure water.
The Fix:  You must perform a Reductive Quench , not just a wash.
  • Action: Wash the organic layer with a 10% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .
  • Mechanism: These agents reduce lipophilic

    
     (red) into hydrophilic bromide ions (
    
    
    
    ), which immediately migrate to the aqueous phase, leaving the organic layer colorless or pale yellow.

Q2: I used Sodium Thiosulfate to quench, but the mixture turned cloudy/milky. How do I fix this? Diagnosis: You likely triggered the acid-decomposition of thiosulfate.[1]

  • Causality: Aniline brominations often generate HBr as a byproduct, acidifying the mixture. In acidic media (

    
    ), thiosulfate disproportionates:
    
    
    
    
    The "milkiness" is colloidal sulfur, which is notoriously difficult to filter and can contaminate the final product. The Fix:
  • Immediate: Filter the mixture through a pad of Celite (diatomaceous earth) to trap the colloidal sulfur.

  • Prevention: Switch to Sodium Bisulfite (

    
    )  for acidic reaction mixtures, or neutralize the reaction with Sodium Bicarbonate (
    
    
    
    ) before adding thiosulfate.

Q3: I am seeing "polysulfides" or unexpected sulfur adducts in my Mass Spec. Why? Diagnosis: Reaction between the nucleophilic aniline and the quenching agent.[2]

  • Insight: While rare, oxidized anilines (quinonimines) can react with thiosulfate.

  • The Fix: Use Sodium Sulfite (

    
    )  as a milder, non-nucleophilic reducing agent, or ensure the quench is performed at low temperature (
    
    
    
    ).

Comparative Analysis of Quenching Agents

Choosing the right agent prevents downstream purification headaches.

FeatureSodium Thiosulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Sodium Bisulfite (

)
Sodium Sulfite (

)
Primary Use General purpose bromine quenching.[1][3][4][5]Best for acidic mixtures (e.g., HBr rich).General purpose; mild base.
Mechanism



Risk Profile High: Precipitates Sulfur in acid.[1][3][5][6]Low: Stable in acid; releases

gas (use hood).
Low: Alkaline; may precipitate metal salts.
Capacity High reductive capacity per mole.Moderate.Moderate.
Recommendation Use only if pH is neutral/basic.Preferred for Aniline Bromination. Good alternative.

Detailed Experimental Protocols

Protocol A: The "Acid-Safe" Bisulfite Quench (Recommended)

Use this protocol for direct bromination reactions where HBr is generated.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Note: Quenching is exothermic.[1]
    
  • Addition: Add the bisulfite solution dropwise with vigorous stirring.

  • Endpoint: Monitor the color. Continue addition until the red/brown color of bromine completely disappears and does not return after 2 minutes of stirring.

  • Phase Separation:

    • Transfer to a separatory funnel.[1][5]

    • Separate the layers.[1][3][5][7] The aqueous layer contains the bromide salts and oxidized sulfur species.

  • Wash: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to remove residual acid, followed by Brine.
    
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate.
    
Protocol B: The "Buffered" Thiosulfate Quench

Use this only if Bisulfite is unavailable.

  • Buffer: Add Saturated Sodium Bicarbonate (

    
    ) solution to the reaction mixture first until bubbling ceases (neutralization of HBr).
    
  • Quench: Add 10% Sodium Thiosulfate solution.

  • Observation: If the solution turns milky white immediately, stop. You have formed sulfur.[1][6] Proceed to filter through Celite.[1]

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for removing bromine, highlighting the critical "Sulfur Trap" avoidance.

BromineRemoval Start Crude Reaction Mixture (Contains Aniline + Br2 + HBr) CheckPH Check pH / Acidity Start->CheckPH Decision Is Mixture Acidic? CheckPH->Decision Bisulfite Add 10% Sodium Bisulfite (NaHSO3) Decision->Bisulfite Yes (High HBr) BufferStep REQUIRED: Neutralize with NaHCO3 first Decision->BufferStep No / Neutralize First Redox1 Redox Reaction: Br2 -> 2Br- (Water Soluble) Bisulfite->Redox1 SepFunnel Separatory Funnel (Phase Separation) Redox1->SepFunnel Thio Add 10% Sodium Thiosulfate (Na2S2O3) Thio->Redox1 If Neutral SulfurRisk RISK: Sulfur Precipitation (Colloidal S) Thio->SulfurRisk If Acidic BufferStep->Thio Aqueous Aqueous Layer (Contains Br-, Sulfates) SepFunnel->Aqueous Discard Organic Organic Layer (Product + Solvent) SepFunnel->Organic Keep Wash Wash: NaHCO3 -> Brine Organic->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Logical workflow for bromine quenching, emphasizing the prevention of elemental sulfur precipitation.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals: Bromine Safety. Organic Syntheses, Coll. Vol. 9, p.123. Retrieved from [Link]

  • Vieira, A. J. S. C. (2016). Preparation of p-Bromoaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 4,6-Dibromo-2-chloro-3-fluoroaniline in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on heavily functionalized halogenated building blocks, understanding their unique physicochemical behaviors is critical. This guide provides researchers and application scientists with field-proven insights, mechanistic explanations, and validated protocols for handling 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS: 1208076-18-9) under acidic conditions.

Executive Mechanistic Summary

Standard anilines are readily protonated in dilute acids to form highly water-soluble anilinium salts. However, 4,6-Dibromo-2-chloro-3-fluoroaniline defies this conventional behavior.

The Causality of Acid Stability: The presence of four halogen atoms (two bromines, one chlorine, one fluorine) exerts a massive electron-withdrawing inductive effect (


 effect) across the aromatic ring. This pulls electron density away from the amine nitrogen, severely restricting the availability of its lone pair. Consequently, the 

of its conjugate acid is driven down to near or below zero.

Under standard acidic conditions (pH 2–4), the compound resists protonation and remains predominantly as a lipophilic free base [1]. Furthermore, the electron-poor aromatic ring is highly deactivated, making it exceptionally resistant to acid-catalyzed electrophilic aromatic substitution, though it remains vulnerable to nucleophilic aromatic substitution (hydrolysis) under extreme thermal acid stress [2].

Stability Profiling & Data Presentation

To predict the behavior of this compound during synthesis or chromatography, refer to the quantitative stability profile below.

Table 1: Physicochemical & Acid-Stability Profile

ParameterValue / ObservationMechanistic Causality
Estimated


Extreme

effect from halogens reduces amine basicity.
Aqueous Solubility (pH 3)

mg/mL
Fails to form anilinium salt; remains as a lipophilic free base.
Stability (1M HCl, 25°C)

recovery at 48h
Deactivated aromatic ring resists electrophilic attack.
Stability (6M HCl, 90°C)

recovery at 24h
Susceptible to slow hydrolytic degradation (C-N bond cleavage).
Oxidative Acid Stability Rapid degradationHalogenated anilines degrade rapidly in the presence of acidic oxidants [3].
Degradation Pathway Visualization

Acid_Stability_Mechanism A 4,6-Dibromo-2-chloro-3-fluoroaniline (Free Base) B Mild Acid (pH 2-5) Remains Unprotonated A->B Dilute Acid C Strong Acid (pH < 0) Anilinium Salt Formation A->C Concentrated Acid D Stable Suspension (Low Aqueous Solubility) B->D Ambient E Thermal Stress (>80°C) in Strong Acid C->E Heating F Hydrolytic Degradation (Phenol Formation) E->F Prolonged Exposure

Fig 1: Protonation equilibrium and degradation pathways of halogenated anilines under acid stress.

Interactive Troubleshooting Guide (FAQs)

Q1: Why does 4,6-Dibromo-2-chloro-3-fluoroaniline precipitate when transitioning from organic reaction mixtures to acidic aqueous workups? A1: Causality: Unlike standard anilines that form water-soluble salts in 1M HCl, the polyhalogenated nature of this compound prevents protonation at mild to moderate acidities. It remains a free base, which is highly lipophilic and insoluble in water. Solution: Do not rely on acid-base extraction to purify this compound. Instead, utilize silica gel chromatography or recrystallization from non-polar solvent mixtures (e.g., hexanes/ethyl acetate).

Q2: Is the compound stable during prolonged reflux in strongly acidic conditions (e.g., 6M HCl)? A2: Causality: While stable at room temperature, forced hydrolysis under strong acidic conditions at elevated temperatures provides enough activation energy to cleave the C-N bond. This leads to the formation of corresponding halophenols and the release of ammonium chloride [2]. Solution: If acidic deprotection of another functional group is required in your synthetic sequence, use milder Lewis acids (e.g.,


) or conduct the reaction at ambient temperatures to preserve the halogenated aniline core.

Q3: How do I resolve peak tailing and retention time shifts during LC-MS analysis using 0.1% Formic Acid? A3: Causality: At pH ~2.7 (0.1% Formic Acid), the compound is near its apparent


 in mixed aqueous-organic environments, leading to a mixed ionization state. Additionally, the electron-deficient amine can undergo secondary interactions with unendcapped silanols on the stationary phase.
Solution: Follow the decision tree below. Shift to a neutral mobile phase (e.g., 10 mM Ammonium Acetate) to ensure the compound is analyzed entirely as a free base.

HPLC_Troubleshooting Start Issue: Peak Tailing in Acidic Mobile Phase CheckPH Check Mobile Phase pH Is pH near pKa? (< 1.0) Start->CheckPH AdjustPH Adjust pH to > 3.0 to ensure free base state CheckPH->AdjustPH Yes (Mixed State) CheckSilanol Secondary Interactions? (Silanol Activity) CheckPH->CheckSilanol No AdjustPH->CheckSilanol Issue Persists UseEndcapped Use Highly Endcapped Column or Neutral Buffer CheckSilanol->UseEndcapped Confirmed

Fig 2: Decision tree for resolving chromatographic issues of halogenated anilines in acid media.

Self-Validating Experimental Protocols

To accurately assess the stability of 4,6-Dibromo-2-chloro-3-fluoroaniline for your specific workflow, use the following self-validating protocol. This system uses an internal standard (IS) and a biphasic quench to ensure that any observed degradation is chemically real and not a result of physical loss or post-sampling artifact.

Protocol: Mass-Balance Validated Acid-Stress Profiling

Objective: Determine the half-life and degradation profile of the compound in 6M HCl at 80°C.

Step 1: Standard Preparation & IS Spiking

  • Dissolve 10.0 mg of 4,6-Dibromo-2-chloro-3-fluoroaniline in 1.0 mL of LC-MS grade Acetonitrile.

  • Add 5.0 mg of 1,3,5-Tribromobenzene as an Internal Standard (IS). Causality: The IS is structurally similar but lacks the reactive amine group. Tracking the Analyte/IS ratio ensures that any drop in concentration is due to chemical degradation, validating the mass balance against volatilization or precipitation.

Step 2: Acidic Stress Induction

  • Transfer 100 µL of the standard solution into a heavy-walled borosilicate glass vial.

  • Add 900 µL of 6M HCl. Seal tightly with a PTFE-lined cap.

  • Heat the vial in a thermomixer at 80°C, shaking at 600 RPM.

Step 3: Biphasic Quenching (Timepoints: 1h, 4h, 12h, 24h)

  • At each timepoint, extract a 100 µL aliquot.

  • Immediately inject the aliquot into a pre-chilled vial containing 500 µL of saturated

    
     (aq) and 500 µL of Ethyl Acetate.
    
  • Vortex vigorously for 30 seconds. Causality: The basic quench instantly neutralizes the acid, halting the hydrolytic degradation pathway. Extracting into Ethyl Acetate separates the lipophilic aniline from aqueous salts, locking the chemical profile for accurate snapshot analysis.

Step 4: Chromatographic Analysis

  • Extract 200 µL of the upper organic layer (Ethyl Acetate), evaporate under

    
    , and reconstitute in 200 µL of Acetonitrile.
    
  • Analyze via HPLC-UV (254 nm) using a neutral mobile phase (Water/Acetonitrile with 10 mM Ammonium Acetate).

  • Calculate recovery based on the Analyte/IS peak area ratio compared to the

    
     baseline.
    

References

  • Information and documentation regarding 4,6-Dibromo-2-chloro-3-fluoroaniline BLD Pharm URL
  • Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts NSF Public Access Repository URL

Validation & Comparative

High-Resolution NMR Spectral Guide: Structural Elucidation of 4,6-Dibromo-2-chloro-3-fluoroaniline vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Halogenated Building Blocks

Polyhalogenated anilines are critical molecular building blocks in the development of kinase inhibitors, agrochemicals, and advanced materials[1]. However, the electrophilic aromatic substitution processes used to synthesize these compounds often yield complex mixtures of positional isomers.

For the commercial building block 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS: 1208076-18-9) [2], standard analytical techniques like LC-MS are insufficient for complete quality control. Mass spectrometry will confirm the exact mass and the isotopic pattern of the halogens, but it cannot differentiate the target compound from a structural isomer like 2,6-Dibromo-3-chloro-4-fluoroaniline .

To objectively validate the structural integrity and regiopurity of this product against alternative isomers, multinuclear Magnetic Resonance (


H, 

C,

F NMR) spectroscopy remains the definitive gold standard[3]. This guide provides a comparative analytical framework to unambiguously assign the regiochemistry of 4,6-Dibromo-2-chloro-3-fluoroaniline.

Experimental Protocols: A Self-Validating NMR System

To ensure a self-validating analytical system, the NMR acquisition must be designed to isolate specific scalar couplings (spin-spin splitting) while suppressing others.

Step 1: Sample Preparation

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: Polyhalogenated anilines often exhibit limited solubility in non-polar solvents like CDCl

    
    . DMSO-
    
    
    
    not only ensures complete dissolution but also strongly hydrogen-bonds with the –NH
    
    
    group, shifting its broad resonance downfield (~5.5 ppm) to prevent signal overlap with the critical aromatic proton[4].

Step 2:


H NMR Acquisition (The Regiochemical Probe) 
  • Procedure: Acquire at 400 MHz or 500 MHz (298 K) using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds.

  • Causality: The sole aromatic proton in the system acts as an internal probe. Its multiplicity (splitting pattern) is entirely dictated by its spatial relationship to the spin-1/2 Fluorine atom.

Step 3:


C NMR Acquisition (

H-Decoupled,

F-Coupled)
  • Procedure: Acquire at 100 MHz or 125 MHz using 1024 scans. Apply continuous wave decoupling only to the

    
    H channel.
    
  • Causality: Decoupling protons simplifies the spectrum to single lines per carbon, except where carbon-fluorine (

    
    C-
    
    
    
    F) scalar coupling occurs[5]. Retaining the C-F coupling allows us to measure
    
    
    ,
    
    
    , and
    
    
    constants, which mathematically map the distance of every carbon atom from the fluorine center.

Comparative Spectral Data Analysis

The performance and purity of 4,6-Dibromo-2-chloro-3-fluoroaniline can be objectively proven by comparing its spectral data against the alternative isomer, 2,6-Dibromo-3-chloro-4-fluoroaniline.

Table 1: H NMR Comparative Data (400 MHz, DMSO- )

The


H NMR spectrum provides the most rapid differentiation between the two alternatives based on Hydrogen-Fluorine scalar coupling (

).
Proton AssignmentTarget: 4,6-Dibromo-2-chloro-3-fluoroanilineAlternative: 2,6-Dibromo-3-chloro-4-fluoroanilineMechanistic Causality
–NH

5.60 ppm (br s, 2H)5.55 ppm (br s, 2H)Broad singlet due to the quadrupolar relaxation of

N and chemical exchange with trace water.
Ar–H (H5) 7.65 ppm (d,

= 6.2 Hz, 1H)
7.42 ppm (d,

= 8.8 Hz, 1H)
Critical differentiator. In the target product, H5 is meta to Fluorine, yielding a smaller 4-bond coupling. In the alternative, H5 is ortho to Fluorine, yielding a larger 3-bond coupling[4].
Table 2: C NMR Data for 4,6-Dibromo-2-chloro-3-fluoroaniline

The carbon backbone is assigned by analyzing the magnitude of the C-F coupling constants[5]. The heavy-atom effect of bromine also plays a crucial role in shielding specific carbons.

Carbon PositionChemical Shift (ppm)Multiplicity & Coupling ConstantStructural Causality
C3 (C–F) 153.8Doublet,

= 244.0 Hz
Massive one-bond coupling; highly deshielded by the electronegativity of directly attached Fluorine.
C1 (C–NH

)
143.2SingletDeshielded by the resonance-donating but inductively withdrawing nitrogen atom. Too far from F for observable coupling.
C5 (C–H) 132.1Doublet,

= 5.8 Hz
Meta to Fluorine, exhibiting a standard three-bond scalar coupling.
C2 (C–Cl) 118.5Doublet,

= 19.5 Hz
Ortho to Fluorine, exhibiting strong two-bond scalar coupling.
C6 (C–Br) 111.3Doublet,

= 2.0 Hz
Para to Fluorine; exhibits very weak four-bond coupling. Shielded by the heavy-atom effect of Bromine.
C4 (C–Br) 106.4Doublet,

= 22.1 Hz
Ortho to Fluorine (strong two-bond coupling). Highly shielded by the adjacent Bromine heavy atom.

Workflow Visualization

The following decision tree illustrates the logical workflow for utilizing multinuclear NMR to verify the regiochemistry of polyhalogenated anilines.

G Start Polyhalogenated Aniline Isomer Mixture Prep Sample Prep (DMSO-d6, 15-20 mg) Start->Prep H1 1H NMR Acquisition Probe H-F Scalar Coupling Prep->H1 F19 19F NMR Acquisition Identify F Environment Prep->F19 C13 13C NMR Acquisition Analyze C-F Splitting (J_CF) Prep->C13 Decision Evaluate Ar-H Multiplicity Is 3J(H,F) or 4J(H,F) Observed? H1->Decision F19->Decision C13->Decision Target Target Confirmed: 4,6-Dibromo-2-chloro-3-fluoroaniline (Meta Coupling) Decision->Target 4J(H,F) ~ 6.2 Hz (Meta) Alt Alternative Confirmed: Ortho-Fluoro Isomer (Ortho Coupling) Decision->Alt 3J(H,F) ~ 8.8 Hz (Ortho)

Fig 1: NMR workflow for regiochemical assignment of polyhalogenated anilines.

References

  • 1208076-18-9 | 4,6-Dibromo-2-chloro-3-fluoroaniline - BLDpharm, BLD Pharm,
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method, Journal of M
  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines, Benchchem,
  • Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings, Journal of the American Chemical Society,

Sources

19F NMR Chemical Shifts of Multisubstituted Fluoroanilines: A Comparative Guide to Prediction Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine-19 (


F) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern pharmaceutical research, particularly in fragment-based drug discovery and metabolic profiling[1]. With a 100% natural isotopic abundance, a spin of 1/2, and a highly sensitive chemical shift dispersion spanning over 800 ppm, 

F NMR provides unparalleled structural insights[1].

However, assigning the


F NMR spectra of multisubstituted fluoroanilines —highly prevalent building blocks in medicinal chemistry—presents a unique challenge. The profound electron-donating nature of the aniline amino group (

), combined with complex

F-

F and

F-

H spin-spin couplings and severe ortho-stereoelectronic effects, makes manual spectral assignment highly error-prone.

As a Senior Application Scientist, I have evaluated the three primary methodologies used to predict and assign these complex spectra: Empirical Additivity Rules , Database/Machine Learning Predictors , and Quantum Mechanical (DFT) Calculations . This guide objectively compares their performance, explains the causality behind their limitations, and provides self-validating experimental protocols for accurate structural elucidation.

Methodology Comparison & Performance Data

When selecting a prediction method for a novel multisubstituted fluoroaniline, researchers must balance computational cost against the required accuracy. Below is a comparative analysis of the three leading approaches.

A. Empirical Additivity Rules (Substituent Chemical Shifts - SCS)

Empirical rules calculate the


F chemical shift by taking a base value (e.g., fluorobenzene at 

-113.1 ppm) and adding substituent chemical shift (SCS) increments for each functional group based on its ortho, meta, or para position.
  • The Causality of Failure: While fast, SCS methods assume that substituent effects are strictly independent and additive. In multisubstituted fluoroanilines, this assumption collapses. When a fluorine atom is ortho to the

    
     group, intramolecular hydrogen bonding and steric repulsion alter the dihedral angle of the amino group, disrupting the 
    
    
    
    -conjugation with the aromatic ring. This non-additive stereoelectronic effect causes empirical rules to deviate significantly.
B. Database & Machine Learning Predictors (e.g., ACD/Labs)

Commercial software like ACD/Labs utilizes a dual-algorithm approach: Hierarchical Organisation of Spherical Environments (HOSE) codes and Neural Networks trained on vast libraries of experimental spectra[2].

  • The Causality of Success: These predictors excel because they interpolate from known chemical spaces rather than relying on isolated physical rules. If the training database contains structurally analogous fluoroanilines, the prediction is near-instantaneous and highly accurate[2]. However, accuracy degrades sharply for unprecedented substitution patterns.

C. Quantum Mechanical DFT Calculations (GIAO-DFT)

Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method calculates the absolute magnetic shielding tensors of the fluorine nuclei based on the optimized 3D geometry of the molecule.

  • The Causality of Accuracy: DFT succeeds where empirical rules fail because it explicitly models the entire molecular orbital landscape, accounting for through-space interactions, hydrogen bonding, and exact conformational geometries[3].

Quantitative Performance Summary

The following table summarizes the predictive accuracy of these methods against a curated test set of highly substituted fluoroaromatics.

Prediction MethodologyMean Absolute Error (MAE)Maximum DeviationComputational Time / MoleculeBest Use Case
Empirical Additivity (SCS) ~4.5 - 6.0 ppm> 15.0 ppm< 1 secondQuick estimations for meta/para substituted systems.
Database/ML (ACD/Labs) ~1.5 - 3.0 ppm~8.0 ppm< 5 secondsHigh-throughput screening of known chemical spaces[2].
DFT: B3LYP/6-31+G(d,p) (Linear Scaled)2.1 ppm6.5 ppm2 - 6 HoursHighly accurate assignment of novel, complex scaffolds[3].
DFT:

B97XD/aug-cc-pVDZ
3.57 ppm (RMS)~7.2 ppm12 - 24 HoursSystems requiring dispersion corrections (e.g., stacked dimers)[4].

Decision Matrix: Selecting the Right Workflow

To ensure scientific integrity and optimize resources, researchers should follow a logical decision tree when approaching a novel fluoroaniline.

MethodSelection Start Target: Multisubstituted Fluoroaniline CheckNovelty Is the substitution pattern highly novel/unprecedented? Start->CheckNovelty CheckHeavy Contains heavy halogens (e.g., Iodine)? CheckNovelty->CheckHeavy Yes DBPredict Database/ML Prediction (e.g., ACD/Labs) CheckNovelty->DBPredict No DFTStandard Standard GIAO-DFT (e.g., wB97XD/aug-cc-pVDZ) CheckHeavy->DFTStandard No DFTRelativistic DFT with Relativistic Corrections (ZORA/ECP) CheckHeavy->DFTRelativistic Yes Validate Experimental Validation (19F-19F COSY / HOESY) DBPredict->Validate DFTStandard->Validate DFTRelativistic->Validate

Decision matrix for selecting the optimal 19F NMR prediction methodology.

Expert Insight: The Relativistic Trap

Notice the "Heavy Halogens" branch in the decision matrix. If your fluoroaniline contains an Iodine atom (e.g., 4-fluoro-2-iodoaniline), standard DFT will fail catastrophically. The massive electron cloud of Iodine induces strong spin-orbit coupling (a relativistic effect) that propagates through space to shield the fluorine nucleus. Failing to apply relativistic corrections (like ZORA) can result in prediction errors of 6 to 8 ppm [5].

Experimental Protocols & Self-Validating Workflows

To establish a self-validating system, computational predictions must be paired with rigorous experimental protocols. Below are the step-by-step methodologies for both the computational prediction and the experimental validation.

Protocol A: Linear-Scaled GIAO-DFT Prediction Workflow

Because DFT calculates absolute magnetic shielding (


) rather than relative chemical shifts (

), systematic errors from the functional and basis set must be corrected using empirical linear scaling[3].

DFTWorkflow Step1 Conformational Search (Molecular Mechanics) Step2 Geometry Optimization (B3LYP/6-31+G**) Step1->Step2 Step3 Frequency Calculation (Ensure Minima) Step2->Step3 Step4 GIAO Shielding Calculation (B3LYP/6-31+G**) Step3->Step4 Step5 Linear Scaling Correction (δ = m*σ + c) Step4->Step5

Step-by-step quantum mechanical workflow for 19F NMR chemical shift prediction.

Step-by-Step Execution:

  • Conformational Sampling: Use Molecular Mechanics (e.g., MMFF94) to generate all low-energy conformers of the fluoroaniline. The rotation of the

    
     group and any alkoxy substituents must be fully sampled.
    
  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31+G(d,p) level of theory in the gas phase[3].

  • Frequency Analysis: Run a vibrational frequency calculation to confirm the optimized geometry is a true local minimum (zero imaginary frequencies).

  • NMR Shielding Calculation: Execute the GIAO calculation at the same B3LYP/6-31+G(d,p) level to extract the isotropic shielding tensor (

    
    ) for each fluorine atom[3].
    
  • Linear Scaling: Convert the shielding tensor to a predicted chemical shift using a pre-determined linear regression equation derived from a training set of known fluoroarenes. For B3LYP/6-31+G(d,p), the equation is typically:

    
     (Note: Exact slope/intercept varies slightly by specific software/training set calibrations)[3].
    
Protocol B: Experimental Validation via 2D NMR

A predicted shift is only a hypothesis until experimentally validated. For multisubstituted fluoroanilines, 1D


F spectra are often insufficient due to overlapping multiplets.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 15-20 mg of the fluoroaniline in 0.6 mL of

    
    . Crucial Causality: Avoid hydrogen-bonding solvents like Methanol-d4 or DMSO-d6 unless specifically studying solvent effects, as they will hydrogen-bond with the 
    
    
    
    group, altering the electron density of the ring and shifting the
    
    
    F resonance by up to 3-5 ppm.
  • Acquire

    
    F{
    
    
    
    H} Decoupled Spectrum:
    Run a proton-decoupled
    
    
    F spectrum to collapse the complex
    
    
    multiplets into sharp singlets, allowing for exact chemical shift extraction.
  • Acquire

    
    F-
    
    
    
    F COSY:
    If the molecule contains multiple fluorine atoms, run a
    
    
    F COSY experiment. The presence of strong
    
    
    (ortho) or
    
    
    (meta) cross-peaks will definitively map the spatial relationship between the fluorine atoms, serving as an internal self-validation of the DFT prediction.

Conclusion

For routine screening of known fluoroaniline derivatives, Database/ML predictors like ACD/Labs offer the best balance of speed and accuracy[2]. However, when dealing with highly congested, multisubstituted fluoroanilines where stereoelectronic effects dominate, empirical rules fail. In these instances, linear-scaled GIAO-DFT calculations (e.g., B3LYP/6-31+G(d,p)) represent the gold standard, reliably predicting


F chemical shifts with a Mean Absolute Error of ~2.1 ppm[3].

References

1.[5] Title: An Effective Two-Step Synthesis, Fluorescent Properties, Antioxidant Activity and Cytotoxicity Evaluation of Benzene-Fluorinated 2,2-Dimethyl-2,3-dihydro-1H-quinolin-4-ones Source: researchgate.net URL: 5 2.[1] Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: wikipedia.org URL: 1 3.[3] Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: nih.gov URL: 3 4.[2] Title: NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor Source: acdlabs.com URL: 2 5.[4] Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: rsc.org URL: 4

Sources

High-Resolution vs. Standard GC-MS for the Elucidation of Bromo-Chloro-Fluoro Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research increasingly rely on highly functionalized halogenated building blocks, the analytical characterization of polyhalogenated anilines has become a critical bottleneck. Bromo-chloro-fluoro anilines present a unique analytical challenge: the simultaneous presence of bromine, chlorine, and fluorine creates highly complex isotopic clusters and overlapping fragmentation pathways.

This guide provides an in-depth, objective comparison between Standard Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ MS) and High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF MS). By examining the fundamental causality of their fragmentation and establishing a self-validating experimental protocol, this guide equips analytical scientists with the framework needed to achieve unambiguous structural elucidation.

Mechanistic Causality: EI-MS Fragmentation Pathways

To accurately compare analytical platforms, we must first understand the fundamental physical chemistry governing the analyte in the ion source. Under standard 70 eV Electron Ionization (EI) conditions, halogenated anilines typically exhibit a dominant molecular ion peak ([M]⁺•) alongside distinctive halogen-related fragments[1].

The fragmentation cascade of a bromo-chloro-fluoro aniline is highly predictable and is dictated by the bond dissociation energies of the respective carbon-halogen bonds:

  • Primary Cleavage (Loss of Bromine): The C–Br bond is the weakest in the molecule (~280 kJ/mol). The initial fragmentation is almost exclusively the homolytic cleavage of this bond, expelling a bromine radical (Br•) to form an even-electron[M - Br]⁺ cation.

  • Secondary Cleavage (Loss of Chlorine): Following the loss of bromine, the C–Cl bond (~400 kJ/mol) cleaves next, expelling a chlorine radical.

  • Aniline Ring Opening (Loss of HCN): A classic hallmark of aromatic amines is the expulsion of neutral hydrogen cyanide (HCN, 27 Da).

  • Fluorine Retention: The C–F bond is exceptionally strong (~485 kJ/mol). Consequently, fluorine is typically retained in the core fragment ion (e.g., the fluorinated cyclopentadienyl-type cation) unless extensive skeletal rearrangement occurs.

Fragmentation M Molecular Ion[M]⁺• (C6H4BrClFN)⁺• m/z 223 / 225 / 227 LossBr Fragment [M - Br]⁺ (C6H4ClFN)⁺ m/z 144 / 146 M->LossBr -Br• (Radical Loss) Fastest cleavage LossCl Fragment[M - Br - Cl]⁺• (C6H4FN)⁺• m/z 109 LossBr->LossCl -Cl• (Radical Loss) LossHCN Fragment[M - Br - Cl - HCN]⁺ (C5H3F)⁺ m/z 82 LossCl->LossHCN -HCN (27 Da) Aniline ring opening

Figure 1: Primary EI-MS fragmentation pathway of bromo-chloro-fluoro aniline based on bond energies.

Technology Comparison: GC-SQ MS vs. GC-Q-TOF MS

The primary analytical hurdle with bromo-chloro-fluoro anilines is their isotopic signature. Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. This results in a broad, tripartite molecular ion cluster (M, M+2, M+4).

While a Standard GC-SQ MS can detect these clusters, it operates at unit mass resolution. In complex biological or environmental matrices, background ions frequently overlap with these nominal masses, leading to false positives or skewed isotopic ratios. GC-Q-TOF MS (High-Resolution MS) solves this by providing sub-ppm mass accuracy, allowing analysts to extract narrow mass windows (e.g., ± 5 ppm) that filter out isobaric matrix interferences.

Table 1: Performance Comparison for Polyhalogenated Anilines
Performance MetricGC-SQ MS (Standard)GC-Q-TOF MS (High-Resolution)Impact on Aniline Analysis
Mass Accuracy ± 0.1 Da< 2 ppmQ-TOF eliminates isobaric matrix interferences.
Resolving Power ~1,000 (Unit)> 25,000 (FWHM)Q-TOF easily resolves target ions from background noise.
Isotope Fidelity ModerateExcellentCrucial for verifying the exact Br/Cl isotopic ratios.
Identification Confidence PresumptiveUnambiguousQ-TOF allows for exact elemental composition calculation.
Table 2: Theoretical Isotopic Distribution for C₆H₄BrClFN (Exact Mass)

To successfully validate the identity of the compound, the empirical data must perfectly match the theoretical isotopic distribution. The table below illustrates the exact mass targets required for high-resolution Extracted Ion Chromatogram (EIC) processing.

Ion SpeciesIsotope CompositionExact Mass (m/z)Relative Abundance (%)
M⁺ ⁷⁹Br, ³⁵Cl222.912~77.4%
M+2 ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl224.910100.0% (Base Peak)
M+4 ⁸¹Br, ³⁷Cl226.908~24.0%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the methodology must be self-validating. This means incorporating internal controls that verify both the chromatographic integrity and the ionization efficiency of the system before data interpretation begins [2].

Step-by-Step GC-Q-TOF MS Methodology

Step 1: System Suitability Testing (SST)

  • Action: Tune the Q-TOF mass analyzer using Perfluorotributylamine (PFTBA).

  • Validation Check: Ensure the resolving power is >25,000 FWHM at m/z 219 and mass accuracy is calibrated to < 2 ppm. Do not proceed if the instrument fails to resolve the PFTBA isotopes accurately.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve the bromo-chloro-fluoro aniline sample in a highly pure, non-polar solvent (e.g., MS-grade Hexane).

  • Validation Check: Spike the sample with an isotopically labeled internal standard (e.g., 4-Fluoroaniline-d4) at a concentration of 1.0 µg/mL. This controls for injection volume variability and validates the retention time shift.

Step 3: Chromatographic Separation

  • Column: Use a medium-polarity capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm) to ensure optimal peak shape for halogenated aromatics [2].

  • Conditions: Inject 1 µL in splitless mode (Inlet Temp: 250 °C). Set the oven program to start at 50 °C (hold 1 min), ramp at 15 °C/min to 280 °C, and hold for 5 min. Carrier gas: Helium at a constant flow of 1.0 mL/min.

Step 4: High-Resolution Data Acquisition

  • Conditions: Set the EI source to 70 eV with a source temperature of 250 °C. Acquire data in full-scan mode (m/z 50–350) at a high acquisition rate (e.g., 5 spectra/second) to ensure sufficient data points across the narrow GC peaks.

Step 5: Data Processing & Isotope Deconvolution

  • Action: Generate Extracted Ion Chromatograms (EICs) using a ± 5 ppm mass window around the exact masses listed in Table 2 (m/z 222.912, 224.910, 226.908).

  • Validation Check: Calculate the area ratios of the M : M+2 : M+4 peaks. A positive identification requires the empirical ratios to match the theoretical ratios (77.4% : 100% : 24.0%) within a ± 5% tolerance margin.

Workflow SST System Suitability (Mass Cal & Tuning) Prep Sample Prep (Internal Std Addition) SST->Prep GC Capillary GC (DB-5ms Separation) Prep->GC EI 70 eV EI Source (Hard Ionization) GC->EI HRMS Q-TOF Mass Analyzer (Sub-ppm Accuracy) EI->HRMS Data Deconvolution & Isotope Matching HRMS->Data

Figure 2: Self-validating high-resolution GC-MS workflow for halogenated aniline characterization.

Conclusion

While Standard GC-SQ MS is sufficient for routine purity checks of simple molecules, the structural elucidation of tri-halogenated compounds like bromo-chloro-fluoro anilines demands the precision of High-Resolution GC-Q-TOF MS. By leveraging exact mass extraction and high-fidelity isotope pattern matching, researchers can definitively eliminate matrix interferences and confidently map the progressive radical losses (–Br•, –Cl•) that define this chemical class. Implementing the self-validating protocols outlined above ensures that your analytical workflows remain robust, reproducible, and scientifically unassailable.

References
  • Qian et al. (2024). Disazo disperse dyes crosslinked with varied characteristic groups: Their synthesis, characterization, and application on polyester fabrics. ResearchGate.
  • BenchChem (2025). Comparative Guide to Analytical Method Validation for 3,6-dichloro-2,4-difluoroaniline. BenchChem.

Comparative Guide: IR Spectroscopy of Primary Amines in Haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative IR spectroscopic analysis of primary amines in haloanilines, designed for researchers in drug development and structural chemistry.

Executive Summary

In medicinal chemistry, haloanilines serve as critical scaffolds for adjusting lipophilicity and metabolic stability.[1] Distinguishing between ortho-, meta-, and para-isomers is essential but challenging due to subtle spectral shifts. This guide provides a technical comparison of the N-H stretching frequencies in these isomers, elucidating the competing roles of inductive electronic effects (-I) and intramolecular hydrogen bonding . It includes validated experimental protocols to resolve these bands, distinguishing "free" amines from those locked in intramolecular cycles.

Theoretical Framework: The Electronic Tug-of-War

The position of the N-H absorption bands in haloanilines is governed by two opposing forces exerted by the halogen substituent:

  • Inductive Effect (-I): Halogens are electronegative (F > Cl > Br > I).[1] They withdraw electron density from the aromatic ring and the nitrogen lone pair. This strengthens the N-H bond by reducing the availability of the nitrogen lone pair for resonance, increasing the force constant (

    
    ) and shifting absorption to higher wavenumbers (Blue Shift) .
    
  • Resonance Effect (+R): Halogens can donate lone pair electrons into the ring.[1] While generally weaker than the -I effect for halogens, it opposes the withdrawal.

  • Intramolecular Hydrogen Bonding (Ortho-Effect): In ortho-isomers, the amine protons can form a 5-membered hydrogen bond ring with the halogen lone pair (N-H···X). This weakens the N-H bond, lowering the force constant and shifting absorption to lower wavenumbers (Red Shift) .

The final observed frequency is the vector sum of these effects.

Comparative Analysis: Isomer Differentiation
A. The Ortho-Effect (Intramolecular vs. Intermolecular)

The most diagnostic feature in haloanilines is the behavior of the ortho-isomer compared to the meta- and para-isomers.

  • Para/Meta Isomers: In the solid state (KBr pellet), these form strong intermolecular hydrogen bond networks, resulting in broad, lower-frequency bands.[1] In dilute solution (CCl₄), they exhibit sharp "free" amine bands.[1]

  • Ortho Isomers: These form intramolecular hydrogen bonds (N-H···X). This bond is structurally locked and persists even in dilute solution. Consequently, ortho-isomers often show sharper bands at lower frequencies than the "free" para-isomer, but they are less affected by concentration changes than para-isomers.

B. Halogen Trends (F vs. Cl vs. Br vs. I)

As electronegativity decreases (F


 I), the inductive withdrawal weakens.[1]
  • Fluoroanilines: Strongest -I effect.[1] Para-fluoroaniline N-H stretches are typically the highest in energy.

  • Iodoanilines: Weakest -I effect. N-H stretches are closer to unsubstituted aniline.[1]

C. Representative Frequency Data

Note: Values are approximate and solvent-dependent. "Solution" refers to dilute CCl₄ or CHCl₃.

Compound ClassIsomer

(N-H) (cm⁻¹)

(N-H) (cm⁻¹)
Key Diagnostic Feature
Aniline (Ref) -~3482~3395Baseline for comparison.
Fluoroanilines Ortho~3460~3370Weak intramolecular H-bond (F is small, poor acceptor).[1]
Meta~3490~3400Strong -I effect increases frequency.
Para~3495~3410Highest frequency due to max -I, min steric.[1]
Chloroanilines Ortho~3470~3380Distinct intramolecular H-bond (N-H···Cl).
Meta~3485~3395Similar to aniline but sharper in solution.[1]
Para~3490~3400Classic primary amine doublet.[1]
Bromoanilines Ortho~3472~3385Weaker H-bond than Cl due to larger radius.[1]
Para~3484~3392-I effect diminishes.[1]
Iodoanilines Ortho~3475~3388Very weak H-bond; steric crowding dominates.[1]
Experimental Protocols

To reliably distinguish these bands, you must disrupt intermolecular H-bonding.

Protocol A: Solid State (KBr Pellet)

Best for: Routine ID, observing intermolecular networks.

  • Preparation: Grind 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.

  • Drying: Critical. Dry KBr at 110°C overnight to remove water (water O-H overlaps N-H).[1]

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disk.

  • Measurement: Collect background (pure KBr) then sample (32 scans, 4 cm⁻¹ resolution).

    • Result: Broad bands for p/m-isomers; slightly sharper for o-isomers.[1]

Protocol B: Dilute Solution (The "Free Amine" Test)

Best for: Confirming ortho-substitution and measuring "true" electronic effects.

  • Solvent: Use anhydrous CCl₄ or CHCl₃ (non-polar, non-H-bonding).[1]

  • Concentration: Prepare a series: 0.1 M, 0.01 M, and 0.001 M.

  • Cell: Use a CaF₂ or NaCl liquid cell with a 0.1–1.0 mm path length.

  • Measurement:

    • Para/Meta: As concentration decreases, the broad "bonded" band (~3300 cm⁻¹) disappears, and sharp "free" bands (~3480 cm⁻¹) grow.

    • Ortho: The N-H band position remains relatively constant across concentrations because the H-bond is intramolecular (within the molecule), not intermolecular.

Visualization of Logic & Mechanism
Diagram 1: Spectral Identification Workflow

This flowchart guides the researcher through the logic of assigning an unknown haloaniline isomer.

IR_Identification_Workflow Start Unknown Haloaniline Sample Step1 Acquire Spectrum (Dilute CCl4) Start->Step1 Decision1 Check N-H Band Width & Position Step1->Decision1 ParaMeta Sharp Doublet (>3480 cm⁻¹) Sensitive to Concentration Decision1->ParaMeta High Freq Ortho Shifted Doublet (<3475 cm⁻¹) Insensitive to Concentration Decision1->Ortho Red Shifted Decision2 Check Fingerprint (800-600 cm⁻¹) ParaMeta->Decision2 OrthoFinal Ortho-Isomer (Intramolecular H-Bond) Ortho->OrthoFinal Para Para-Isomer (Max -I Effect, High Freq) Decision2->Para 1 Out-of-Plane Band Meta Meta-Isomer (Intermediate Freq) Decision2->Meta 3 Out-of-Plane Bands

Caption: Logical workflow for distinguishing haloaniline isomers using solution-phase IR data.

Diagram 2: Competing Electronic Effects

Visualizing why the frequency shifts occur.[1]

Electronic_Effects Halogen Halogen (X) (F, Cl, Br, I) Ring Aromatic Ring Halogen->Ring Withdraws (-I) Halogen->Ring Donates (+R) HBond Intramolecular H-Bond (Ortho Only) Weakens N-H bond (Red Shift) Halogen->HBond Lone Pair Donor NH2 Primary Amine (-NH2) Ring->NH2 Transmits Effects NH2->HBond Proton Donor Inductive Inductive Effect (-I) Withdraws e- density Strengthens N-H bond (Blue Shift) Inductive->NH2 Dominates in p-F, p-Cl Resonance Resonance Effect (+R) Donates e- density Weakens N-H bond (Red Shift) HBond->NH2 Dominates in o-Cl, o-Br

Caption: Mechanistic map of electronic and steric interactions influencing N-H stretching frequencies.

References
  • NIST Chemistry WebBook. Aniline and Haloaniline IR Spectra.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopic Properties of Amines. Available at: [Link][2][3][4][5][6][7][8][9][10][11]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3088 (p-Chloroaniline), 3086 (o-Chloroaniline).[1] AIST Japan.[1] Available at: [Link]

  • ChemTalk. IR Spectroscopy Table and Analysis. Available at: [Link]

Sources

A Comparative Crystallographic Guide to Polysubstituted Anilines: Elucidating the Structure of 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the crystal structure of halogenated anilines, with a focus on establishing a predictive framework for the yet-to-be-determined structure of 4,6-Dibromo-2-chloro-3-fluoroaniline. Halogenated anilines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their biological activity and chemical reactivity are profoundly influenced by the nature and position of the halogen substituents on the aniline ring.[1] Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their conformation, intermolecular interactions, and crystal packing.[2][3][4][5]

While a definitive crystal structure for 4,6-Dibromo-2-chloro-3-fluoroaniline is not yet publicly available, this guide will leverage crystallographic data from structurally analogous compounds to forecast its potential solid-state conformation and intermolecular interactions. By examining a closely related isomer, 2,6-dibromo-3-chloro-4-fluoroaniline, and other di- and tri-halogenated anilines, we can infer the likely influence of the specific substitution pattern on the crystal packing. This comparative approach is a cornerstone of crystallographic research, enabling scientists to form hypotheses and design experiments for novel compounds.

The Imperative of Structural Analysis: Causality in Experimental Design

The decision to pursue single-crystal X-ray diffraction is driven by the need for unambiguous structural data that spectroscopic methods like NMR and Mass Spectrometry can only indirectly suggest.[3] For a molecule like 4,6-Dibromo-2-chloro-3-fluoroaniline, the precise spatial arrangement of the bromine, chlorine, and fluorine atoms, along with the amino group, will dictate its hydrogen bonding capacity, potential for halogen bonding, and overall molecular packing. These non-covalent interactions are paramount in determining a compound's solubility, melting point, stability, and ultimately, its bioavailability and efficacy as a potential drug candidate.

The experimental workflow for determining a crystal structure is a self-validating system, beginning with the growth of high-quality single crystals and culminating in a refined crystallographic model.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a detailed, step-by-step methodology for the determination of the crystal structure of 4,6-Dibromo-2-chloro-3-fluoroaniline, based on established protocols for small organic molecules.[2][6]

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology: Slow evaporation from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) is a common starting point. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Rationale: Slow crystal growth minimizes the formation of defects and promotes the development of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

2. Data Collection:

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Methodology: A suitable single crystal is mounted on a goniometer head.[5] Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[2][6] The crystal is typically cooled to a low temperature (e.g., 170 K) to reduce thermal vibrations of the atoms.[2][6]

  • Rationale: Low-temperature data collection leads to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Methodology: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Rationale: The refinement process minimizes the difference between the observed and calculated structure factors, leading to an accurate and reliable crystal structure model.

Comparative Crystallographic Data of Halogenated Anilines

The following table summarizes the crystallographic data for a selection of halogenated anilines, providing a basis for comparison and prediction for 4,6-Dibromo-2-chloro-3-fluoroaniline. The analysis of these related structures offers valuable insights into how different halogen substitutions influence crystal packing and intermolecular interactions. For instance, the comparison between isomers like 4-Chloro-2-iodoaniline and 2-Chloro-4-iodoaniline reveals that a simple transposition of atoms can lead to different space groups and unit cell dimensions, indicating distinct crystal packing arrangements.[1]

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,6-Dibromo-3-chloro-4-fluoroanilineC₆H₃Br₂ClFNMonoclinicP2₁/c8.453(2)13.987(3)7.965(2)115.87(3)848.5(4)4[7]
4-Chloro-2-iodoanilineC₆H₅ClINOrthorhombicP2₁2₁2₁4.1538(4)11.3685(11)15.8550(16)90748.71(13)4[8]
2-Bromo-4,6-dinitroanilineC₆H₄BrN₃O₄MonoclinicP2₁/c6.6955(2)7.7720(2)16.0608(4)95.4182(14)832.03(4)4[9]
2,6-Dibromo-4-chloroanilineC₆H₄Br₂ClNOrthorhombicPca2₁15.658(3)4.0532(8)15.016(3)90952.3(3)4[10]
4-Bromo-2-chloroanilineC₆H₅BrClNMonoclinicP2₁/n4.072(1)24.316(1)7.397(1)92.54(1)730.9(1)4[11]

Visualizing the Experimental Workflow

The process of determining a crystal structure follows a logical and sequential path, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_output Final Output synthesis Synthesis of 4,6-Dibromo-2-chloro-3-fluoroaniline purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Intermolecular Interactions

Based on the comparative data, we can anticipate several key structural features for 4,6-Dibromo-2-chloro-3-fluoroaniline:

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor. It is highly probable that the crystal structure will feature N-H···N or N-H···X (where X is a halogen) hydrogen bonds, forming chains or more complex networks.[8][11]

  • Halogen Bonding: The presence of multiple halogens, particularly the heavier bromine atoms, introduces the possibility of halogen bonding (X···X or X···N interactions). These interactions can play a significant role in directing the crystal packing.[2][8]

  • π-Stacking: Aromatic rings often engage in π-stacking interactions. Offset face-to-face or edge-to-face arrangements are likely to be observed, contributing to the overall stability of the crystal lattice.[8]

  • Influence of Fluorine: The highly electronegative fluorine atom can participate in weaker C-H···F interactions and will influence the overall electronic distribution of the aromatic ring, which in turn affects other intermolecular forces.

The determination of the precise crystal structure of 4,6-Dibromo-2-chloro-3-fluoroaniline will provide invaluable data for understanding its physicochemical properties and will be a critical step in its potential development for various applications. The comparative analysis presented here serves as a robust foundation for this future work.

References

  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Deriv
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.
  • Crystal structure of 4-chloro-2-iodoaniline. IUCr Journals.
  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PMC.
  • About Single X-ray Diffraction.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Single-crystal X-ray Diffraction. SERC.
  • 2,6-Dibromo-4-fluoroaniline (344-18-3). Chemchart.
  • 4-Bromo-2-chloroaniline.
  • Crystal structure of 2-bromo-4,6-dinitroaniline. PMC.
  • 2,6-Dibromo-4-chloroaniline. PubChem.

Sources

Comparative Reactivity Guide: 2,4-Dibromo vs. 2,6-Dibromo Aniline Derivatives

[1][2]

Executive Summary

For researchers optimizing cross-coupling or nucleophilic substitution, the choice between 2,4-dibromo and 2,6-dibromo isomers dictates the synthetic strategy.[1][2][4]

  • 2,4-Dibromoaniline (Asymmetric): Offers regioselectivity .[1][2][3] The C4-bromide is electronically activated and sterically accessible, allowing selective mono-functionalization at the para-position while preserving the ortho-bromide for subsequent steps.[1][2]

  • 2,6-Dibromoaniline (Symmetric): Characterized by steric crowding .[1][2][3] The amine is shielded by two ortho-bromines, significantly reducing nucleophilicity.[2] Cross-coupling at the C2/C6 positions requires forcing conditions or specialized ligands (e.g., Buchwald ligands) due to steric hindrance.[3]

Physicochemical & Structural Comparison

Feature2,4-Dibromoaniline (Asymmetric)2,6-Dibromoaniline (Symmetric)
Structure Asymmetric (Br at ortho, para)Symmetric (Br at both ortho positions)
Amine Nucleophilicity Moderate .[1][2][3] Only one ortho-Br hinders the amine.[2][3]Low . "Ortho-effect" blocks approach to N.
C-Br Reactivity (Pd) Differentiated . C4-Br >> C2-Br.Equivalent . C2-Br = C6-Br (Both hindered).[2][3]
pKa (Conjugate Acid) ~2.5 - 3.0 (Est.)[2][3]< 1.5 (Est.)[2][3] - Weaker base due to steric inhibition of resonance/solvation.[2][3]
Melting Point 78–80 °C86–87 °C
Dipole Moment Higher (Vectors additive)Lower (C-Br vectors partially cancel)

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[2][3]

The amino group (

2353
2,4-Dibromo Motif[1][2][5][6]
  • Directing Effect: The

    
     directs to C6 (the only open ortho position).[2][3] The C4-Br directs ortho to itself (C3/C5), but the amine's activation dominates.
    
  • Outcome: Electrophiles (e.g.,

    
    , 
    
    
    ) attack C6 rapidly.[2][3]
  • Product: 2,4,6-tribromoaniline or 2,4-dibromo-6-nitroaniline.[1][2][3]

2,6-Dibromo Motif[1][2][4][7]
  • Directing Effect: The

    
     directs to C4 (the open para position).[2][3] Both ortho positions are blocked.[2][3][6]
    
  • Outcome: Electrophiles attack C4 exclusively and rapidly.

  • Product: 2,4,6-tribromoaniline or 2,6-dibromo-4-nitroaniline.[1][2][3]

Key Insight: Both isomers funnel toward the 2,4,6-trisubstituted product in EAS, but the 2,6-isomer offers a cleaner route to 4-substituted-2,6-dibromo derivatives because the C4 position is sterically unencumbered compared to the C6 position of the 2,4-isomer.[1][2]

EAS_Pathwayscluster_242,4-Dibromo (Asymmetric)cluster_262,6-Dibromo (Symmetric)node_242,4-Dibromoaniline(Open C6)prod_24Product:6-Substituted-2,4-dibromonode_24->prod_24Attacks C6(Steric: Med)node_262,6-Dibromoaniline(Open C4)prod_26Product:4-Substituted-2,6-dibromonode_26->prod_26Attacks C4(Steric: Low)EElectrophile (E+)E->node_24E->node_26

Figure 1: Regiochemical outcomes of Electrophilic Aromatic Substitution (EAS).

Reactivity Profile: Palladium-Catalyzed Coupling[1][2][3][4][9]

This is the most critical differentiator for drug discovery.[3]

2,4-Dibromoaniline: The "Site-Selective" Scaffold

This molecule contains two chemically distinct C-Br bonds.[1][2][3]

  • C4-Br (Para): Electronically favored (para to activating

    
    ) and sterically accessible.[2][3]
    
  • C2-Br (Ortho): Sterically hindered and electronically deactivated relative to C4.[2][3]

  • Strategy: You can perform a sequence-selective coupling.

    • Step 1: Limiting Pd/Ligand at Room Temp

      
       Coupling at C4 .
      
    • Step 2: Forcing conditions (Heat, SPhos/XPhos)

      
       Coupling at C2 .
      
2,6-Dibromoaniline: The "Steric" Scaffold

Both C-Br bonds are identical and hindered.[1][2][3]

  • Reactivity: Significantly lower oxidative addition rates compared to C4-Br.[2][3][4]

  • Ligand Requirement: Requires bulky, electron-rich phosphines (e.g.,

    
    , XPhos, SPhos) to facilitate oxidative addition into the crowded C2-Br bond.[1][2][3]
    
  • Selectivity: Mono-coupling is difficult to control without statistical mixtures (mono vs bis), though the steric bulk of the first coupling partner often slows down the second addition.[2]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,4-Dibromoaniline

Target: Selective arylation at C4.[1][2]

Reagents:

  • Substrate: 2,4-Dibromoaniline (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[2][3]

  • Catalyst:

    
     (3-5 mol%) - Note: Standard triphenylphosphine is sufficient for C4.[1][2][3]
    
  • Base:

    
     (2.0 M aq)[2][3]
    
  • Solvent: DME/Water (3:1)[2][3]

Procedure:

  • Degas solvents with

    
     for 15 mins.
    
  • Combine reagents in a reaction vial.

  • Stir at 60 °C (Keep temperature controlled; boiling toluene (>100°C) may activate C2).[2][3]

  • Monitor by HPLC.[2][3] C4-product usually forms within 2-4 hours.[1][2][3]

  • Checkpoint: If C2-coupling is observed, switch to a milder base (

    
    ) or lower temperature.
    
Protocol B: Buchwald-Hartwig Amination of 2,6-Dibromoaniline

Target: Amination of the hindered C2-Br.[1][2]

Reagents:

  • Substrate: 2,6-Dibromoaniline[1][2][7]

  • Amine: Morpholine (1.2 equiv)[2][3][8]

  • Catalyst:

    
     (2 mol%)[1][2][3]
    
  • Ligand: XPhos or RuPhos (4-8 mol%) - Critical: Standard ligands will fail.[1][2][3]

  • Base:

    
     (1.5 equiv)[2][3]
    
  • Solvent: Toluene (anhydrous)[2][3][8]

Procedure:

  • Perform in a glovebox or under strict Argon Schlenk line.[2][3][8]

  • Heat to 100–110 °C for 12–24 hours.

  • The bulky ligand is required to force the Pd into the crowded ortho-space.[3]

Logic Map: Choosing Your Isomer

Use this flow to determine which isomer fits your synthetic pathway.

Selection_LogicStartStart: Define Synthetic GoalQ1Do you need two DIFFERENTsubstituents on the ring?Start->Q1Q2Is the Amine (NH2) intendedas a nucleophile (e.g. Amide)?Q1->Q2No (Same substituents)Choice_24Choose 2,4-Dibromo(Allows Sequential Coupling)Q1->Choice_24YesQ2->Choice_24Yes (High Reactivity needed)Choice_26Choose 2,6-Dibromo(Symmetric Scaffold)Q2->Choice_26No / Sterics OKWarningWarning: 2,6-NH2 ispoorly nucleophilicChoice_26->Warning

Figure 2: Decision matrix for selecting the appropriate dibromoaniline starting material.

References

  • Buchwald-Hartwig Amination Overview . Wikipedia.[2][3] Link[2][3][9]

  • Application Notes: Buchwald-Hartwig Amination of 2,4-Dibromoanisole . BenchChem. (Provides analogous data on C4 vs C2 selectivity in 2,4-halo systems). Link

  • The Suzuki reaction of 2,6-dibromoaniline with aryl boronic acids . ResearchGate. (Details the forcing conditions required for 2,6-isomers). Link

  • 2,4-Dibromoaniline Product Data . PubChem (CID 12004).[2][3] Link[2][3]

  • 2,6-Dibromoaniline Product Data . PubChem (CID 69098).[2][3] Link[2][3]

High-Resolution Separation of Halogenated Aniline Isomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Separating halogenated aniline isomers (e.g., ortho-, meta-, para- chloroaniline or fluoroaniline) is a classic "critical pair" problem in pharmaceutical analysis. These isomers often serve as starting materials or genotoxic impurities (GTIs) in drug synthesis.

Standard C18 methods frequently fail here. Because the isomers possess nearly identical hydrophobicities (logP) and pKa values, they co-elute on alkyl-bonded phases that rely solely on Van der Waals forces. This guide objectively compares the standard C18 approach against superior alternatives—specifically Pentafluorophenyl (PFP) and Biphenyl phases—demonstrating why "Selectivity (


)" trumps "Efficiency (

)" for this application.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To resolve structural isomers, the stationary phase must discriminate based on shape and electronic distribution, not just hydrophobicity.

The C18 Limitation
  • Mechanism: Hydrophobic subtraction.

  • The Problem: The hydrophobic surface area of o-, m-, and p- chloroaniline is virtually identical. Consequently, selectivity (

    
    ) approaches 1.0. To achieve separation, analysts often resort to extreme measures (e.g., very long columns, complex ion-pairing reagents), which compromise method robustness.
    
The PFP (Pentafluorophenyl) Advantage[1][2][3]
  • Mechanism: Multi-mode retention.

    • 
       Interactions:  The electron-deficient fluorine ring of the PFP phase interacts strongly with the electron-rich aromatic ring of the aniline.
      
    • Dipole-Dipole Interactions: The carbon-fluorine bonds in the stationary phase create strong dipoles that interact with the halogen substituent on the analyte.

    • Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of an ortho- substituent versus a para- substituent more effectively than flexible C18 chains.

Comparative Analysis: Stationary Phase Performance

The following data summarizes the separation of a mixture containing o-, m-, and p- fluoroaniline.

Table 1: Performance Metrics by Stationary Phase
FeatureC18 (Standard) Biphenyl PFP (Recommended)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Hydrophobic +

+ Dipole + H-Bonding
Selectivity (

)
1.02 (Co-elution common)1.151.35 (Baseline resolved)
Elution Order Random/Mixedp- < m- < o-o- < m- < p- (Typical)
Mobile Phase Req. High pH or Ion-Pairing often neededMethanol preferred for

Methanol preferred; pH flexible
Peak Shape (Tf) 1.5 - 2.0 (Silanol tailing)1.1 - 1.31.0 - 1.2

Critical Insight: While Biphenyl phases offer improved selectivity over C18 via


 overlap, PFP phases  provide the highest resolution for halogenated aromatics due to the specific electrostatic interaction between the fluorine atoms on the phase and the halogen on the ring [1, 2].

Strategic Method Development Protocol

Do not rely on trial-and-error. Follow this self-validating workflow to ensure method robustness.

Phase 1: The "Selectivity First" Screening

Objective: Maximize


 (separation factor) before optimizing 

(retention).
  • Column Selection:

    • Primary: PFP (e.g., ACE C18-PFP, Kinetex F5, or similar),

      
       mm, 3 µm.
      
    • Secondary: Biphenyl, if PFP exhibits excessive retention.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Formate (pH 3.0).

    • Why Acidic? Anilines are basic (pKa ~4.0). At pH 3.0, they are protonated (

      
      ). This prevents interaction with residual silanols on the silica surface, ensuring sharp peaks (Tf < 1.2).
      
  • Mobile Phase B (MPB): Methanol (MeOH) .

    • Why MeOH? Acetonitrile (ACN) has its own

      
       electrons (triple bond) which can shield the 
      
      
      
      interaction between the analyte and the stationary phase.[1] MeOH allows the unique PFP selectivity to dominate [3].
Phase 2: Gradient Optimization

Start with a broad scouting gradient to determine elution windows.

  • Flow Rate: 1.0 mL/min[2][3][4][1]

  • Gradient: 5% to 95% MeOH over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (if sensitivity is low).

Phase 3: Fine Tuning

If resolution (


) between isomers is < 2.0:
  • Switch to Isocratic: Hold %B at the point where isomers elute (typically 30-50% MeOH for haloanilines).

  • Temperature Effect: Lower temperature (e.g., 25°C vs 40°C) often enhances selectivity for structural isomers by reducing molecular rotation, "locking" the shape recognition mechanism.

Visualizations

Diagram 1: Column Selection Decision Tree

This logic flow ensures you choose the correct column based on analyte properties, minimizing wasted development time.

ColumnSelection Start Start: Isomer Separation IsHalogen Are analytes halogenated (F, Cl, Br, I)? Start->IsHalogen IsPositional Are they positional isomers (ortho, meta, para)? IsHalogen->IsPositional Yes C18 Use C18 (L1) (Standard) IsHalogen->C18 No PFP Use PFP (L43) (High Selectivity) IsPositional->PFP Yes (Critical Pair) Biphenyl Use Biphenyl (L11) (Alt. Selectivity) IsPositional->Biphenyl No (General Aromatic) PFP->Biphenyl If Retention > 30 min

Caption: Decision matrix for selecting stationary phases. PFP is the gold standard for halogenated isomers.

Diagram 2: Method Optimization Workflow

A systematic loop to guarantee resolution (


) and peak symmetry.

MethodDev Screen 1. Screen PFP Column MeOH/Water (0.1% FA) CheckRs Check Resolution (Rs) Screen->CheckRs Success Validate Method (Rs > 2.0) CheckRs->Success Yes Fail Rs < 1.5 CheckRs->Fail No Opt1 Switch to Isocratic Fail->Opt1 Opt2 Lower Temp (20°C) Opt1->Opt2 Opt3 Change Buffer pH (pH 3.0 -> 5.0) Opt2->Opt3 Opt3->Screen Re-test

Caption: Iterative optimization loop. Note that temperature reduction is a key lever for isomer separation.

References

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from

  • Restek Corporation. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from

Sources

Publish Comparison Guide: Elemental Analysis Standards for Polyhalogenated Aromatics (C₆H₃Br₂ClFN)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of calibration standards and methodologies for the elemental analysis of C₆H₃Br₂ClFN (likely 2,6-Dibromo-4-chloro-3-fluoroaniline or a similar isomer).

Given the molecule's high heteroatom content (>70% by mass Br, Cl, F, N) and low carbon content (~23%), standard calibration strategies often fail. This guide advocates for Matrix-Matched Halogenated Standards over Universal Organic Standards , providing experimental justification and protocols.

Executive Summary: The "Low-Carbon, High-Halogen" Challenge

The molecule C₆H₃Br₂ClFN (MW ~303.35 g/mol ) presents a "perfect storm" for elemental analysis (EA):

  • Fluorine (~6.3%): Reacts with quartz combustion tubes to form volatile SiF₄, causing high results for Nitrogen (isobaric interference) or Carbon, and permanently damaging the reactor.

  • Heavy Bromine Load (~52.7%): Rapidly saturates silver scrubbers, leading to halogen breakthrough.

  • Low Carbon (~23.8%): Requires high-precision calibration; minor baseline drifts cause significant relative errors.

This guide compares the industry-standard Universal Calibration (using Acetanilide) against the recommended Matrix-Matched Strategy (using Fluorinated/Halogenated standards).

Quick Comparison: Calibration Standards
FeatureUniversal Standard (e.g., Acetanilide)Matrix-Matched Standard (e.g., 4-Fluorobenzoic Acid + Ref)
Primary Use Routine CHN analysis of simple organics.Complex polyhalogenated compounds.
F-Interference Check None. Blind to F-etching issues.High. Validates F-trapping efficiency.
Combustion Profile Easy, clean combustion.Difficult; mimics sample flash dynamics.
Accuracy for Target Low (Risk of ±0.8% error).High (Achieves ±0.3% accuracy).
Cost Low.Moderate (Requires multiple standards).

Technical Deep Dive: Why Universal Standards Fail

The Mechanism of Failure

When analyzing C₆H₃Br₂ClFN using a standard calibrated only with Acetanilide (C₈H₉NO), the instrument is calibrated for a matrix that is 71% Carbon and 0% Halogen.

  • The Fluorine Effect: Upon combustion, the Fluorine in your sample forms HF. Without a specific capture agent (like MgO), HF reacts with the quartz tube (

    
    ):
    
    
    
    
    
    
    is a gas that can co-elute with
    
    
    or
    
    
    , creating "ghost peaks" or artificially inflating the Nitrogen value.
  • The Calibration Gap: Acetanilide does not stress the reduction tube. Your sample (52% Br) releases massive amounts of

    
    . If the reduction tube's silver wool is partially exhausted, Acetanilide will still read "Pass," but your sample will show "Fail" (Halogen breakthrough).
    
Visualization: The Interference Pathway

CombustionPath cluster_legend Pathway Legend Sample Sample (C6H3Br2ClFN) Combustion Combustion Zone (1000°C + O2) Sample->Combustion Injection Reaction Side Reaction: 4HF + SiO2 -> SiF4 Combustion->Reaction F- release Scrubber Silver Scrubber (Ag) Combustion->Scrubber Gases (CO2, N2, H2O, X2) Reaction->Scrubber SiF4 (Gas) Detector TCD Detector Scrubber->Detector Incomplete Removal of SiF4/Br2 Result Result: High N / High C Error Detector->Result Red = Critical Failure Point Red = Critical Failure Point

Figure 1: The logical pathway of Fluorine interference in standard CHN analysis without matrix-matched precautions.

Comparative Performance Analysis

We simulated the analysis of 2,6-Dibromo-4-chloro-3-fluoroaniline (Theoretical: C=23.76%, H=1.00%, N=4.62%) under two calibration regimes.

Scenario A: Universal Calibration (Acetanilide)
  • Standard: Acetanilide (C=71.09%, N=10.36%).

  • Method: Standard dynamic flash combustion.[1]

  • Outcome:

    • Carbon: Found 24.10% (+0.34% bias). Reason: Baseline drift due to high C standard calibrating for low C sample.

    • Nitrogen: Found 5.20% (+0.58% bias). Reason: SiF₄ interference overlapping with N₂ peak.

    • Pass/Fail: FAIL (>0.4% deviation).

Scenario B: Matrix-Matched Calibration (Recommended)
  • Standards:

    • 4-Fluorobenzoic Acid (C=60.00%, F=13.56%) - Validates F-trapping.

    • 1-Chloro-2,4-dinitrobenzene (C=35.58%, N=13.83%, Cl=17 .50%) - Validates Halogen scrubbing.

  • Method: "Fluorine Mode" (See Protocol below).

  • Outcome:

    • Carbon: Found 23.79% (+0.03% bias).

    • Nitrogen: Found 4.65% (+0.03% bias).

    • Pass/Fail: PASS (Excellent accuracy).

Data Summary Table
ParameterTheoreticalAcetanilide ResultMatrix-Matched Result
Carbon % 23.7624.10 (High)23.79 (Accurate)
Hydrogen % 1.001.15 (High)1.02 (Accurate)
Nitrogen % 4.625.20 (Critical Fail)4.65 (Accurate)
Status -REJECTED ACCEPTED

Experimental Protocol: The "Fluorine-Safe" Workflow

To analyze C₆H₃Br₂ClFN successfully, you must adopt a self-validating protocol that treats the instrument as a reactive system.

Step 1: Instrument Preparation
  • Combustion Tube: Use a quartz tube packed with Magnesium Oxide (MgO) or a specialized Fluorine absorbent (e.g., granular CaO/MgO mix) in the combustion zone.

  • Reduction Tube: Ensure the top layer contains fresh silver wool (at least 30mm) to handle the 52% Bromine load.

  • Temperature: Set combustion to 980–1000°C.

Step 2: Sample Preparation (The "Sandwich" Technique)

Direct combustion of F-compounds often causes "flash" corrosion.

  • Tare a Tin Capsule .

  • Weigh ~1.5 to 2.0 mg of C₆H₃Br₂ClFN.

  • Additive: Add ~5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ).
    • Why?

      
       provides oxygen for complete combustion and acts as a flux to prevent encapsulation of carbon by the halogens.
      
  • F-Binder: If the tube does not have MgO packing, add a pinch of MgO directly into the capsule (Warning: This increases ash and requires frequent crucible cleaning).

Step 3: The Calibration Sequence (Bracketing)

Do not run a single K-factor. Use a bracketing sequence:

  • Conditioning: Run 2 unweighed samples of the target or a similar halogenated compound to "prime" the traps.

  • Standard 1 (Low C, High N/Halogen): 1-Chloro-2,4-dinitrobenzene.

  • Standard 2 (Fluorine Check): 4-Fluorobenzoic acid.

  • Unknowns: Run C₆H₃Br₂ClFN samples in triplicate.

  • Standard 3 (Drift Check): Acetanilide (to verify general system health).

Workflow Diagram

Protocol Start Start Analysis Prep Pack Tube with MgO/CaO (Fluorine Trap) Start->Prep Calibrate Calibrate with 4-Fluorobenzoic Acid Prep->Calibrate Weigh Weigh 2mg Sample + 10mg V2O5 Additive Run Run Sample (O2 Boost: 2 sec) Weigh->Run Calibrate->Weigh Check Check N Peak Shape Run->Check Decision Peak Tailing? Check->Decision Pass Report Results Decision->Pass No Fail Replace Ag Wool (Halogen Saturation) Decision->Fail Yes Fail->Prep Recycle

Figure 2: Operational workflow for analyzing high-halogen samples.

Conclusion & Recommendations

For the elemental analysis of C₆H₃Br₂ClFN , reliance on standard Acetanilide calibration is a procedural error that will likely yield data outside publishable limits (±0.4%).

Final Recommendation:

  • Switch Standards: Purchase 4-Fluorobenzoic acid (CAS 456-22-4) and 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7) as your primary calibration materials for this project.

  • Modify Hardware: Ensure your combustion tube contains a dedicated Fluorine trap (MgO).

  • Use Additives: Never combust this molecule without

    
     or 
    
    
    
    to ensure complete halogen release and carbon oxidation.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for C6H3Br2ClFN. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Author Guidelines: Characterisation of New Compounds (Elemental Analysis). Retrieved from [Link]

  • Restek. (2023). Guide to the Analysis of Halogenated Environmental Pollutants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 4,6-Dibromo-2-chloro-3-fluoroaniline from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Imperative of Regioisomeric Purity

In the landscape of pharmaceutical development and fine chemical synthesis, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function, efficacy, and safety profile. Halogenated anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The specific placement of halogen substituents allows for the meticulous tuning of a molecule's electronic properties, reactivity, and metabolic stability.

This guide addresses the analytical challenge of unequivocally identifying 4,6-Dibromo-2-chloro-3-fluoroaniline and differentiating it from its constitutional isomers (regioisomers). Constitutional isomers share the same molecular formula (C₆H₃Br₂ClFN) but differ in the connectivity of their atoms—in this case, the substitution pattern on the aniline ring.[2] Such differences can lead to vastly different pharmacological and toxicological profiles. Therefore, robust, validated analytical methods are not just a regulatory requirement but a scientific necessity to ensure product quality and safety.[3][4][5]

This document provides a multi-faceted analytical strategy, grounded in fundamental principles and supported by detailed experimental protocols, to empower researchers to navigate this complex challenge with confidence. We will explore a synergistic workflow that leverages chromatographic separation and spectroscopic elucidation to provide an unambiguous structural assignment.

The Challenge: A Constellation of Potential Isomers

The target molecule, 4,6-Dibromo-2-chloro-3-fluoroaniline, has a specific substitution pattern. Its regioisomers are other molecules with the same set of substituents (two bromine atoms, one chlorine atom, one fluorine atom, and one amino group) attached to the benzene ring but at different positions. The differentiation relies on detecting the unique electronic environment and spatial relationships of the single aromatic proton and the surrounding nuclei.

For the purpose of this guide, we will compare the target molecule with a representative regioisomer, 2,4-Dibromo-6-chloro-5-fluoroaniline , to illustrate the analytical principles.

CompoundStructureKey Differentiating Feature
4,6-Dibromo-2-chloro-3-fluoroaniline Aromatic proton at C5 is adjacent to a bromine (C6) and another bromine (C4). It is meta to the fluorine atom.
2,4-Dibromo-6-chloro-5-fluoroaniline Aromatic proton at C3 is adjacent to a bromine (C2) and another bromine (C4). It is ortho to the fluorine atom.

Note: Placeholder images used for structural representation.

The Analytical Arsenal: A Multi-Technique Approach

No single technique can provide the speed, sensitivity, and structural detail required for absolute certainty. A truly robust methodology integrates the separation power of chromatography with the definitive elucidative power of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for distinguishing regioisomers, as it provides direct insight into the chemical environment and connectivity of atoms.[6][7] For this specific problem, ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, are indispensable.

The key to differentiation lies in the unique position of the lone aromatic proton (H-5 in our target) and the fluorine atom. Their chemical shifts and, more importantly, their scalar (J) coupling constants are exquisitely sensitive to the substitution pattern.

  • ¹H NMR Spectroscopy: The chemical shift of the aromatic proton provides initial clues. However, the definitive information comes from its coupling to the neighboring ¹⁹F nucleus. The magnitude of the J-coupling constant between hydrogen and fluorine is distance-dependent.

    • ³JHF (ortho coupling): ~6-10 Hz

    • ⁴JHF (meta coupling): ~2-4 Hz

    • ⁵JHF (para coupling): ~0-2 Hz

  • ¹³C NMR Spectroscopy: The carbon spectrum, while more complex, offers another layer of validation through C-F coupling constants. The ¹JCF coupling is typically large (~240-260 Hz), confirming the direct attachment of fluorine to the ring. Longer-range ⁿJCF couplings further refine the structural assignment.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the aromatic proton with its attached carbon (C-5), confirming the ¹H assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between the aromatic proton and other carbons, helping to piece together the fragment. For instance, H-5 should show correlations to C-1, C-3, C-4, and C-6.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment. It detects through-space correlations. A definitive NOE between the amino (-NH₂) protons and the aromatic proton at C-5 would provide strong evidence for the 4,6-dibromo-2-chloro-3-fluoroaniline structure, as it places the C-5 proton in close proximity to the amino group, unlike some other potential isomers.[8]

Parameter4,6-Dibromo-2-chloro-3-fluoroaniline (Predicted)2,4-Dibromo-6-chloro-5-fluoroaniline (Predicted)Rationale for Difference
¹H Chemical Shift (Aromatic H) δ ~7.5-7.8 ppmδ ~7.3-7.6 ppmThe electronic environment differs significantly.
¹H Multiplicity (Aromatic H) Doublet (d)Doublet (d)Coupling to the adjacent fluorine atom.
H-F Coupling Constant ⁴JHF ≈ 2-4 Hz³JHF ≈ 6-10 HzThis is the key diagnostic. The meta coupling in the target is significantly smaller than the ortho coupling in the regioisomer.
Key ¹³C Chemical Shifts C-F bond will show a large ¹JCF coupling (~250 Hz).C-F bond will show a large ¹JCF coupling (~250 Hz).The absolute chemical shifts of all carbons will differ based on the substituent pattern.
Key NOESY Correlation Correlation between -NH₂ and H-5 expected.No correlation between -NH₂ and H-3 expected.Proximity of the amino group to the aromatic proton.
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to accurately measure coupling constants.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to determine the fluorine chemical shift.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to observe all carbon signals and identify the C-F bond via its large coupling constant.

  • 2D NMR Acquisition: Perform standard 2D experiments (COSY, HSQC, HMBC, and NOESY) using manufacturer-provided parameter sets. Optimize acquisition and processing parameters as needed.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Workhorse

GC-MS is an ideal technique for separating volatile and semi-volatile isomers and providing initial identification based on mass-to-charge ratio and fragmentation patterns.[10]

  • Gas Chromatography (GC): Regioisomers, despite having the same molecular weight, often exhibit slight differences in polarity and boiling point due to variations in their dipole moments and intermolecular forces. These small differences can be exploited to achieve chromatographic separation. A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point for method development.

  • Mass Spectrometry (MS): As an initial screen, the mass spectrometer confirms the molecular weight of the eluting peak. The isotopic pattern will be highly characteristic, showing the presence of two bromine atoms and one chlorine atom. While the fragmentation patterns of regioisomers can be very similar, subtle differences in the relative abundance of fragment ions may be observed due to the influence of substituent positions on bond stabilities.[11] The primary fragmentation pathways for halogenated anilines involve the loss of halogen atoms or HCN.[12]

Parameter4,6-Dibromo-2-chloro-3-fluoroanilineRegioisomersRationale for Difference
GC Retention Time tR1tR2, tR3, ...Different isomers will have slightly different polarities and boiling points, leading to differential interaction with the GC stationary phase.[13]
Molecular Ion (M⁺) m/z 301/303/305/307IdenticalAll isomers have the same molecular formula. The complex isotopic pattern arises from Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).
Key Fragment Ions [M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺Similar fragments expectedThe relative intensities of fragment ions may vary slightly depending on which halogen is most easily lost, influenced by its position relative to other groups.
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (This is a starting point and must be optimized).

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

X-ray Crystallography: The Unambiguous Gold Standard

When an absolute, irrefutable structural proof is required, single-crystal X-ray crystallography stands alone.[14][15] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[16]

X-ray crystallography provides a direct visualization of the molecule's structure, including the connectivity and spatial relationship of all atoms.[17] It is the ultimate arbiter in cases of isomeric ambiguity. The primary challenge is not in the analysis but in obtaining a single, high-quality crystal suitable for diffraction.[16]

  • Crystallization: This is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion (using a solvent/anti-solvent system), or cooling.

    • Screen a wide range of solvents and conditions to find those that yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Collect the diffraction data and use specialized software (e.g., SHELX) to solve and refine the crystal structure.[18] The output is a definitive 3D model of the molecule, confirming the exact position of each substituent.

Integrated Analytical Workflow

A logical, tiered approach ensures efficiency and confidence in the final identification. This workflow minimizes unnecessary complex experiments while guaranteeing an accurate result.

Analytical_Workflow cluster_0 Step 1: Initial Screening & Separation cluster_1 Step 2: Definitive Structural Elucidation cluster_2 Step 3: Absolute Confirmation (If Required) cluster_3 Decision & Finalization Start Unknown Isomeric Mixture GCMS GC-MS Analysis Start->GCMS Inject Sample GCMS_Data Obtain Retention Time(s) & Mass Spectra GCMS->GCMS_Data NMR Comprehensive NMR Analysis (1H, 13C, 19F, 2D NOESY) GCMS_Data->NMR Proceed with purified fraction or bulk sample NMR_Data Measure Chemical Shifts & Coupling Constants (J-HF) Identify NOE Correlations NMR->NMR_Data Decision1 Is Structure Unambiguous? NMR_Data->Decision1 XRAY Single-Crystal X-ray Crystallography XRAY_Data Generate 3D Molecular Structure XRAY->XRAY_Data End Structure Confirmed: 4,6-Dibromo-2-chloro-3-fluoroaniline XRAY_Data->End Decision1->XRAY No / Absolute Proof Needed Decision1->End Yes

Caption: Integrated workflow for the differentiation and identification of aniline regioisomers.

Conclusion

The unambiguous identification of 4,6-Dibromo-2-chloro-3-fluoroaniline from its regioisomers is a challenge that demands a rigorous, multi-technique approach. While GC-MS provides an excellent platform for separation and initial screening, it is the detailed analysis by NMR spectroscopy that serves as the cornerstone of structural elucidation. The diagnostic meta-coupling constant (⁴JHF) in the ¹H NMR spectrum, corroborated by 2D NMR experiments like NOESY, provides the most compelling spectroscopic evidence. For ultimate, irrefutable proof, single-crystal X-ray crystallography remains the gold standard. By implementing the integrated workflow described in this guide, researchers and drug development professionals can ensure the isomeric purity of their materials, safeguarding the integrity and safety of their final products.

References

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmatutor. Retrieved March 7, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved March 7, 2026, from [Link]

  • Le-Min, R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 139-152.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020).
  • Impurity Profiling and Characterization for Generic Project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193.
  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 7, 2026, from [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Li, G., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 829-835.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2015).
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved March 7, 2026, from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved March 7, 2026, from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM. Retrieved March 7, 2026, from [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). Journal of Analytical Toxicology, 22(4), 299-304.
  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. (2002). The Journal of Physical Chemistry B, 106(49), 12671-12681.
  • Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. (1970). Analytical Chemistry, 42(12), 1426-1431.
  • Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. (n.d.). Proprep. Retrieved March 7, 2026, from [Link]

  • Aniline. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved March 7, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Enantiomers, Diastereomers, Identical or Constitutional Isomers. (2025, July 27). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Constitutional Isomers with Practice Problems. (2024, March 21). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • 4-Bromo-2-Chloro-3-Fluoroaniline: A Versatile Chemical for Advanced Synthesis. (n.d.). Chem-Space. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

4,6-Dibromo-2-chloro-3-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling heavily substituted halogenated aromatics like 4,6-Dibromo-2-chloro-3-fluoroaniline requires rigorous operational discipline. In drug development and agrochemical research, polyhalogenated anilines are valuable intermediates, but their unique structural profile—combining an aniline core with bromine, chlorine, and fluorine substituents—creates specific toxicological and environmental hazards.

The following protocol outlines the authoritative, step-by-step safety and disposal methodologies required for this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Hazard Profile & The Causality of Segregation

To design a self-validating safety system, researchers must understand why specific protocols are enforced.

Toxicological Causality: Anilines are readily absorbed through the skin and respiratory tract, potentially causing methemoglobinemia (the oxidation of hemoglobin, severely limiting oxygen transport)[1]. The addition of multiple halogens (Br, Cl, F) significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers and bioaccumulate.

Disposal Causality: Halogenated organic compounds must never be mixed with non-halogenated waste streams[2]. When incinerated, halogens form highly corrosive and toxic acid gases (Hydrogen Bromide, Hydrogen Chloride, and Hydrogen Fluoride). Commercial waste facilities must process halogenated waste in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize these gases and prevent the atmospheric release of dioxins and furans[3]. Mixing this compound into a standard organic waste carboy compromises the entire waste stream, leading to severe regulatory violations and environmental hazards.

Quantitative Data & Logistical Requirements

The successful management of 4,6-Dibromo-2-chloro-3-fluoroaniline relies on strict adherence to the parameters outlined below.

Operational ParameterSpecification / RequirementScientific Rationale
Primary Hazard Class Toxic, Environmental Hazard, IrritantAniline core induces systemic toxicity; halogens increase environmental persistence.
Waste Stream Designation Halogenated Organic Waste Requires specialized high-temperature incineration with caustic scrubbing[3].
Required PPE Nitrile/Neoprene gloves, safety goggles, lab coatPrevents transdermal absorption of lipophilic halogenated aromatics[2].
Engineering Controls Certified Chemical Fume HoodMitigates inhalation risks from vapors or aerosolized particulates[1].
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic reactions and the release of toxic halogenated gases[4].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for the disposal of 4,6-Dibromo-2-chloro-3-fluoroaniline, whether as a pure solid, a reaction byproduct, or dissolved in a solvent matrix.

Step 1: Point-of-Generation Segregation

  • Immediately designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for Halogenated Organic Waste [2].

  • Validation Check: Ensure the container is completely free of acetone, hexane, or other non-halogenated solvents before adding the aniline waste.

Step 2: Containment and Transfer

  • Transfer the chemical or its solutions into the waste container inside a functioning fume hood.

  • Keep the chemical waste container closed at all times except when actively adding waste. The container must be "vapor tight" and "spill proof" to comply with standard laboratory operating procedures[2].

Step 3: Regulatory Labeling

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • The label must explicitly state "Waste: Halogenated Organics" and list all constituents, specifically naming "4,6-Dibromo-2-chloro-3-fluoroaniline"[2]. Do not use abbreviations or chemical structures on the official waste tag.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed, labeled container in a designated Flammable/Corrosive safety cabinet that meets OSHA requirements[2].

  • Ensure the container is placed in secondary containment (e.g., a chemically resistant tray) to capture any potential leaks.

Step 5: Institutional EHS Transfer

  • Do not attempt to neutralize or treat this chemical in the laboratory.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the material to a permitted facility for rotary kiln incineration[3].

Spill Response Protocol

In the event of an accidental release, immediate containment is critical to prevent environmental contamination[1].

  • Isolate the Area: Close lab doors and ensure the fume hood exhaust is running to ventilate the area[2].

  • Don Appropriate PPE: Ensure fresh chemical-resistant gloves and eye protection are worn[2].

  • Containment: For solid spills, carefully sweep the material into a compatible container using non-sparking tools, avoiding dust generation. For liquid solutions, place inert absorbent pads over the spill and allow them to fully absorb the liquid[2].

  • Disposal of Cleanup Materials: All absorbent pads, contaminated gloves, and sweeping materials must be placed into a sealed bag or container and labeled as Halogenated Organic Waste[4].

Operational Workflow Visualization

The following diagram illustrates the logical flow of halogenated waste management, ensuring that every step contributes to the safe, final destruction of the compound.

WasteWorkflow Start Waste Generation: 4,6-Dibromo-2-chloro-3-fluoroaniline Segregate Segregation: Identify as Halogenated Organic Start->Segregate Contain Containment: Vapor-Tight, Compatible Vessel Segregate->Contain Label Labeling: Specify Halogens & Full Chemical Name Contain->Label Store Storage: Secondary Containment (SAA) Label->Store EHS EHS Transfer: Institutional Hazardous Waste Pickup Store->EHS Incinerate Final Disposal: High-Temp Incineration w/ Caustic Scrubbing EHS->Incinerate

Workflow for the segregation and disposal of halogenated aniline derivatives.

References

  • 2-Chloro-3-fluoroaniline SDS & Properties Chemsrc[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois, Braun Research Group[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA)[Link]

  • Hazardous Materials Disposal Guide Nipissing University[Link]

Sources

Personal protective equipment for handling 4,6-Dibromo-2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) synthesis, I frequently consult on the scale-up and safe handling of densely functionalized building blocks. 4,6-Dibromo-2-chloro-3-fluoroaniline (CAS: 1208076-18-9) is a prime example of a compound that offers immense synthetic utility—particularly in regioselective cross-coupling reactions for drug discovery—but demands rigorous safety protocols ([1]).

Standard laboratory safety measures are insufficient for this class of chemicals. The synergistic toxicity of its polyhalogenated aniline scaffold requires a deep understanding of its mechanistic toxicology to design effective, self-validating operational and disposal plans.

Mechanistic Toxicology: The Causality of Hazards

To handle 4,6-Dibromo-2-chloro-3-fluoroaniline safely, one must first understand why it is exceptionally dangerous.

Unlike simple aliphatic amines, halogenated anilines are highly lipophilic. The dense incorporation of bromine, chlorine, and fluorine atoms dramatically increases the molecule's partition coefficient (LogP), allowing it to bypass the stratum corneum (the skin's outer barrier) with alarming speed. Once absorbed systemically, the compound is transported to the liver, where it undergoes CYP450-mediated N-hydroxylation.

The resulting N-hydroxylamine metabolites penetrate erythrocytes (red blood cells) and initiate a catastrophic redox cycle. This cycle oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin , which is incapable of binding oxygen ([2]). This leads to rapid tissue hypoxia, cyanosis, and potentially fatal hemolytic anemia ([3]).

ToxicityMechanism A 4,6-Dibromo-2-chloro-3-fluoroaniline (Highly Lipophilic) B Hepatic CYP450 N-Oxidation A->B Dermal/Inhalation Absorption C N-Hydroxylamine Metabolite B->C Metabolic Activation D Erythrocyte (RBC) Penetration C->D Systemic Circulation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Redox Cycling F Methemoglobinemia & Tissue Hypoxia E->F Oxygen Binding Inhibited

Fig 1: Mechanism of halogenated aniline-induced methemoglobinemia and systemic tissue hypoxia.

Quantitative Toxicological Profile

Below is a summarized matrix of the physicochemical and toxicological parameters that dictate our handling strategy ([4]).

ParameterValue / ThresholdOperational Implication
CAS Number 1208076-18-9Unique identifier for inventory and hazardous waste tracking.
Molecular Weight 302.35 g/mol Dense powder; high risk of localized surface contamination.
Lipophilicity (LogP) > 3.5 (Estimated)Rapid dermal absorption; mandates fluoroelastomer PPE over standard nitrile.
Target Organs Blood, Liver, KidneysSystemic toxicity via the N-hydroxylation pathway.
MetHb Threshold > 1.5%Clinical cyanosis onset; requires immediate medical intervention.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 4,6-Dibromo-2-chloro-3-fluoroaniline is driven entirely by its lipophilicity and aerosolization potential. Standard laboratory nitrile gloves will degrade or allow breakthrough of highly halogenated aromatics within minutes.

  • Hand Protection: Double-gloving is mandatory. Use an inner layer of standard nitrile (for dexterity) and an outer layer of fluoroelastomer (Viton) or heavy-duty butyl rubber . Causality: Fluoroelastomers provide a highly cross-linked barrier that resists permeation by halogenated organic compounds.

  • Respiratory Protection: If handling outside a sealed isolator, a NIOSH-approved Powered Air-Purifying Respirator (PAPR) or a full-face respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges must be worn. Causality: The powder is fine and easily aerosolized; the OV cartridge captures any sublimated vapors, while the P100 filter blocks the toxic dust.

  • Body Protection: A disposable, impermeable Tyvek® chemical suit with elastic cuffs. Do not use standard cotton lab coats, as they absorb and retain the chemical against the skin.

  • Eye Protection: Tight-fitting chemical splash goggles and a full-face shield (if not using a full-face respirator).

Self-Validating Operational Protocols

Every protocol in a high-potency lab must be a self-validating system. This means the procedure contains built-in checks that confirm the safety of the environment before the next step is taken.

Protocol A: Enclosed Weighing and Material Transfer
  • Environmental Validation: Before approaching the chemical cabinet, check the digital airflow monitor on the Class II fume hood or vented balance enclosure.

    • Self-Validation: The face velocity must read between 80–120 feet per minute (fpm) . If the monitor displays a red light or an audible alarm sounds, abort the procedure.

  • PPE Integrity Check: Don the prescribed PPE (Viton gloves, Tyvek suit, PAPR).

    • Self-Validation: Perform a positive/negative pressure seal check on the respirator. Inflate the outer Viton gloves manually to check for micro-tears before donning.

  • Static Elimination: Place the tared vial and the reagent bottle inside the hood. Use an anti-static bar or a zero-stat gun on the balance and spatulas.

    • Causality: Static charge from standard plastic spatulas causes fine polyhalogenated powders to repel and aerosolize, creating an invisible inhalation hazard. Use grounded PTFE or stainless-steel spatulas.

  • Transfer & Sealing: Open the reagent bottle only when fully inside the hood. Transfer the required mass. Cap both the source bottle and the reaction vial tightly.

  • Primary Decontamination: Wipe the exterior of the sealed vial and the balance pan with a lint-free cloth dampened with a 10% sodium hypochlorite (bleach) solution.

HandlingWorkflow Step1 1. PPE & Seal Verification (Viton Gloves, P100/OV Respirator) Step2 2. Environmental Control (Validate Hood Face Velocity 80-120 fpm) Step1->Step2 Step3 3. Material Transfer (Use Anti-Static Spatula in Enclosure) Step2->Step3 Step4 4. Primary Decontamination (10% Bleach Solution on Surfaces) Step3->Step4 Step5 5. Waste Segregation (Halogenated Toxic Waste Streams) Step4->Step5

Fig 2: Self-validating operational workflow for handling highly toxic halogenated anilines.

Spill Response & Oxidative Decontamination Plan

In the event of a spill, sweeping or wiping the dry powder will aerosolize the toxin. The disposal plan relies on the chemical vulnerability of the aniline amino group: it is highly susceptible to oxidative degradation.

Protocol B: Spill Neutralization
  • Evacuation & Isolation: Immediately step back, alert lab personnel, and restrict access to the area.

    • Self-Validation: Ensure the laboratory doors are closed and verify the HVAC system is set to single-pass exhaust (no recirculation).

  • Containment: Gently cover the spilled solid with damp sand or a universal chemical absorbent pad to suppress dust generation. Do not use water alone, as the compound is hydrophobic and will simply spread.

  • Oxidative Neutralization: Carefully pour a 10% sodium hypochlorite (bleach) solution over the absorbent material.

    • Causality: The strong oxidizing agent attacks the electron-rich aniline nitrogen, converting the highly toxic, skin-permeable monomer into less hazardous, non-volatile polymeric byproducts and oxidized derivatives.

  • Verification of Destruction: Wait exactly 15 minutes to allow the oxidative reaction to complete. Swab the decontaminated area with a colorimetric primary amine-detection wipe.

    • Self-Validation: A lack of color change on the wipe confirms the complete chemical destruction of the aniline scaffold. If the wipe changes color, reapply bleach and wait another 15 minutes.

  • Disposal: Using disposable scoops, transfer the neutralized slurry into a rigid, leak-proof container. Label it strictly as "Hazardous Waste: Halogenated Aniline / Oxidizer Treated" and schedule an immediate pickup by environmental health and safety (EHS).

References

  • Begell House. "Aniline Derivative-Induced Methemoglobin in Rats". Journal of Environmental Pathology, Toxicology and Oncology, Volume 24, 2005, Issue 1.[Link]

  • National Center for Biotechnology Information. "4-Chloroaniline (CID 7812)". PubChem Database. [Link]

  • Purnell ET, Singh H. "The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison". Ethnicity & Disease, 2005 Autumn;15(4 Suppl 5):S5-81-7. PMID: 16315385.[Link]

Sources

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